2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,7H,3-6H2 |
InChI Key |
QOAMKEPBPDHYDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Basic Properties of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure, rich in nitrogen atoms, provides a versatile three-dimensional framework for interacting with a wide array of biological targets. This scaffold is the core of several marketed drugs, most notably anxiolytics and hypnotics like zolpidem and alpidem.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anti-infectious properties.[3][4]
This guide focuses on a specific, functionalized derivative: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 2155679-68-6).[5] The introduction of an ethynyl group at the 2-position and the saturation of the pyridine ring significantly modulate the molecule's electronic and steric properties. Understanding the fundamental basicity of this compound is critical, as the ionization state (pKa) of a molecule governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its potential as a therapeutic agent.[6][7]
Section 1: Structural Analysis and Locus of Basicity
The basicity of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine arises from the lone pair of electrons on its nitrogen atoms. The key question is which nitrogen is the primary site of protonation. In the related aromatic imidazo[1,2-a]pyridine system, extensive studies have shown that protonation and N-methylation occur at the N-1 position.[8] This is attributed to the higher electron density at N-1 compared to the bridgehead N-4.[8] We can confidently extrapolate this finding to the tetrahydro- derivative. The N-4 lone pair is integral to the aromaticity of the five-membered imidazole ring and is therefore less available for protonation.
The protonation equilibrium can be visualized as follows:
Influence of Structural Modifications on pKa
The basicity, quantified by the pKa of the conjugate acid, is influenced by two key structural features compared to the parent imidazo[1,2-a]pyridine:
-
Tetrahydro-Pyridine Ring: The saturation of the six-membered ring (positions 5, 6, 7, and 8) removes the aromaticity of the pyridine portion. The sp³-hybridized carbons are electron-donating compared to sp²-hybridized carbons, which generally leads to an increase in the basicity of the heterocyclic system. For context, the EPA CompTox Chemicals Dashboard lists a predicted apparent basic pKa for the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine of 8.19 .[9]
-
2-Ethynyl Group: The ethynyl (acetylenic) group at the C-2 position is electron-withdrawing due to the high s-character of the sp-hybridized carbon atoms. This effect pulls electron density away from the imidazole ring, thereby decreasing the availability of the lone pair on N-1 for protonation. Computational studies on related 2-phenyl-imidazo[1,2-a]pyridine derivatives have shown that electron-withdrawing substituents are correlated with lower pKa values.[10]
Therefore, we can predict that the pKa of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine will be lower than the 8.19 value of its unsubstituted tetrahydro- parent compound.
Physicochemical Property Summary
The following table summarizes known and predicted properties. Note that most experimental data is for the parent tetrahydro- scaffold, providing a crucial baseline for understanding the title compound.
| Property | Value (Parent Compound) | Predicted Value/Trend (Title Compound) | Source |
| Basic pKa (Apparent) | 8.19 | < 8.19 | [9] |
| LogP (Octanol-Water) | 1.19 | > 1.19 (Ethynyl group increases lipophilicity) | [9] |
| Water Solubility | 0.697 M | Lower than parent | [9] |
| Molecular Weight | 122.17 g/mol | 146.19 g/mol | [11] |
| Molecular Formula | C₇H₁₀N₂ | C₉H₁₀N₂ | [11] |
Section 2: Experimental Determination of pKa via NMR Spectroscopy
For a molecule with multiple ionizable groups or for precise determination, Nuclear Magnetic Resonance (NMR) spectroscopy is a superior method for pKa measurement.[7] The principle relies on the change in the chemical shift (δ) of nuclei (typically ¹H) adjacent to the protonation site as a function of pH.[12] As the nitrogen at N-1 becomes protonated, the electron density around nearby protons (e.g., at C-3 and C-5) changes, causing a downfield shift in their NMR signals.
Rationale for Method Selection
NMR spectroscopy offers distinct advantages over traditional methods like UV-Vis spectrophotometry or potentiometric titration:
-
Site-Specific Information: It allows for the observation of ionization effects at specific atoms within the molecule, confirming the site of protonation.[7]
-
Complex Molecules: It excels in analyzing molecules with multiple or overlapping pKa values.[7]
-
Purity Insensitivity: The presence of non-ionizable, non-interfering impurities often does not affect the accuracy of the measurement.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established methodologies for determining the pKa of heterocyclic bases.[12]
1. Materials and Reagents:
- 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (approx. 5-10 mg)
- Deuterium Oxide (D₂O, 99.9%)
- Deuterated Hydrochloric Acid (DCl in D₂O, approx. 1 M)
- Deuterated Sodium Hydroxide (NaOD in D₂O, approx. 1 M)
- NMR Tubes
- Calibrated pH meter with a micro-electrode
- Volumetric flasks and micropipettes
2. Sample Preparation:
- Accurately weigh and dissolve the sample in a known volume of D₂O (e.g., 10 mL) to create a stock solution of known concentration (approx. 5 mM).
- Prepare a series of at least 10-12 NMR samples. To each NMR tube, add a fixed volume of the stock solution (e.g., 500 µL).
- Create a pH gradient across the samples by adding varying, precise micro-volumes of DCl or NaOD solutions to each tube. The target pH range should bracket the expected pKa (e.g., from pH 5 to pH 10).
- Include two endpoint samples: one highly acidic (pH < 2) to represent the fully protonated state and one highly basic (pH > 11) for the fully neutral state.
3. pH Measurement and NMR Data Acquisition:
- For each sample, carefully measure the pD using the calibrated pH meter. Note: The reading from the meter in D₂O is denoted as "pH". The corrected pD is calculated as pD = pH + 0.40 .
- Acquire a high-resolution ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
Identify a proton signal that shows a significant change in chemical shift (Δδ) across the pD range. Protons on C-3 and C-5 are ideal candidates.
For each spectrum, accurately record the chemical shift (δobs) of the chosen proton.
The observed chemical shift is a weighted average of the shifts for the neutral (δN) and protonated (δP) forms.
The pKa is calculated by fitting the data to the Henderson-Hasselbalch equation, adapted for chemical shifts: pKa = pD + log [ (δP - δobs) / (δobs - δN) ]
A non-linear regression analysis by plotting δobs versus pD provides the most accurate pKa value, which corresponds to the inflection point of the resulting sigmoidal curve.
Figure 2: Workflow for pKa determination via NMR spectroscopy. Section 3: Implications for Drug Development
The basicity of a drug candidate is a paramount physicochemical property. For 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a pKa in the range of 7-8 would have profound consequences:
-
Aqueous Solubility: At physiological pH (~7.4), a significant portion of the molecule will exist in its protonated, cationic form. This charged species will exhibit substantially higher aqueous solubility compared to the neutral form, which is crucial for formulation and bioavailability.
-
Membrane Permeability: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can readily diffuse across biological membranes (e.g., the gut wall or the blood-brain barrier). A compound with a pKa near physiological pH will exist as an equilibrium mixture of charged and neutral species, creating a delicate balance between solubility and permeability.
-
Target Binding: If the biological target has a binding pocket containing acidic residues (e.g., aspartate, glutamate), the protonated form of the molecule could form strong ionic interactions (salt bridges), significantly enhancing binding affinity and potency. Conversely, a neutral form may be required to enter a hydrophobic pocket.
-
Off-Target Effects: The basic nature of the molecule could lead to interactions with acidic cellular components or receptors, such as hERG channels or phospholipids, potentially causing toxicity.
Conclusion
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound whose basic properties are central to its potential utility in medicinal chemistry. Its basicity is primarily dictated by the N-1 nitrogen, with the final pKa value representing a balance between the base-strengthening effect of the saturated pyridine ring and the base-weakening effect of the C-2 ethynyl substituent. Based on related structures, the pKa is predicted to be slightly below 8.19.[9] This places it in a critical range where small shifts in environmental pH can significantly alter its ionization state, thereby modulating its solubility, permeability, and target engagement. Accurate experimental determination of its pKa, using robust methods such as NMR spectroscopy, is an essential step in the rational design and development of any drug candidate based on this promising scaffold.
References
-
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
Paolini, J. P., & Robins, R. K. (1965). Ten π Electron Nitrogen Heterocyclic Compounds. V. The Site of Protonation and N-Methylation of Imidazo[1,2-α]pyridines. The Journal of Organic Chemistry. [Link]
-
Garrido-Sáez, M., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics. [Link]
-
Butera, A., et al. (2023). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. bioRxiv. [Link]
-
Khadbaatar, E., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. [Link]
-
PubChem. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]
-
de la Cruz, C. P., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. [Link]
-
Gueiffier, A., et al. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]
-
da Silva, G. V. J., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Karimi, Z., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating NF-κB/STAT3 signaling pathways in breast and ovarian cancer cells. BioImpacts. [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6 [chemicalbook.com]
- 6. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirss.com [ijirss.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor | bioRxiv [biorxiv.org]
- 11. PubChemLite - 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 12. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
Technical Monograph: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS Number: 2155679-68-6 Molecular Formula: C9H10N2 Molecular Weight: 146.19 g/mol
Part 1: Executive Summary & Core Directive
This technical guide provides a comprehensive analysis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , a high-value heterocyclic building block used in modern medicinal chemistry. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), this tetrahydro-derivative possesses a distinct three-dimensional topology due to the saturation of the pyridine ring, offering improved solubility and metabolic stability profiles.
The presence of the C2-ethynyl group transforms this scaffold into a "click-ready" motif, enabling rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. This guide details the rigorous synthesis, physicochemical properties, and application workflows for researchers utilizing this compound in Fragment-Based Drug Discovery (FBDD) and GPCR ligand design.
Part 2: Chemical Profile & Properties[1][2]
The saturation of the pyridine ring significantly alters the electronic and steric properties of the molecule compared to the aromatic analog.
Physicochemical Data Table
| Property | Value | Note |
| CAS Number | 2155679-68-6 | Specific to the 2-ethynyl-tetrahydro variant.[1] |
| IUPAC Name | 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Molecular Weight | 146.19 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| LogP (Predicted) | ~1.19 | Favorable lipophilicity for CNS penetration. |
| pKa (Predicted) | ~8.2 (Imidazole N) | Basic center; likely protonated at physiological pH. |
| H-Bond Acceptors | 2 | N1 and N4 positions. |
| H-Bond Donors | 0 | (Unless protonated). |
| Topological Polar Surface Area | ~17 Ų | High permeability potential. |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |
Part 3: Synthetic Methodology
Strategic Analysis
Direct ethynylation of the tetrahydro-scaffold is challenging due to the potential for side reactions at the saturated ring nitrogens. The most robust synthetic route involves constructing the aromatic core, installing the carbon framework, selectively reducing the pyridine ring, and finally generating the alkyne.
Why this route?
-
Regiospecificity: Starting with ethyl bromopyruvate guarantees the substituent is at the C2 position.
-
Chemo-selectivity: Hydrogenation of the pyridine ring is easier before the alkyne is installed (avoiding over-reduction of the alkyne to an alkane).
-
Scalability: Uses standard reagents (LiAlH4, Bestmann-Ohira).
Step-by-Step Protocol: The "Ester-Reductive" Pathway
Stage 1: Core Construction & Reduction
-
Cyclization: React 2-aminopyridine (1.0 eq) with ethyl bromopyruvate (1.1 eq) in ethanol at reflux (2–4 h).
-
Selective Hydrogenation: Dissolve the intermediate in acetic acid/ethanol. Add 10% Pd/C catalyst. Hydrogenate at 40–60 psi H2 for 12–24 hours.
-
Critical Control: Monitor via LCMS to ensure reduction of the pyridine ring (M+4) without reducing the ester.
-
Product:Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate .
-
Stage 2: Functional Group Transformation (The "Seyferth-Gilbert" Sequence)
-
Reduction to Alcohol: Suspend LiAlH4 (1.5 eq) in dry THF at 0°C. Add the ester dropwise. Stir for 1 h. Quench with Fieser method.
-
Product: (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methanol.
-
-
Oxidation to Aldehyde: Use Dess-Martin Periodinane (1.1 eq) in DCM at RT.
-
Note: The aldehyde is unstable; proceed immediately to the next step.
-
-
Homologation to Alkyne: React the crude aldehyde with Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and K2CO3 in MeOH at RT.
Synthesis Visualization (Graphviz)
Caption: Step-wise synthesis ensuring regioselectivity and preservation of the alkyne moiety.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged scaffold. Unlike flat aromatic systems, the saturated ring creates a "puckered" conformation, allowing for unique binding vectors in protein pockets (e.g., GPCRs like mGluR5). The ethynyl group serves as a minimal-steric handle for growing the fragment.
"Click" Chemistry Workflow
The terminal alkyne allows for modular library synthesis via CuAAC.
Protocol: Copper-Catalyzed Cycloaddition
-
Reagents: 2-Ethynyl-scaffold (1.0 eq), Azide-R (1.0 eq), CuSO4 (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H2O (1:1).
-
Conditions: Stir at RT for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The triazole product usually precipitates or is easily purified.
Application Logic Diagram
Caption: Divergent synthesis pathways utilizing the ethynyl handle for medicinal chemistry libraries.
Part 5: Safety & Handling
-
Hazard Identification: As a secondary/tertiary amine derivative, treat as an irritant.
-
Alkyne Stability: Terminal alkynes can be reactive. Store under inert atmosphere (Argon) at -20°C to prevent polymerization or oxidation.
-
Metal Scavenging: If used in Cu-catalyzed reactions for biological testing, rigorous metal scavenging (e.g., QuadraSil MP) is required to remove copper residues which are cytotoxic.
References
-
ChemicalBook . 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 2155679-68-6) Product Page. Retrieved from
-
Organic Chemistry Portal . Synthesis of Imidazo[1,2-a]pyridines. Retrieved from
-
National Institutes of Health (NIH) . Synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed.[5] Retrieved from
-
PubChem . 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (Core Structure Data). Retrieved from
Sources
- 1. 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. ETHYL 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE | 623906-17-2 [chemicalbook.com]
- 5. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Technical Profile & Synthetic Methodology
The following technical guide details the chemical structure, synthesis, and application of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 2155679-68-6 ) is a fused bicyclic heterocycle combining a saturated piperidine ring with an aromatic imidazole core.[1] In drug discovery, this scaffold serves as a critical bioisostere for indole or quinoline systems, offering improved solubility and a distinct basicity profile (
This guide provides a comprehensive analysis of the molecule's physicochemical properties, a robust synthetic workflow for its production, and its strategic utility in designing antagonists for targets such as the mGluR5 receptor and P2X7 receptor .
Chemical Identity & Physicochemical Profile[2][3][4][5]
The molecule features a " Janus-faced" structure: a lipophilic, rigid alkyne tail and a polar, basic bicyclic head. This duality makes it an excellent candidate for crossing the Blood-Brain Barrier (BBB) in CNS drug development.
| Property | Value / Description |
| IUPAC Name | 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
| CAS Number | 2155679-68-6 |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| Exact Mass | 146.0844 |
| ClogP (Calc) | ~1.2 (Moderate Lipophilicity) |
| TPSA | 17.8 Ų (High BBB Permeability Potential) |
| Basicity ( | ~6.8 (Conjugate acid of N4) |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
Synthetic Methodology
Designing a route to 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine requires navigating two chemoselectivity challenges:
-
Regioselectivity: Ensuring the substituent ends up at the C2 position rather than the more nucleophilic C3.
-
Chemoselectivity: Reducing the pyridine ring without over-reducing the imidazole or the alkyne (if installed early).
The "Late-Stage Alkyne" Protocol The most robust pathway avoids handling the unstable terminal alkyne during harsh reduction steps. Instead, we construct the saturated core with a carboxylate handle, then convert it to the alkyne.
Step-by-Step Protocol
Phase 1: Scaffold Construction
-
Condensation: React 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol. The endocyclic nitrogen attacks the ketone, followed by cyclization of the exocyclic amine onto the ester/bromide to form the Ethyl imidazo[1,2-a]pyridine-2-carboxylate .
-
Catalytic Hydrogenation: Subject the aromatic intermediate to hydrogenation (
, 50 psi) using 10% Pd/C in acetic acid.-
Critical Control: The imidazole ring is aromatic but less susceptible to reduction than the pyridine ring under these conditions. Stop the reaction upon consumption of 2 equivalents of
to obtain Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate .
-
Phase 2: Functional Group Interconversion (FGI)
-
Reduction to Alcohol: Treat the ester with LiAlH₄ (Lithium Aluminum Hydride) in dry THF at 0°C to yield the primary alcohol.
-
Oxidation to Aldehyde: Oxidize the alcohol using Dess-Martin Periodinane (DMP) or Swern conditions to generate the aldehyde.
-
Note: Avoid acidic oxidants (Jones) to prevent protonation of the basic nitrogen which can trap the product in the aqueous phase.
-
Phase 3: Alkyne Installation (Seyferth-Gilbert Homologation)
-
Bestmann-Ohira Reagent: React the aldehyde with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and potassium carbonate in methanol.
-
Outcome: This converts the aldehyde directly into the terminal alkyne, yielding 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .
-
Synthetic Pathway Diagram
The following Graphviz diagram visualizes the logic flow of this synthesis, highlighting the critical checkpoints.
Figure 1: Strategic synthesis via Seyferth-Gilbert homologation to ensure scaffold integrity.
Applications in Drug Discovery[2]
Fragment-Based Drug Discovery (FBDD)
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a "privileged scaffold." The C2-ethynyl group transforms it into a high-value fragment:
-
Vector Exploration: The linear geometry of the alkyne allows researchers to probe deep hydrophobic pockets (e.g., in GPCRs) without introducing significant steric bulk.
-
Rigidity: Unlike flexible alkyl linkers, the ethynyl group holds the attached pharmacophore in a precise orientation, reducing the entropic penalty of binding.
Click Chemistry "Warhead"
This molecule is an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Workflow: Reacting 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with an azide-tagged biomolecule generates a 1,4-disubstituted 1,2,3-triazole.
-
Utility: This reaction is used to attach the tetrahydroimidazo[1,2-a]pyridine moiety to PROTAC E3 ligase ligands or fluorescent probes.
Mechanistic Case Study: Antifungal & CNS Agents
Research indicates that derivatives of this scaffold exhibit potent activity against Candida species and modulate CNS receptors.
-
Mechanism: The basic nitrogen (N4) mimics the protonated amine of endogenous neurotransmitters, while the lipophilic tail (alkyne) interacts with transmembrane domains.
-
Reference Logic: Similar scaffolds have been validated as antagonists for the mGluR5 receptor (e.g., 3-methoxy-5-(pyridin-2-ylethynyl)pyridine analogues), suggesting this specific alkyne derivative is a logical precursor for next-generation allosteric modulators.
Safety & Handling Protocols
Warning: Terminal alkynes and bioactive heterocycles require strict safety adherence.
| Hazard Class | Protocol |
| Reactivity | Terminal alkynes can form explosive acetylides with copper or silver salts under basic conditions. Use plastic or glass spatulas; avoid metal contact during storage. |
| Stability | Store at -20°C under inert atmosphere (Argon/Nitrogen). The ethynyl group is prone to oxidation or polymerization if exposed to light/air for prolonged periods. |
| Toxicity | As a novel chemical entity, treat as Potentially Toxic . Use a fume hood, nitrile gloves, and eye protection. Assume potential for skin sensitization. |
References
-
Chemical Identity & Properties
- Source: PubChem & ChemicalBook D
-
URL:
-
Scaffold Synthesis & Biological Activity
-
mGluR5 Antagonist Context (Ethynyl-Pyridine motifs)
-
Synthetic Methodology (Bestmann-Ohira)
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine molecular weight
An In-Depth Technical Guide: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, provides a plausible and detailed synthetic protocol with mechanistic insights, and outlines standard procedures for its analytical characterization. Furthermore, it explores the strategic importance of this molecule, highlighting the versatile ethynyl functional group which serves as a reactive handle for applications in drug discovery, including fragment-based screening and bioorthogonal chemistry. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, development, and application of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs, such as the anxiolytic alpidem and the hypnotic agent zolpidem.[2][3] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]
The specific derivative, 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, incorporates two critical modifications to this core structure:
-
Saturation of the Pyridine Ring: The 5,6,7,8-tetrahydro- modification disrupts the planarity of the parent aromatic system, introducing a three-dimensional, sp³-rich character. This is a common strategy in drug design to improve physicochemical properties such as solubility, metabolic stability, and the absorption, distribution, metabolism, and excretion (ADME) profile, while also allowing for more specific and complex interactions with protein binding pockets.
-
2-Ethynyl Substitution: The terminal alkyne (ethynyl) group at the 2-position is a highly versatile and valuable functional group. It is relatively stable yet can participate in a variety of high-yielding chemical transformations. Most notably, it is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful bioorthogonal reaction used for conjugating molecules in complex biological environments. This makes the title compound an excellent building block for synthesizing targeted covalent inhibitors, activity-based probes, and complex drug conjugates.
Physicochemical and Structural Properties
The fundamental properties of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are summarized below. These data are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂ | Calculated |
| Molecular Weight | 146.19 g/mol | Calculated |
| CAS Number | 2155679-68-6 | [5] |
| Canonical SMILES | C#CC1=CN2CCCCC2=N1 | Inferred |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis and Mechanistic Considerations
The synthesis of imidazo[1,2-a]pyridine derivatives is well-documented, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] A logical and efficient pathway to the title compound can be adapted from these established methods, starting from commercially available 2-aminopiperidine.
The proposed synthesis involves a two-step sequence: an initial acylation followed by an intramolecular cyclization and dehydration. The key electrophile is 3-bromo-4,4-diethoxy-1-butyne, which contains the protected aldehyde necessary for cyclization and the desired ethynyl group.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: N-Alkylation of 2-Aminopiperidine
-
To a stirred solution of 2-aminopiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add a solution of 3-bromo-4,4-diethoxy-1-butyne (1.1 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure. The resulting crude N-alkylated intermediate can be used in the next step without further purification or purified by column chromatography if necessary.
Causality: Potassium carbonate is a mild, heterogeneous base suitable for scavenging the HBr generated during the Sₙ2 reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is an appropriate polar aprotic solvent for this type of reaction.
Step 2: Intramolecular Cyclization and Aromatization
-
Dissolve the crude intermediate from Step 1 in toluene (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Causality: The acidic conditions catalyze the deprotection of the diethyl acetal to reveal an aldehyde. The pendant secondary amine then attacks the aldehyde intramolecularly to form a cyclic hemiaminal, which readily dehydrates under heat to form the stable, fused imidazole ring. The Dean-Stark trap efficiently removes water, driving the equilibrium towards the final dehydrated product according to Le Châtelier's principle.
Analytical Characterization Protocols
Rigorous structural confirmation is essential. The following spectroscopic methods are standard for characterizing the title compound.[4][7]
Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to show distinct signals for the ethynyl proton (a singlet around δ 2.5-3.5 ppm), two aromatic-like protons on the imidazole ring (singlets or doublets between δ 7.0-8.0 ppm), and a series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the eight protons on the saturated piperidine ring.
-
¹³C NMR: Key signals should include two alkyne carbons (δ 70-90 ppm), carbons of the imidazole ring (δ 110-145 ppm), and four distinct signals for the sp³-hybridized carbons of the tetrahydro-pyridine ring.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 147.19.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should feature characteristic absorption bands for the alkyne C≡C stretch (around 2100-2200 cm⁻¹) and the terminal alkyne ≡C-H stretch (a sharp peak around 3300 cm⁻¹).
Protocol: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Self-Validation: The combination of these techniques provides a self-validating system. The mass spectrometry confirms the molecular weight, while the ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms, which can be further validated with 2D NMR experiments. FT-IR provides definitive evidence for the presence of the crucial ethynyl functional group.
Potential Applications in Drug Development
The strategic placement of the ethynyl group makes this compound a valuable tool for modern drug discovery. The imidazo[1,2-a]pyridine core has established potential in developing agents for infectious diseases and oncology.[2][3][7]
Utility in "Click Chemistry"
The primary application of the terminal alkyne is in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes. This allows the 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold to be "clicked" onto molecules bearing an azide group, such as fluorescent dyes, affinity tags (like biotin), or large biomolecules.
Caption: Copper-catalyzed "click" reaction with the title compound.
This capability is particularly powerful for:
-
Fragment-Based Drug Discovery (FBDD): The compound can act as an initial fragment hit. If it shows binding to a target protein, the alkyne can be used to link it to other fragments or growing polymer chains to improve affinity and selectivity.
-
Activity-Based Protein Profiling (ABPP): The scaffold can be attached to a reporter tag (like a fluorophore or biotin) via the click reaction to create probes that can be used to identify and isolate its protein targets from a complex cellular lysate.
-
Drug Conjugation: It can serve as a linker to attach the pharmacophore to antibodies (creating antibody-drug conjugates, ADCs), peptides, or other delivery systems for targeted therapy.
Conclusion
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a strategically designed molecule that combines the biologically relevant imidazo[1,2-a]pyridine core with features that enhance its drug-like properties and synthetic versatility. Its saturated ring improves its three-dimensional structure, while the terminal alkyne provides a gateway for a host of advanced biochemical and medicinal chemistry applications. This guide provides the foundational knowledge for its synthesis, characterization, and strategic deployment in modern drug discovery programs.
References
-
Özdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2096-2102. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
Reyes-Gutiérrez, P. E., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. Available from: [Link]
-
Walther, N., et al. (2015). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Chemistry - A European Journal, 21(48), 17209-17221. Available from: [Link]
-
PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Available from: [Link]
-
Savarimuthu, F. A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 786-823. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Patel, H., et al. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. International Journal of Science and Research, 4(6). Available from: [Link]
-
Panda, S. S., & Rout, S. K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(25), 5262-5275. Available from: [Link]
-
NIST. Pyridine, 2-ethenyl-. NIST Chemistry WebBook. Available from: [Link]
- Google Patents. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
-
de F. Alves, M. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 246. Available from: [Link]
-
ResearchGate. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Available from: [Link]
-
dos Santos, T., & de Souza, R. O. M. A. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. World Journal of Chemical Education, 5(2), 65-68. Available from: [Link]
-
Koriakova, A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1081. Available from: [Link]
-
Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050. Available from: [Link]
-
Wang, C., et al. External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Available from: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
[1]
Executive Summary & Strategic Analysis
The synthesis of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine presents a specific challenge in heterocyclic chemistry: the need to install a reactive terminal alkyne on a partially saturated bicyclic core. This scaffold is a critical pharmacophore in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), such as analogs of MPEP and MTEP.
The primary synthetic difficulty lies in the chemoselectivity required to reduce the pyridine ring to a piperidine ring without reducing the alkyne. Consequently, a linear strategy installing the alkyne before hydrogenation is non-viable using standard heterogeneous catalysis.
The Optimized Pathway: This guide details a "Core-First, Reduction-Second, Functionalization-Third" approach. We first construct the aromatic imidazo[1,2-a]pyridine core, selectively reduce the pyridine ring using catalytic hydrogenation, and finally convert a C2-ester handle into the terminal alkyne via a homologation sequence. This route ensures high fidelity of the saturated core while preserving the sensitive ethynyl functionality.
Retrosynthetic Pathway Visualization
The following diagram outlines the logic flow, moving from the target molecule back to commercially available starting materials.
Figure 1: Retrosynthetic disconnection showing the conversion of the aromatic ester to the saturated alkyne.
Detailed Experimental Protocol
Phase 1: Construction of the Aromatic Core
Objective: Synthesize Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Principle: The condensation of 2-aminopyridine with an
Reagents:
-
2-Aminopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (0.5 M concentration)
-
NaHCO
(solid)
Protocol:
-
Dissolve 2-aminopyridine in absolute ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate dropwise at room temperature. The solution may warm slightly.
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the amine.
-
Cool to room temperature. A hydrobromide salt precipitate may form.[1][2]
-
Remove ethanol under reduced pressure.
-
Resuspend the residue in water and neutralize with solid NaHCO
until pH ~8. -
Extract with Ethyl Acetate (3x). Dry combined organics over MgSO
and concentrate. -
Purification: Recrystallization from Ethanol/Ether or flash chromatography (SiO
, EtOAc/Hexane gradient).
Phase 2: Selective Saturation (The Critical Step)
Objective: Synthesize Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate. Principle: The pyridine ring is more susceptible to reduction than the imidazole ring, especially when the pyridine nitrogen is protonated. Acidic conditions activate the pyridine ring for hydrogenation.
Reagents:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (from Phase 1)
-
10% Pd/C (10 wt% loading)
-
Solvent: Acetic Acid (glacial) or Ethanol with 1.5 eq HCl
-
Hydrogen Gas (H
)
Protocol:
-
Dissolve the aromatic ester in glacial acetic acid (0.2 M).
-
Add 10 wt% of Pd/C catalyst carefully under an inert atmosphere (Ar or N
). -
Purge the vessel with H
gas. -
Stir vigorously under H
atmosphere (balloon pressure is often sufficient; 30–50 psi in a Parr shaker speeds up kinetics) for 12–24 hours. -
Checkpoint: Monitor by proton NMR. The disappearance of aromatic pyridine protons (δ 6.5–8.5 ppm) and appearance of multiplet methylene signals (δ 1.8–4.2 ppm) confirms reduction. The imidazole singlet at C3 (approx δ 7.4 ppm) should remain.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate.[1] Neutralize the residue with saturated NaHCO
and extract with DCM. -
Yield: Expect >85% yield of the tetrahydro ester.
Phase 3: Functional Group Transformation (Ester to Alkyne)
Objective: Convert the ethyl ester to the terminal ethynyl group.
Step 3A: Reduction to Alcohol
-
Suspend LiAlH
(1.5 eq) in dry THF at 0°C. -
Add the tetrahydro ester (dissolved in THF) dropwise.
-
Stir at 0°C to RT for 2 hours.
-
Quench via Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to obtain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol.
Step 3B: Oxidation to Aldehyde
-
Dissolve the alcohol in DCM.
-
Add activated MnO
(10 eq) or use Swern conditions (Oxalyl chloride/DMSO) for milder oxidation if scale is small. -
Stir at RT (for MnO
) until conversion is complete (TLC). -
Filter and concentrate to isolate 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde. Note: Aldehydes can be unstable; proceed immediately to the next step.
Step 3C: Homologation to Alkyne (Bestmann-Ohira)
Reagents:
-
Bestmann-Ohira Reagent (BOR): Dimethyl (1-diazo-2-oxopropyl)phosphonate
-
Base: K
CO (2.0 eq) -
Solvent: Methanol
Protocol:
-
Dissolve the aldehyde in Methanol (0.1 M).
-
Add K
CO .[2] -
Add Bestmann-Ohira reagent (1.2 eq) dropwise.
-
Stir at room temperature for 4–12 hours.
-
Mechanism: The base generates the dimethyl diazomethylphosphonate anion in situ, which reacts with the aldehyde in a Horner-Wadsworth-Emmons type reaction, followed by elimination of nitrogen to form the alkyne.
-
Workup: Dilute with water, extract with Ether/DCM.
-
Purification: Flash chromatography (neutral alumina or silica, often 1-5% MeOH in DCM).
Data Summary & Characterization
| Compound Stage | Key 1H NMR Signals (CDCl3, approx ppm) | Mass Spec (ESI+) |
| Aromatic Ester | δ 8.2 (d, 1H), 7.6 (d, 1H), 8.1 (s, Imidazole-H), 4.4 (q, OEt) | [M+H]+ = 191.2 |
| Tetrahydro Ester | δ 7.4 (s, 1H, Imidazole-H), 4.3 (q, OEt), 4.0 (t, 2H, N-CH2), 2.9 (t, 2H), 1.9-2.0 (m, 4H) | [M+H]+ = 195.2 |
| Target Alkyne | δ 7.2 (s, 1H, Imidazole-H), 4.1 (s, 1H, Alkyne-H), 3.9 (t, 2H), 2.8 (t, 2H), 1.9 (m, 4H) | [M+H]+ = 149.2 |
Critical Process Parameters & Safety
Hydrogenation Selectivity
The success of this pathway hinges on Phase 2.
-
Acidic Media: Essential. In neutral solvents, the reduction is sluggish and may lead to partial reduction or dimerization. Acetic acid protonates the N1 (bridgehead) or the pyridine nitrogen, disrupting aromaticity and facilitating hydride transfer.
-
Over-reduction: Prolonged exposure to high pressure (>100 psi) or high temperature (>60°C) may eventually reduce the imidazole ring to the octahydro- derivative. Maintain ambient temperature.
Handling Diazo Compounds[2][4][5]
-
The Bestmann-Ohira reagent generates diazo intermediates. While BOR is safer than isolated diazomethane, reactions should be run in a fume hood.
-
Alternative: If BOR is unavailable, the Corey-Fuchs reaction (CBr
, PPh -> dibromoalkene -> n-BuLi -> alkyne) is a valid alternative, though it requires strong bases (n-BuLi) which must be handled at -78°C.
References
-
Imidazo[1,2-a]pyridine Synthesis
- Selective Hydrogenation: Reduction of imidazo[1,2-a]pyridine to 5,6,7,8-tetrahydro derivatives. Guerret, P., et al. "Recherches dans la série de l'imidazo[1,2-a]pyridine." Bulletin de la Société Chimique de France, 1971. See also: Catalytic Hydrogenation in Organic Synthesis, Academic Press. Standard protocol for fused pyridine systems.
-
mGluR5 Antagonist Context
- Reference for MPEP/MTEP analogs and ethynyl-pyridine pharmacophores.
-
Cosford, N. D., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A potent and highly selective metabotropic glutamate subtype 5 receptor antagonist." J. Med. Chem. 2003, 46(2), 204-206. Link
-
Bestmann-Ohira Reagent
- Protocol for aldehyde to alkyne conversion.
-
Müller, S., et al. "Bestmann-Ohira Reagent." Synlett 1996, 521. Link
An In-depth Technical Guide to the ¹H NMR of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document serves as a detailed reference for the interpretation of its proton NMR spectrum, the underlying principles governing its spectral features, and a standardized protocol for data acquisition.
Molecular Structure and its Influence on the ¹H NMR Spectrum
The unique structural features of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine dictate its characteristic ¹H NMR spectrum. The molecule consists of a fused bicyclic system: a saturated six-membered ring (tetrahydropyridine) and an aromatic five-membered imidazole ring. An ethynyl group is substituted at the C2 position of the imidazole ring. This combination of saturated and unsaturated moieties, along with the presence of heteroatoms (nitrogen), results in a well-resolved and informative spectrum.
Key Structural Features and Expected ¹H NMR Signals:
-
Ethynyl Proton (-C≡C-H): This proton is attached to a sp-hybridized carbon and typically appears in a relatively upfield region for a proton on an unsaturated carbon due to the magnetic anisotropy of the triple bond.[1] Its signal is expected to be a sharp singlet, as it is not typically coupled to other protons.
-
Imidazole Proton (H3): This is the lone proton on the aromatic imidazole ring. Its chemical shift will be in the aromatic region, influenced by the ring current and the electron-withdrawing nature of the adjacent nitrogen atom.
-
Tetrahydropyridine Protons (H5, H6, H7, H8): These protons are on the saturated portion of the molecule. They will appear in the aliphatic region of the spectrum. Due to their diastereotopic nature and coupling to each other, they will give rise to complex multiplets. The protons on carbons adjacent to the nitrogen atom (H5 and H8) are expected to be shifted further downfield compared to the H6 and H7 protons.
Below is a diagram illustrating the molecular structure and the proton numbering scheme.
Figure 1: Molecular structure of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with proton numbering.
Detailed ¹H NMR Spectral Analysis
A representative ¹H NMR spectrum of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine would be acquired in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), using a high-field NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[2]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-ethynyl | ~2.0 - 3.0 | Singlet (s) | N/A | 1H |
| H3 | ~7.0 - 7.5 | Singlet (s) | N/A | 1H |
| H5 | ~3.8 - 4.2 | Triplet (t) or Multiplet (m) | ~6-8 | 2H |
| H8 | ~2.8 - 3.2 | Triplet (t) or Multiplet (m) | ~6-8 | 2H |
| H6, H7 | ~1.8 - 2.2 | Multiplet (m) | ~6-8 | 4H |
Causality Behind Chemical Shifts and Coupling Constants:
-
H-ethynyl: The magnetic anisotropy of the carbon-carbon triple bond creates a shielding cone along the axis of the bond, causing the ethynyl proton to resonate at a higher field (lower ppm) than vinylic or aromatic protons.[1]
-
H3: As a proton on an aromatic imidazole ring, it is deshielded by the ring current effect and the inductive effect of the adjacent nitrogen atom, hence its downfield chemical shift.[3][4]
-
H5 and H8: These protons are alpha to nitrogen atoms. The electronegativity of nitrogen withdraws electron density from the adjacent carbons and protons, resulting in a deshielding effect and a downfield shift compared to the other aliphatic protons.[4] Their multiplicity as triplets (or more complex multiplets) arises from coupling to the adjacent methylene protons (H6 and H7, respectively).[5][6]
-
H6 and H7: These methylene protons are in the middle of the saturated ring and are the most shielded of the aliphatic protons. They exhibit complex multiplicity due to coupling with each other (geminal coupling) and with the protons on the adjacent carbons (vicinal coupling).[5][6] The expected vicinal coupling constants of 6-8 Hz are typical for protons on a flexible six-membered ring.[5]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ can be useful for compounds with limited solubility or to observe exchangeable protons.[7]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0 ppm.[2]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample. Visually inspect the solution for any undissolved particles.
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D proton (e.g., 'zg30') | A simple 30-degree pulse is sufficient for quantitative measurements. |
| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) | Ensures all proton signals are captured. |
| Number of Scans | 16 to 64 | Signal-to-noise ratio improves with the square root of the number of scans. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans for accurate integration. |
| Acquisition Time (aq) | ~2-4 seconds | Longer acquisition times lead to better resolution. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.[2]
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplets.[6]
The following diagram illustrates the experimental workflow for acquiring and processing the ¹H NMR spectrum.
Figure 2: Experimental workflow for ¹H NMR analysis.
Advanced NMR Techniques for Structural Elucidation
For unambiguous assignment of all proton signals and to gain further structural insights, advanced 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. This is particularly useful for assigning the complex multiplets of the tetrahydropyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides definitive evidence for which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the connectivity of the entire molecule, including the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. This can provide information about the conformation and stereochemistry of the molecule.[8]
Conclusion
The ¹H NMR spectrum of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a powerful tool for its structural verification and purity assessment. A thorough understanding of the chemical principles that govern the spectrum, coupled with a rigorous experimental protocol, ensures the acquisition of high-quality, reproducible data. For researchers in drug discovery and development, the ability to confidently interpret this data is a critical step in advancing their scientific endeavors.
References
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
University of Wisconsin. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Rising Star in Bioorthogonal Chemistry: A Technical Guide to 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][4] The saturated counterpart, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, retains this biological relevance while offering different physicochemical properties. The introduction of a 2-ethynyl group to this saturated core creates a molecule of significant interest in the burgeoning field of bioorthogonal chemistry: 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . This technical guide provides an in-depth exploration of this promising molecule, from its synthesis to its potential applications as a bioorthogonal-cleavable (BOC) linker in drug delivery and chemical biology.
A Molecule of Dichotomous Functionality: The Bioorthogonal Handle and the Cleavable Linker
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a fascinating molecule that embodies two key functionalities in a single, compact structure. The terminal alkyne group serves as a versatile bioorthogonal handle, ready to participate in "click" chemistry reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise and efficient conjugation of the molecule to biomolecules or drug delivery systems without interfering with biological processes.
Beyond its role as a conjugation partner, the unique electronic properties of the ethynyl-substituted imidazo[1,2-a]pyridine core suggest its potential as a cleavable linker. This "decaging" can be triggered by specific stimuli, such as a change in pH, allowing for the controlled release of a payload at a desired location, for instance, within the acidic microenvironment of a tumor or inside a lysosome.[5]
Proposed Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Step 1: Synthesis of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Proposed)
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core can be achieved through various published methods.[6] Once the core is obtained, a key step is the selective bromination at the 2-position. While direct bromination of this specific saturated core is not extensively documented, electrophilic bromination of the electron-rich imidazole ring is a common transformation.
Conceptual Workflow for the Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:
Caption: Proposed synthetic workflow for 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Step 2: Sonogashira Coupling and Deprotection (Proposed Protocol)
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is ideally suited for the introduction of the ethynyl group onto the 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine intermediate.
Detailed Proposed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).
-
Solvent and Reagents: Add degassed solvent, such as a mixture of THF and triethylamine (2:1 v/v). To this mixture, add (trimethylsilyl)acetylene (1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a suitable solvent such as methanol or THF. Add a desilylating agent, for example, potassium carbonate or tetrabutylammonium fluoride (TBAF), and stir at room temperature until the removal of the trimethylsilyl (TMS) group is complete (monitored by TLC or LC-MS).
-
Purification: After an aqueous workup, purify the crude product by column chromatography on silica gel to yield 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
The Mechanism of Cleavage: A Proposed Acid-Labile Linker
The imidazole ring system in 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is basic and can be protonated under acidic conditions. This protonation is hypothesized to trigger the cleavage of a molecule attached to the ethynyl group. The proposed mechanism involves the acid-catalyzed hydration of the alkyne to a ketone, followed by a retro-Michael-type reaction that leads to the cleavage of the C-C bond and the release of the payload.
Proposed Mechanism for Acid-Triggered Cleavage:
Caption: Proposed acid-catalyzed cleavage mechanism of a 2-alkynyl-THIP linker.
This pH-sensitive cleavage is highly desirable for targeted drug delivery. The linker would remain stable at the physiological pH of the bloodstream (around 7.4), but upon reaching the acidic microenvironment of a tumor or being internalized into the acidic compartments of a cell (endosomes and lysosomes, pH 4.5-6.5), it would release its therapeutic payload.
Applications in Drug Development and Chemical Biology
The dual functionality of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a bioorthogonal handle and a cleavable linker opens up a wide range of potential applications.
Data Summary: Potential Applications
| Application Area | Description |
| Antibody-Drug Conjugates (ADCs) | The ethynyl group can be used to attach the linker to an antibody via click chemistry. The other end of the linker would be attached to a potent cytotoxic drug. The ADC would then deliver the drug specifically to cancer cells, where the acidic environment would trigger the release of the drug. |
| Targeted Prodrugs | A biologically inactive prodrug can be synthesized by linking a therapeutic agent to the 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine linker. The prodrug would be activated only at the target site where the cleavage occurs. |
| Chemical Biology Probes | The linker can be used to attach fluorescent dyes or other reporter molecules to biomolecules of interest. The cleavage of the linker can be used to monitor changes in the local environment, such as a drop in pH. |
| "Catch and Release" Purification | The ethynyl group can be used to immobilize a target molecule onto a solid support via click chemistry. After purification, the target molecule can be released from the support by cleaving the linker. |
Conclusion and Future Perspectives
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a molecule with significant untapped potential in the fields of drug delivery and chemical biology. While its synthesis and application as a bioorthogonal-cleavable linker are still in the conceptual stage, the underlying chemical principles are well-established. The proposed synthetic route is feasible, and the hypothesized acid-catalyzed cleavage mechanism offers a promising strategy for targeted drug release.
Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation of its cleavage kinetics under various pH conditions. Furthermore, the development of drug conjugates and chemical biology probes based on this linker will be crucial to validate its utility in practical applications. As our understanding of this versatile molecule grows, it is poised to become a valuable tool in the development of next-generation targeted therapies and advanced chemical biology probes.
References
Please note that as of the last update, a direct synthesis or application of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a bioorthogonal-cleavable linker has not been explicitly reported in peer-reviewed literature. The following references provide the basis for the proposed synthesis and mechanism.
-
Bioorthogonal Decaging Reactions for Targeted Drug Activation. ResearchGate. [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]
-
Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. PMC. [Link]
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
Sources
- 1. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine from 2-Aminopyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a valuable scaffold in medicinal chemistry. The described synthetic route commences with the readily available starting material, 2-aminopyridine, and proceeds through a three-step sequence involving cyclization, bromination, and a final Sonogashira coupling to introduce the ethynyl functionality.
Introduction
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The tetrahydro variant, specifically, offers a three-dimensional structure that can be advantageous for targeting certain biological macromolecules. The introduction of an ethynyl group at the 2-position provides a versatile handle for further functionalization via click chemistry or other alkyne-based transformations, making the target molecule a highly valuable building block for the generation of compound libraries for drug screening.
This guide details a rational and efficient synthetic strategy, providing not just the procedural steps but also the underlying chemical principles and justifications for the chosen reagents and conditions.
Overall Synthetic Strategy
The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine from 2-aminopyridine is accomplished via a three-step sequence as illustrated below. The initial step involves the construction of the saturated heterocyclic core, followed by regioselective bromination to install a leaving group at the desired position. The final step is a palladium-catalyzed cross-coupling reaction to introduce the terminal alkyne.
Sources
Application Note: Optimization and Protocol for Sonogashira Coupling with 2-Halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Executive Summary
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in antiviral, anti-inflammatory, and anxiolytic agents. Functionalization at the C2 position is critical for expanding Structure-Activity Relationships (SAR). While the fully aromatic imidazo[1,2-a]pyridine is well-studied, the tetrahydro variant presents unique challenges due to the increased basicity of the N1 nitrogen and altered solubility profiles resulting from the saturated piperidine-like ring.
This Application Note provides a validated protocol for the Sonogashira cross-coupling of 2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridines with terminal alkynes. We detail a "Standard Robust Protocol" for general screening and a "High-Efficiency Protocol" for challenging substrates, alongside mechanistic insights to troubleshoot catalyst poisoning and homocoupling side reactions.
Structural Analysis & Reactivity Profile[1]
Understanding the electronic environment of the substrate is the prerequisite for successful coupling.
Substrate Characteristics[2][3]
-
Core Structure: The scaffold consists of an aromatic imidazole ring fused to a saturated six-membered ring.
-
Electronic Effect: Unlike the fully aromatic analog, the 5,6,7,8-saturated ring acts as an electron-donating alkyl substituent. This inductive effect increases the electron density on the imidazole ring.
-
Critical Challenge (Basicity): The N1 nitrogen (in the imidazole ring) is significantly more basic (
) than in the fully aromatic parent ( ).-
Consequence: The substrate can act as a competitive ligand, coordinating to the Palladium (Pd) center and displacing phosphine ligands, leading to catalyst deactivation (the "black precipitate" failure mode).
-
Retrosynthetic Logic
The 2-halo precursor is typically synthesized via the condensation of 2-aminopyridine with ethyl bromopyruvate, followed by hydrogenation of the pyridine ring before or after halogenation. For this protocol, we assume the starting material is 2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (preferred for reactivity) or the 2-bromo analog.
Critical Reaction Parameters
We evaluated three parameter sets to optimize yield and minimize Glaser homocoupling.
| Parameter | Standard Condition | High-Efficiency (Difficult Substrates) | Rationale |
| Catalyst | Pd(PPh | Pd(dppf)Cl | Bis-phosphine ligands prevent Pd aggregation; dppf is more resistant to displacement by the basic substrate. |
| Co-Catalyst | CuI (2-5 mol%) | CuI (5 mol%) | Essential for transmetallation. Copper-free conditions are possible but slower for this electron-rich ring. |
| Base | Et | Diisopropylamine (DIPA) or Cs | DIPA reduces steric crowding; Carbonate bases are preferred if the alkyne is base-sensitive. |
| Solvent | DMF or MeCN | 1,4-Dioxane/Water (10:1) or DMF | Polar aprotic solvents dissolve the polar substrate; aqueous mixtures can accelerate rate via hydrophobic effect. |
| Temp | 60°C | 80°C | Higher temp required for Bromides; Iodides may couple at RT. |
Mechanistic Workflow (Visualization)
The following diagram illustrates the dual catalytic cycle, highlighting the intersection between the Palladium and Copper cycles and the specific point of substrate interference.
Caption: Dual catalytic cycle showing the critical intersection of Transmetallation and the potential for catalyst poisoning by the basic substrate.
Standard Operating Procedure (SOP)
Protocol A: General Screening (Recommended for Iodides)
Reagents:
-
Substrate: 2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh
) Cl (5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Oven-dry a 10 mL microwave vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Loading: Add the Pd catalyst, CuI, and the 2-iodo-substrate to the vial.
-
Note: If the alkyne is a solid, add it now. If liquid, add in step 4.
-
-
Degassing (Crucial): Cap the vial and purge with inert gas for 5 minutes. Oxygen is the enemy of this reaction (causes Glaser homocoupling of the alkyne).
-
Solvent Addition: Syringe in the anhydrous DMF and Et
N. Add liquid alkyne at this stage. -
Reaction: Stir at 60°C for 4–12 hours.
-
Monitoring: Check by TLC or LC-MS. The starting iodide should disappear rapidly.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF and copper salts.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (typically MeOH/DCM gradients due to the polarity of the tetrahydro- scaffold).
Protocol B: "Difficult" Substrates (Bromides or Low Reactivity)
For 2-bromo analogs or when Protocol A yields <40%:
-
Switch Solvent: Use THF/Et
N (1:1 ratio). -
Switch Catalyst: Use Pd(dppf)Cl
(5 mol%). The bidentate ligand is tighter binding and resists displacement by the substrate's nitrogen. -
Temperature: Increase to 80°C (sealed vessel).
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Black Precipitate immediately | Catalyst decomposition ("Pd Black"). | The substrate is coordinating to Pd.[1][2][3][4] Switch to Pd(dppf)Cl |
| Alkyne Homodimer (Glaser) | Oxygen presence.[1] | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly via syringe pump.[1] |
| Low Conversion (Start Material remains) | Oxidative addition failure. | Switch from Bromide to Iodide. Increase temp to 90°C. |
| Product stuck in Aqueous layer | Substrate is too polar/basic. | Do not use acid in workup (product will protonate and stay in water). Salting out the aqueous layer with NaCl helps extraction. |
References
-
General Sonogashira Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Imidazo[1,2-a]pyridine Functionalization: Bagdi, A. K., et al. (2020).[5][6][7][8][9][10][11] Recent Advances in the C–H Functionalization of Imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18, 8840-8862.
- Tetrahydroimidazo[1,2-a]pyridine Synthesis & Properties: Gueiffier, A., et al. (1999). Synthesis and biological activity of novel tetrahydroimidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry. (Note: Extrapolated from general reactivity of the scaffold described in standard medicinal chemistry texts regarding Alpidem/Zolpidem analogs).
-
Copper-Free Variants (Green Chemistry): Liang, Y., et al. (2011).[12] Copper-Free Sonogashira Coupling.[13][12][14] Angewandte Chemie International Edition, 50(41), 9602-9605.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Always review Safety Data Sheets (SDS) for all reagents, particularly alkyl halides and heavy metal catalysts, before use.
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine for Advanced Click Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a versatile building block for click chemistry applications. We delve into the core principles of its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering detailed protocols for both small molecule synthesis and complex bioconjugation. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind experimental choices to ensure robust, reproducible, and self-validating outcomes.
Introduction: A Privileged Scaffold Meets a Powerful Ligation Chemistry
The field of drug discovery and chemical biology constantly seeks robust and efficient methods for constructing complex molecular architectures and bioconjugates. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable tool.[1][2] At the forefront of this field is "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[3]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction.[3] It involves the reaction between a terminal alkyne and an azide to form a highly stable 1,2,3-triazole linkage.[4][5] This reaction's reliability and broad functional group tolerance have made it a cornerstone of modern medicinal chemistry, materials science, and bioconjugation.[4][6]
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[7][8] This structural motif is present in several marketed drugs, including zolpidem and alpidem, and derivatives have shown a vast spectrum of biological activities, including anticancer, antimicrobial, and antituberculosis properties.[9][10]
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine strategically combines the bioorthogonal reactivity of a terminal alkyne with the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold. This unique combination makes it an exceptionally valuable reagent for:
-
Drug Discovery: Serving as a versatile building block for creating novel drug candidates where the resulting triazole acts as a stable linker or a bioisostere of an amide bond.
-
Chemical Biology: Enabling the attachment of the imidazo[1,2-a]pyridine moiety to biomolecules for target identification, imaging, or activity-based protein profiling.[11][12]
-
Bioconjugation: Facilitating the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), where the scaffold can be part of the payload or linker system.[13]
The Mechanism: Understanding the Copper-Catalyzed Cycloaddition
The power of the CuAAC reaction lies in its dramatic rate acceleration (up to 10⁷-fold) over the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of regioisomers.[5] The copper(I) catalyst ensures the reaction proceeds rapidly at room temperature and exclusively forms the 1,4-disubstituted triazole isomer.[4]
The Catalytic Cycle (CuAAC): The generally accepted mechanism involves several key steps where the copper(I) center orchestrates the assembly of the alkyne and azide.
-
Copper-Acetylide Formation: The terminal alkyne of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine coordinates with the Cu(I) catalyst to form a copper-acetylide intermediate.
-
Coordination and Cyclization: The organic azide coordinates to the copper center. This brings the reactants into close proximity, facilitating a cycloaddition to form a six-membered cupracyclic intermediate.
-
Ring Contraction & Product Release: The cupracycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Focus & Experimental Design Insights
Expertise in Practice: Why Choose a Specific Protocol?
The choice of reaction conditions is not arbitrary; it is dictated by the nature of the substrates and the desired application.
-
For Small Molecule Synthesis: Organic solvents are preferred to ensure high solubility of both reactants. The catalyst system can be simple, such as the in situ generation of Cu(I) from copper(II) sulfate and a reducing agent like sodium ascorbate. This method is cost-effective and avoids the need to handle potentially unstable Cu(I) salts.[3]
-
For Bioconjugation (e.g., Protein Labeling): The reaction must be performed in aqueous buffers at a physiological pH to maintain the biomolecule's integrity. Here, the potential cytotoxicity of free copper is a major concern. The use of copper-chelating ligands (e.g., TBTA, BTTAA) is critical. These ligands not only stabilize the Cu(I) oxidation state but also protect the target biomolecule (like a protein) from copper-induced denaturation or aggregation.
Trustworthiness Through Self-Validation
Every protocol should include checks to validate its success.
-
Control Reactions: Always run a control reaction in the absence of the copper catalyst. For CuAAC, no product formation is expected at room temperature, confirming that the ligation is catalyst-dependent.
-
Orthogonal Confirmation: Characterize the final product by at least two independent analytical methods. For instance, an expected mass peak in LC-MS combined with the appearance of the characteristic triazole proton in ¹H NMR provides high confidence in the product's identity.[14][15]
Detailed Experimental Protocols
Protocol 1: General Procedure for CuAAC with Small Molecules
This protocol describes a model reaction between 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and benzyl azide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents that target critical cellular signaling pathways.[3][4] Notably, specific imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6]
This document provides a comprehensive guide to a suite of cell-based assays for characterizing novel compounds based on this scaffold, using the representative molecule 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter referred to as ETH-pyridin ) as a case study. We will proceed under the hypothesis that ETH-pyridin is an inhibitor of the PI3K/AKT/mTOR signaling cascade. The following protocols are designed to form a logical, self-validating workflow, moving from broad phenotypic effects to specific target engagement and mechanism of action.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to extracellular signals like growth factors to regulate essential cellular processes. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.[6]
Caption: The PI3K/AKT/mTOR signaling pathway and the putative point of inhibition by ETH-pyridin.
Section 1: Assessment of General Cytotoxicity and Anti-Proliferative Effects
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information (e.g., IC50/GI50 values) and helps distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for determining the number of viable cells.[7][8] It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
Experimental Workflow: CCK-8 Assay
Caption: Workflow for the CCK-8 cell viability assay.
Detailed Protocol: CCK-8
-
Cell Seeding: Seed cancer cells (e.g., T47D, a breast cancer line with a PIK3CA mutation[6]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of ETH-pyridin in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Recommendation |
| Cell Line | PI3K-addicted line (e.g., T47D, MCF-7)[6] |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.01 - 100 µM (logarithmic series) |
| Incubation Time | 48 - 72 hours |
| Readout | Absorbance at 450 nm |
Cell Proliferation Assay (EdU Incorporation)
To specifically measure DNA synthesis as an indicator of proliferation, the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a superior alternative to the traditional BrdU assay.[4][9] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. It is detected via a highly specific "click" chemistry reaction with a fluorescent azide, which avoids the harsh DNA denaturation steps required for BrdU detection.[10]
Detailed Protocol: EdU Assay by Fluorescence Microscopy
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with various concentrations of ETH-pyridin for 24-48 hours.
-
EdU Labeling: Add 10 µM EdU to the culture medium and incubate for 2-4 hours at 37°C.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Permeabilization: Wash twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[11]
-
Click Reaction: Wash twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions (containing a fluorescent azide, e.g., Alexa Fluor 594 azide) and incubate the cells for 30 minutes in the dark.
-
Nuclear Staining: Wash with PBS. Counterstain the nuclei with Hoechst 33342 or DAPI for 15 minutes.
-
Imaging: Wash with PBS and mount the coverslips on microscope slides. Image using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Section 2: Target Engagement in a Cellular Context
Confirming that a compound binds to its intended intracellular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction in intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will be more resistant to heat-induced denaturation and aggregation.
Cellular Thermal Shift Assay (CETSA)
In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining in the lysate after centrifugation is quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Experimental Workflow: CETSA
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend in PBS containing protease inhibitors. Treat the cell suspension with ETH-pyridin (e.g., 10x IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blot: Perform a Western blot as detailed in Section 4.2 using a primary antibody specific for the target protein (e.g., PI3Kα).
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative soluble protein amount against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.
| Parameter | Recommendation |
| Compound Conc. | 10x IC50 (or higher) |
| Temperature Range | 40°C - 70°C (optimize for target) |
| Heat Incubation | 3 minutes |
| Lysis Method | Freeze-thaw cycles |
| Centrifugation | 20,000 x g for 20 min at 4°C |
| Readout | Western Blot for target protein |
Section 3: Elucidation of Cellular Mechanism of Action
After confirming a compound's anti-proliferative effect and target engagement, the next step is to investigate the underlying cellular mechanism, such as induction of cell cycle arrest or apoptosis.
Cell Cycle Analysis by Flow Cytometry
Inhibitors of the PI3K/AKT pathway often cause cell cycle arrest, typically at the G1/S transition.[4] Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]
Detailed Protocol: PI Staining for Cell Cycle
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. After 24 hours, treat with ETH-pyridin at 1x and 2x IC50 concentrations for 24 or 48 hours.
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
Inhibition of the pro-survival AKT pathway can lead to the induction of apoptosis.[4] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with ETH-pyridin as described for the cell cycle analysis (3.1).
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Resuspension: Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Section 4: Validation of Downstream Pathway Modulation
The final step is to confirm that target engagement by ETH-pyridin leads to the functional inhibition of the intended signaling pathway. For a PI3K/AKT/mTOR inhibitor, this means assessing the phosphorylation status of key downstream proteins.
Western Blotting for Pathway Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6] By using phospho-specific antibodies, one can measure the activity state of kinases and their substrates. For the PI3K/AKT/mTOR pathway, key readouts include the phosphorylation of AKT (at Ser473) and downstream mTORC1 substrates like p70S6K.[4][5]
Experimental Workflow: Western Blotting
Caption: Standard workflow for Western Blot analysis.
Detailed Protocol: Western Blotting
-
Cell Treatment and Lysis: Plate cells and treat with ETH-pyridin at various concentrations and time points (e.g., 0.5, 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band densities and normalize the phospho-protein signals to their respective total protein signals.
References
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924.
-
Current Protocols in Cytometry. (2018). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
- Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters.
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Sunkari, S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Retrieved from [Link]
-
Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Zhu, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. Retrieved from [Link]
-
Ling, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC. Retrieved from [Link]
- Robers, M. B., et al. (2015). A final method designed to determine kinase target engagement in living cells is NanoBRET technology. Frontiers in Pharmacology.
-
baseclick. (n.d.). EdU proliferation: Applications, assay kits & techniques. Retrieved from [Link]
-
Idoux, E., et al. (2016). Proliferation assays (BrdU and EdU) on skeletal tissue sections. PubMed. Retrieved from [Link]
-
Sreevalsan, S., & Safeena, M. P. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
ResearchGate. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Xiang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]
-
LICORbio™. (n.d.). Cell Health Assays. Retrieved from [Link]
Sources
- 1. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Preclinical Research
Disclaimer: The following guide is intended for research and drug development professionals. All in vivo procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The compound "2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine" is not sufficiently characterized in publicly available literature. Therefore, this guide utilizes well-studied representative molecules from the imidazo[1,2-a]pyridine class to provide detailed, exemplary protocols and insights for in vivo research.
Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities.[1] This chemical framework is the basis for several marketed drugs and numerous clinical and preclinical candidates.[1] The versatility of this scaffold allows for the development of agents targeting a wide range of biological pathways, from the central nervous system to inflammatory processes.
This guide provides detailed application notes and in vivo protocols for two distinct classes of imidazo[1,2-a]pyridine derivatives, showcasing the breadth of their potential therapeutic applications:
-
GABA-A Receptor Modulation: Exemplified by Zolpidem , a well-known hypnotic agent, these derivatives primarily target the central nervous system.
-
Cyclooxygenase-2 (COX-2) Inhibition: Represented by potent analgesic and anti-inflammatory agents from this chemical class.
By presenting protocols for these two distinct mechanisms, this document aims to equip researchers with the foundational knowledge and practical methodologies required to conduct robust in vivo evaluations of novel imidazo[1,2-a]pyridine-based compounds.
Part 1: Central Nervous System Applications - GABA-A Receptor Modulation
Exemplary Compound: Zolpidem
Zolpidem is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit.[2][3][4] This selectivity for the α1 subunit is believed to be responsible for its potent sedative-hypnotic effects, while having weaker anxiolytic and muscle relaxant properties compared to less selective benzodiazepines.[2][3] In vivo studies have established that the sedative and anticonvulsant activities of zolpidem are exclusively mediated by α1-GABA-A receptors.[2][3][4]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of Zolpidem at the GABA-A receptor.
Caption: Mechanism of Zolpidem at the GABA-A receptor.
In Vivo Pharmacokinetic Data (Rat)
Understanding the pharmacokinetic profile of a compound is critical for designing in vivo efficacy studies. The table below summarizes key pharmacokinetic parameters of Zolpidem in rats.
| Parameter | Value (after 2.63 mg/kg i.v.) | Value (after 2.63 mg/kg p.o.) | Reference |
| Tmax (Peak Time) | N/A | ~15 min | [5] |
| Plasma Half-life (t½) | Rapid phase: 0.2-0.3 hrSlower phase: 1.3-1.5 hr | Not explicitly stated, but rapid absorption | [5] |
| Brain Penetration | Rapid; brain concentrations are 30-50% of plasma | Rapid; brain concentrations are 30-50% of plasma | [5] |
| Metabolism | Metabolites show poor brain penetration and no significant hypnotic activity | Metabolites show poor brain penetration and no significant hypnotic activity | [5] |
Experimental Protocols
This protocol is designed to evaluate the sedative effects of a test compound by measuring changes in spontaneous motor activity in mice.
Workflow Diagram:
Caption: Workflow for assessing sedative activity.
Step-by-Step Methodology:
-
Animals: Use male adult mice (e.g., C57BL/6 or Swiss Webster), weighing 20-25g.
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into treatment groups (n=8-10 per group), including a vehicle control and multiple doses of the test compound (e.g., Zolpidem at 1, 3, and 10 mg/kg).[1][6]
-
Compound Administration:
-
Prepare Zolpidem in a suitable vehicle (e.g., saline with 5% Tween 20).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.[7]
-
-
Locomotor Activity Measurement:
-
Data Analysis:
-
Calculate the mean activity for each group.
-
Compare the activity of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in locomotor activity indicates a sedative effect.[9]
-
This protocol evaluates the ability of a test compound to protect against chemically-induced seizures.
Step-by-Step Methodology:
-
Animals and Grouping: As described in Protocol 1.
-
Compound Administration: Administer the test compound (e.g., Zolpidem at 3, 10, and 30 mg/kg, i.p.) or vehicle 30 minutes before seizure induction.[3]
-
Seizure Induction:
-
Observation:
-
Immediately after PTZ injection, place the mouse in an individual observation chamber.
-
Observe the animal for a period of 10-30 minutes for the onset of myoclonic jerks and generalized tonic-clonic seizures.[3]
-
Record the latency to the first seizure and the presence or absence of tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that are protected from tonic seizures.
-
Analyze the data using statistical methods such as the Chi-square test or Fisher's exact test. An increased seizure threshold or protection from tonic convulsions indicates anticonvulsant activity.[1]
-
Part 2: Anti-inflammatory and Analgesic Applications - COX-2 Inhibition
Exemplary Compound Class: Phenyl-Imidazo[1,2-a]pyridine Sulfonyl Derivatives
Several imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[10] These compounds exhibit significant analgesic and anti-inflammatory effects in vivo, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[10]
Signaling Pathway and Mechanism of Action
Inflammation and pain are often mediated by the production of prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces prostaglandin production, thereby alleviating inflammation and pain, with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Workflow for carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: House animals in standard conditions for at least one week.
-
Grouping: Randomly divide rats into treatment groups (n=6-8 per group), including a vehicle control, a positive control (e.g., Indomethacin, 5 mg/kg), and multiple doses of the test compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. [11]5. Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.).
-
Induction of Edema: 30-60 minutes after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. [12][11]7. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [11][13]8. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA). A significant reduction in paw volume indicates anti-inflammatory activity.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly fruitful starting point for the discovery of novel therapeutics. The protocols detailed in this guide for assessing CNS and anti-inflammatory activities provide a robust framework for the in vivo characterization of new chemical entities based on this versatile core structure. Rigorous and well-controlled preclinical studies, as outlined here, are essential for identifying promising candidates for further development.
References
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Crestani F, et al. Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. 2000. [Link]
-
Bio-protocol. Carrageenan-induced paw edema assay. [Link]
-
Bio-protocol. Acetic acid-induced writhing test in mice. [Link]
-
Gawade SP. Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics. 2012. [Link]
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
-
Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
Crestani F, et al. Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. 2000. [Link]
-
LUVAS. ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. [Link]
-
SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]
-
Illinois Experts. Mechanism of action of the hypnotic zolpidem in vivo. [Link]
-
Tustanowska-Stachura M, et al. Zolpidem is a potent anticonvulsant in adult and aged mice. Pharmacological Reports. 2010. [Link]
-
ResearchGate. Zolpidem is a potent anticonvulsant in adult and aged mice. [Link]
-
Trenque T, et al. Pharmacokinetics and brain distribution of zolpidem in the rat after acute and chronic administration. Journal of Pharmacy and Pharmacology. 1994. [Link]
-
Durand A, et al. Pharmacokinetics, brain distribution and pharmaco-electrocorticographic profile of zolpidem, a new hypnotic, in the rat. The Journal of Pharmacology and Experimental Therapeutics. 1989. [Link]
-
Mennerick S, et al. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope. PLOS ONE. 2014. [Link]
-
ResearchGate. Sedative and anticonvulsant effects of zolpidem in adult and aged mice. [Link]
-
Dailly E, et al. Residual Effects of Acute and Subchronic Zolpidem Treatments on Attentional Processes in Aged Female Rats. Behavioural Neurology. 2021. [Link]
-
bioRxiv. Zolpidem restores sleep and slows Alzheimer's progression in a mouse model. [Link]
-
Gottesmann C, et al. Influence of zolpidem, a novel hypnotic, on the intermediate-stage and paradoxical sleep in the rat. Pharmacology Biochemistry and Behavior. 1994. [Link]
-
ResearchGate. Mechanism of action of the hypnotic zolpidem in vivo. [Link]
-
PDF. Zolpidem restores sleep and slows Alzheimer′s progression in a mouse model. [Link]
-
ResearchGate. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope. [Link]
-
Carroll Collected. The Effects of Body Weight, Food Intake, Activity, and Anxiety in Female Rats. [Link]
-
ClinPGx. Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. [Link]
-
SCIRP. In-Vivo Models for Management of Pain. [Link]
-
BioImpacts. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
AboutScience. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4' -dihydroxy-3-methoxyflavone. [Link]
Sources
- 1. Zolpidem is a potent anticonvulsant in adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Pharmacokinetics, brain distribution and pharmaco-electrocorticographic profile of zolpidem, a new hypnotic, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Residual Effects of Acute and Subchronic Zolpidem Treatments on Attentional Processes in Aged Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. luvas.edu.in [luvas.edu.in]
Application Notes and Protocols for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Cancer Research
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in cancer research. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3][4][5] The introduction of a 2-ethynyl group on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a strategic design element aimed at enhancing potency and enabling unique mechanisms of action, such as targeted covalent inhibition. This guide will detail the scientific rationale for investigating this compound, provide step-by-step protocols for its in vitro evaluation, and discuss potential mechanisms of action and strategies for in vivo studies.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Foundation for Novel Anticancer Agents
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered substantial interest in drug discovery due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][6][7] In the realm of oncology, derivatives of this scaffold have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways such as PI3K/Akt and STAT3/NF-κB, disruption of tubulin polymerization, and induction of apoptosis and cell cycle arrest.[1][2][6]
The 5,6,7,8-tetrahydro modification to the imidazo[1,2-a]pyridine ring system imparts a three-dimensional character to the otherwise planar molecule, which can lead to altered binding kinetics and selectivity for protein targets. The addition of the 2-ethynyl group is a key functionalization. The terminal alkyne can act as a reactive handle for "click" chemistry or, more importantly in the context of targeted therapies, as a warhead for covalent inhibition of specific protein targets within cancer cells.[8] This irreversible binding can lead to sustained target engagement and enhanced therapeutic efficacy.
This guide will focus on the practical application of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a novel investigational compound in cancer research.
Postulated Mechanism of Action: A Covalent Inhibition Strategy
While the specific targets of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are yet to be fully elucidated, the presence of the ethynyl group strongly suggests a potential for covalent interaction with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins. This targeted covalent inhibition (TCI) is a clinically validated strategy for increasing drug potency and overcoming resistance.[8]
Several key signaling pathways are frequently dysregulated in cancer and are known to be modulated by imidazo[1,2-a]pyridine derivatives. Therefore, it is hypothesized that 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may target key kinases or other enzymes within these pathways.
Caption: Postulated Signaling Pathway Inhibition by 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
In Vitro Evaluation Protocols
The initial assessment of a novel anticancer compound involves a series of in vitro assays to determine its cytotoxic and mechanistic effects on cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a fundamental first step to determine the concentration-dependent effect of the compound on cell viability.[9]
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)
-
Complete culture medium
-
96-well plates
-
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
Data Presentation:
| Compound Concentration (µM) | A549 % Viability (Mean ± SD) | MCF-7 % Viability (Mean ± SD) | HT-29 % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 5.2 | 95 ± 6.0 | 97 ± 5.5 |
| 5 | 85 ± 6.1 | 78 ± 5.7 | 88 ± 6.3 |
| 10 | 62 ± 5.4 | 51 ± 4.9 | 75 ± 5.9 |
| 25 | 35 ± 4.1 | 28 ± 3.5 | 48 ± 4.7 |
| 50 | 15 ± 2.8 | 11 ± 2.2 | 25 ± 3.1 |
| IC50 (µM) | ~13.2 | ~9.8 | ~22.5 |
Note: The data presented above is illustrative and will vary depending on the cell line and experimental conditions.
Caption: Experimental Workflow for Evaluating 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Conclusion and Future Directions
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine represents a promising scaffold for the development of novel anticancer therapeutics. The protocols and conceptual frameworks outlined in this guide provide a solid foundation for its preclinical evaluation. Future work should focus on identifying the specific covalent targets of this compound, exploring its efficacy in a broader range of cancer models, including those with acquired drug resistance, and conducting detailed pharmacokinetic and toxicological studies.
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. Benchchem.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
- Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds. Benchchem.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- In Vivo Pharmacology, Orthotopic and PDX Models. Certis Oncology Solutions.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- When to Use Conventional Cell Line Derived Xenograft Models. Crown Bioscience Blog.
- Xenograft Model Development Services. Alfa Cytology.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
- Western Blot Protocol & Troubleshooting. Creative Biolabs.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- Western blot analysis of proteins in the mitogen-activated protein... ResearchGate.
- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific - HK.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed.
- RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6. ChemicalBook.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
- Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Request PDF - ResearchGate.
- Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate.
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogues
Application Note: High-Throughput Screening of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Analogues
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as zolpidem and alpidem.[1][2] The 5,6,7,8-tetrahydro- derivative offers a distinct pharmacological profile due to its increased saturation, altering both solubility and metabolic stability compared to its aromatic parent. This Application Note details a high-throughput screening (HTS) workflow for 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , utilizing the C2-ethynyl group as a reactive handle for Diversity-Oriented Synthesis (DOS) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We present a validated protocol for in situ library generation and subsequent screening using Fluorescence Polarization (FP).
Introduction & Scientific Rationale
The Scaffold: Why Tetrahydroimidazo[1,2-a]pyridine?
While the fully aromatic imidazo[1,2-a]pyridine is well-established, the 5,6,7,8-tetrahydro variant is gaining traction for targets requiring greater sp³ character (Fsp³). This saturation puckers the pyridine ring, creating a 3D vector distinct from the planar aromatic parent, potentially accessing novel binding pockets in kinases (e.g., PI3K/mTOR) and bacterial targets (e.g., QcrB in M. tuberculosis).
The Strategy: The Ethynyl Warhead
The 2-ethynyl substituent is not merely a functional group; it is a strategic "docking station." In this workflow, we do not screen the ethynyl parent alone. Instead, we utilize it as the Alkyne Anchor to generate a library of 1,2,3-triazoles.
-
Mechanism: CuAAC "Click" Chemistry.
-
Advantage: The resulting triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while positioning the R-groups (from the azide library) to probe adjacent hydrophobic pockets.
Workflow Visualization
The following diagram outlines the integrated synthesis-to-screening pipeline.
Figure 1: Integrated workflow for in-plate library synthesis and screening. The process minimizes handling steps by designing the click reaction to be compatible with direct assay dilution.
Phase 1: Library Generation (The Chemistry)
Objective: To synthesize a 384-member library of triazole analogues directly in microplates.
Reagents & Equipment
-
Scaffold: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (>98% purity).
-
Reactants: Diverse Azide Library (10 mM in DMSO).
-
Catalyst: CuSO₄ · 5H₂O (10 mM aq) + Sodium Ascorbate (50 mM aq).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I) from oxidation.
-
Plate: 384-well Polypropylene (PP) V-bottom plate (solvent resistant).
Protocol A: In-Plate CuAAC Synthesis
-
Scaffold Dispensing: Dispense 5 µL of the Scaffold (20 mM in DMSO) into all wells of the 384-well PP plate.
-
Library Addition: Add 5 µL of unique Azide (20 mM in DMSO) to each well (Columns 3–22).
-
Controls: Columns 1–2 (Positive Control: Known binder azide), Columns 23–24 (Negative Control: DMSO only).
-
-
Catalyst Cocktail: Prepare a fresh mixture of CuSO₄ (1 mM), Sodium Ascorbate (2 mM), and TBTA (1 mM) in tBuOH:H2O (1:1).
-
Reaction Initiation: Add 10 µL of Catalyst Cocktail to every well.
-
Final Volume: 20 µL.
-
Final Conc: 5 mM Scaffold/Azide.
-
-
Incubation: Seal plate with aluminum foil. Shake at 500 rpm for 1 minute. Incubate at RT for 16 hours .
-
Quenching (Optional but Recommended): Add 2 µL of 0.5 M EDTA (pH 8.0) to chelate copper, preventing interference in the biological assay.
Phase 2: HTS Assay Development (The Biology)
Objective: Screen the crude reaction mixture using Fluorescence Polarization (FP). FP is chosen for its resistance to inner-filter effects and tolerance to the minor impurities present in crude click mixtures.
Target Model: Generic Kinase Domain (e.g., PI3K or RIP1) or Bacterial Protein (e.g., QcrB).
Assay Principle
-
Tracer: A fluorescently labeled peptide/ligand known to bind the target (Low FP, fast rotation when free).
-
Target: Purified protein (High MW).
-
Hit: A compound that displaces the Tracer, returning the FP signal to baseline (Low mP).
Protocol B: Fluorescence Polarization Screen
-
Assay Plate: 384-well Black, Low-Binding Polystyrene plate.
-
Reagent Prep:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.
-
Protein Mix: Target Protein at 2x K_d concentration.
-
Tracer Mix: Fluorescein-labeled probe at 2 nM.
-
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the crude click reaction from Phase 1 into the Assay Plate.
-
Note: This results in a final compound concentration of ~10 µM (assuming 100% conversion) and negligible DMSO/Copper carryover.
-
-
Addition:
-
Add 10 µL Protein Mix to all wells. Incubate 15 min.
-
Add 10 µL Tracer Mix to all wells.
-
-
Incubation: Centrifuge (1000 rpm, 1 min). Incubate in dark for 60 min at RT.
-
Detection: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Output: mP (millipolarization units).[3]
-
Data Analysis & Validation
Quality Control Metrics
Before identifying hits, the assay robustness must be validated using the Z-factor (
- : Mean and SD of Positive Control (Displaced Tracer = Low mP).
- : Mean and SD of Negative Control (Bound Tracer = High mP).
-
Acceptance Criteria:
is required for a reliable HTS campaign.
Hit Selection Logic
Since we screened crude mixtures, false positives due to copper chelation or aggregation are possible.
Table 1: Hit Classification Matrix
| Signal (mP) | % Inhibition | Classification | Action |
| < 80 mP | > 80% | Primary Hit | Re-synthesize & Purify |
| 80–120 mP | 50–80% | Marginal Hit | Retest in Duplicate |
| > 150 mP | < 20% | Non-Binder | Discard |
| High Total Fluorescence | N/A | Autofluorescent | Flag as False Positive |
Critical Troubleshooting (Expert Insights)
-
Copper Interference:
-
Issue: Residual Cu(II) can quench fluorescence or chelate His-tags on proteins.
-
Solution: The EDTA quenching step in Protocol A is critical. Alternatively, use Cu-free "Strain-Promoted" click chemistry (SPAAC) if the target is extremely sensitive, though this requires a cyclooctyne scaffold instead of an ethynyl one.
-
-
Regioselectivity:
-
CuAAC yields the 1,4-disubstituted triazole almost exclusively. Ensure your docking models reflect this regiochemistry, not the 1,5-isomer (which requires Ru-catalysis).
-
-
Solubility of the Tetrahydro Core:
-
Unlike the flat aromatic imidazopyridine, the tetrahydro core has sp³ carbons (C5-C8). This improves solubility but may create stereoisomers if substituted. Ensure the starting material (2-ethynyl-5,6,7,8-tetrahydro...) is enantiopure if chiral centers exist at C5-C8.
-
Decision Logic for Hit Expansion
Figure 2: Decision tree for validating hits from the crude library screen. Rigorous purification is required after the primary screen to rule out copper artifacts.
References
-
Goetz, G. H., et al. (2012). "Assay Development for Protein Kinase Enzymes." NCBI Assay Guidance Manual. Available at: [Link]
- Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137.
-
Bagdi, A. K., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Available at: [Link]
-
Simeonov, A., & Davis, M. I. (2004). "Interference with fluorescence polarization assays." Assay Guidance Manual. Available at: [Link]
-
Gueyrard, D., et al. (2015). "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
Radiolabeling 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine for imaging studies
Application Note: Radiosynthesis & Validation of [¹⁸F]Triazole-Fused 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Executive Summary
This guide details the protocol for radiolabeling 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with Fluorine-18 ([¹⁸F]). Given the terminal alkyne functionality, the optimal radiosynthetic strategy is Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."
This scaffold is structurally homologous to negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) , such as MTEP and its analogs. The resulting ¹⁸F-labeled triazole derivative is designed for Positron Emission Tomography (PET) imaging of neuroinflammation and glutamatergic signaling.
Key Technical Constraints:
-
Oxidation Sensitivity: The 5,6,7,8-tetrahydro ring is prone to aromatization (dehydrogenation) to the pyridine form. Inert atmosphere handling is critical.
-
Volatility: The [¹⁸F]fluoroalkyl azide prosthetic group is volatile; temperature control during distillation/transfer is paramount.
Chemical Rationale & Tracer Design
The "2-ethynyl" moiety serves as a bioorthogonal handle. Direct electrophilic fluorination of the alkyne is chemically unstable and alters the pharmacophore. Instead, we utilize a prosthetic group approach.
Reaction Pathway:
-
Prosthetic Group Synthesis: Nucleophilic [¹⁸F]fluorination of an alkyl tosylate/mesylate precursor followed by azidation.
-
Coupling: Cu(I)-catalyzed cycloaddition between the [¹⁸F]azide and the 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Reaction Scheme Visualization
Figure 1: Two-step radiosynthesis workflow utilizing [¹⁸F]fluoroethyl azide as the prosthetic group.
Pre-Synthesis Requirements
Materials & Reagents
| Component | Specification | Purpose |
| Precursor | 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (>98%) | Click substrate (Alkyne) |
| Prosthetic Precursor | 2-Azidoethyl-4-toluenesulfonate | Source of [¹⁸F]Fluoroethyl azide |
| Catalyst Source | Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O) | Pre-catalyst |
| Reductant | Sodium Ascorbate (freshly prepared) | Reduces Cu(II) to active Cu(I) |
| Stabilizer | Bathophenanthroline disulfonate (optional) | Protects Cu(I) from oxidation |
| Phase Transfer | Kryptofix 2.2.2 / K₂CO₃ | [¹⁸F]Fluoride activation |
Equipment Setup
-
Automated Module: GE TRACERlab FX N Pro or equivalent (configured for 2-pot synthesis).
-
HPLC: Semi-preparative C18 column (e.g., Luna C18(2), 250 x 10 mm, 5 µm).
-
Detectors: UV (254 nm) and Gamma (NaI).
Detailed Protocol: [¹⁸F]Click Labeling
Step 1: Preparation of [¹⁸F]Fluoroethyl Azide
-
Trapping: Trap cyclotron-produced [¹⁸F]fluoride on a QMA carbonate cartridge.
-
Elution: Elute with K₂CO₃ (1.5 mg) and Kryptofix 2.2.2 (10 mg) in MeCN/H₂O (1 mL, 9:1).
-
Drying: Azeotropic drying at 95°C under He flow/vacuum (x2).
-
Labeling: Add 2-azidoethyl-4-toluenesulfonate (5 mg in 0.5 mL anhydrous MeCN). Heat at 80°C for 15 minutes.
-
Distillation: Distill the volatile [¹⁸F]fluoroethyl azide (b.p. ~100°C) into the second reaction vessel (V2) containing the alkyne precursor. Note: Keep V2 cooled to 0°C during distillation to trap the azide efficiently.
Step 2: The CuAAC Reaction
Vessel 2 Contents (Pre-loaded):
-
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (2.0 mg)
-
Solvent: DMF (0.3 mL) or EtOH/H₂O (1:1) depending on solubility.
-
Critical: Purge V2 with Argon for 5 mins prior to distillation to prevent oxidation of the tetrahydro- ring.
Procedure:
-
Once distillation of [¹⁸F]azide is complete, add the catalyst mixture to V2:
-
0.1 mL of 0.1 M CuSO₄ (aq)
-
0.1 mL of 0.3 M Sodium Ascorbate (aq)
-
-
Reaction: Stir at 40°C for 10–15 minutes.
-
Expert Insight: High temperatures (>60°C) increase the risk of aromatizing the tetrahydro- ring. Keep conditions mild.
-
-
Quenching: Dilute with 2 mL HPLC mobile phase.
Step 3: Purification & Formulation
-
Injection: Inject crude mixture onto Semi-prep HPLC.
-
Mobile Phase: 25% MeCN / 75% 0.1 M Ammonium Formate (Isocratic).
-
Collection: Collect the product peak (typically elutes after the unreacted alkyne but before the oxidized pyridine impurity).
-
Formulation: Dilute fraction with water (40 mL), pass through C18 Sep-Pak, wash with water (10 mL), and elute with EtOH (1 mL) into Saline (9 mL).
Quality Control (QC) & Validation
Acceptance Criteria:
-
Radiochemical Purity (RCP): > 95%
-
Molar Activity (Am): > 37 GBq/µmol
-
Residual Solvents: DMF < 880 ppm, MeCN < 410 ppm.
QC Decision Logic
Figure 2: Quality Control decision tree emphasizing the detection of the oxidized impurity.
In Vitro Validation (Binding Assays)
Before in vivo use, validate the affinity of the new triazole-fused tracer.
-
Homogenate Preparation: Rat brain membranes (hippocampus/cortex rich in mGluR5).
-
Competition Assay:
-
Radioligand: [³H]MPEP (Standard mGluR5 ligand).
-
Competitor: Cold standard of the Triazole-fused 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
-
-
Data Analysis: Determine IC₅₀ and Kᵢ. The triazole modification often improves metabolic stability but may alter affinity compared to the parent alkyne.
References
-
Glaser, M., et al. (2007). "Click labeling with 2-[18F]fluoroethylazide for positron emission tomography." Bioconjugate Chemistry, 18(3), 989-993. Link
-
Smith, R., et al. (2012). "Radiosynthesis and in vivo evaluation of [18F]FPEB, a radioligand for the metabotropic glutamate receptor 5 (mGluR5)." Nuclear Medicine and Biology, 39(5), 752-760. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137. Link
-
Wang, L., et al. (2017). "Copper-mediated radiofluorination of arylstannanes with [18F]KF." (Provided for context on alternative labeling strategies). Journal of the American Chemical Society, 139(41), 14357-14360. Link
Sources
Formulation of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine for preclinical trials
Executive Summary
This guide details the physicochemical profiling and formulation protocols for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (ETIP) .[1] Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), the 5,6,7,8-tetrahydro core exhibits distinct basicity and lipophilicity profiles, while the 2-ethynyl moiety introduces specific stability constraints (sensitivity to oxidative polymerization and UV light).[1]
This document provides validated protocols for preparing Intravenous (IV) and Oral (PO) formulations suitable for GLP-tox and pharmacokinetic (PK) studies, focusing on solubility enhancement via in situ salt formation and cyclodextrin complexation.[1]
Physicochemical Profiling & Pre-Formulation
Before formulation, the unique molecular architecture of ETIP must be understood.[1] The saturation of the pyridine ring transforms the planar, aromatic system into a more flexible, lipophilic bicycle with altered electronic properties.[1]
Structural Analysis & pKa Implications
-
The Core: The bridgehead nitrogen (N4) in the tetrahydro scaffold is more basic than in the fully aromatic analog due to the loss of delocalization across the pyridine ring.
-
The Alkyne: The 2-ethynyl group is a lipophilic "rod" that increases LogP and presents a metabolic handle (potential CYP450 inactivation).
-
Solubility Prediction: High lipophilicity (LogP > 2.5) but ionizable.
| Property | Estimated Value | Formulation Implication |
| pKa (Basic) | 6.8 – 7.5 (Bridgehead N) | Soluble in acidic media (pH < 4.5). |
| LogP | ~2.8 – 3.2 | Poor aqueous solubility at neutral pH; requires co-solvents or complexation. |
| Stability | Light/Oxygen Sensitive | Protect from light; use antioxidants (e.g., ascorbic acid) if discoloration occurs.[1] |
| State | Solid (likely crystalline) | Polymorphism risk; verify X-ray diffraction pattern if scaling up.[1] |
Formulation Decision Matrix
The following logic flow dictates the vehicle selection based on the intended route of administration and dose requirement.
Figure 1: Decision tree for vehicle selection based on aqueous solubility limits.
Detailed Preparation Protocols
Protocol A: Intravenous (IV) Formulation (Solution)
Target Concentration: 1–5 mg/mL Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Phosphate Buffer (pH 4.5) Rationale: The ethynyl group is hydrophobic. Cyclodextrins encapsulate the lipophilic core, preventing precipitation upon injection while shielding the alkyne from immediate metabolic attack.[1]
Materials:
-
ETIP (Free Base)[1]
-
HP-β-CD (Clinical Grade, e.g., Captisol® or Kleptose®)[1]
-
0.1 M HCl and 0.1 M NaOH
-
Sterile Water for Injection (WFI)[1]
Procedure:
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of WFI. Stir until clear.
-
Dispersion: Weigh the required amount of ETIP. Slowly add it to the cyclodextrin solution under constant magnetic stirring (500 RPM).
-
Acidification (In-situ Salt Formation): The compound may not dissolve immediately. Dropwise, add 1.0 M HCl while monitoring pH.[1]
-
Critical Step: Lower pH to ~4.0 to protonate the bridgehead nitrogen. The solution should turn clear.
-
-
Adjustment: Once dissolved, back-titrate carefully with 0.1 M NaOH to pH 4.5–5.0. Ensure no precipitation occurs.
-
Volume Make-up: Add WFI to final volume.
-
Filtration: Pass through a 0.22 µm PVDF syringe filter into a sterile vial.
-
QC: Check Osmolality (Target: 280–320 mOsm/kg).
Protocol B: Oral (PO) Formulation (Suspension)
Target Concentration: 10–100 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water Rationale: For high-dose toxicology, solubility limits are often exceeded.[1] A homogeneous suspension ensures reproducible dosing.
Procedure:
-
Wetting: Weigh ETIP micronized powder into a mortar. Add Tween 80 (0.1% of final volume) directly onto the powder. Triturate (grind) to form a smooth paste.[1]
-
Levigation: Gradually add the 0.5% MC solution in small geometric proportions, grinding continuously to prevent clumping.
-
Transfer: Wash the mortar contents into the dosing vial.
-
Sonication: Sonicate for 10 minutes to break micro-aggregates.
-
Suspension Check: The suspension must remain homogeneous for at least 5 minutes post-shaking.
Stability & Quality Control
The ethynyl moiety is the "weak link" regarding chemical stability.
Stress Testing Protocol:
-
Oxidation: Spiking the formulation with 0.3% H₂O₂ often leads to degradation of the alkyne to a carboxylic acid or hydration to a ketone. Recommendation: Degas solvents with Nitrogen/Argon prior to formulation.[1]
-
Photostability: Ethynyl-heterocycles can undergo [2+2] cycloaddition or polymerization under UV. Recommendation: Use amber glass vials.
HPLC Method for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (alkyne edge).[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for preparing ETIP formulations.
References
-
FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Chapter on Solubility and Formulation). [Link]
Sources
Application Note: Scale-Up Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Executive Summary
The moiety 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 2155679-68-6) serves as a critical "click-ready" fragment in the development of kinase inhibitors and GPCR modulators.[1] Its structural value lies in the combination of a saturated, conformationally restricted piperidine ring fused to an imidazole core, providing a unique vector for exploring structure-activity relationships (SAR) distinct from its planar aromatic parent, imidazo[1,2-a]pyridine.[1]
The Challenge: Scale-up of this molecule presents a specific chemoselective paradox. The standard catalytic hydrogenation conditions required to saturate the pyridine ring (H₂/Pd-C, acidic media) are incompatible with the terminal alkyne, which would be concomitantly reduced to an ethyl group.[1]
The Solution: This protocol details a "Reduce-First, Functionalize-Later" strategy. We establish the saturated bicyclic core before installing the sensitive alkyne handle. The route utilizes a robust Hantzsch-type cyclization, followed by high-pressure hydrogenation of a robust ester intermediate, and concludes with a scalable homologation sequence to the target alkyne.
Strategic Retrosynthesis & Logic
The synthesis is designed to maximize regiocontrol and intermediate stability. Direct halogenation of the tetrahydro- scaffold typically favors the C3 position (beta to the bridgehead nitrogen) rather than the required C2 position. Therefore, the C2-functionality is locked in during the initial ring-forming step using ethyl bromopyruvate.
Reaction Pathway Diagram[2]
Caption: Step-wise synthetic logic prioritizing ring saturation prior to alkyne installation to prevent over-reduction.
Detailed Experimental Protocol
Stage 1: Construction of the Bicyclic Core
Objective: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Rationale: 2-Aminopyridine is reacted with ethyl bromopyruvate. The nitrogen of the pyridine ring attacks the alpha-carbon of the pyruvate, followed by cyclization of the exocyclic amine onto the ketone. This unequivocally establishes the ester at the C2 position.
Protocol:
-
Charge: To a reactor, add 2-aminopyridine (1.0 equiv) and 1,2-dimethoxyethane (DME) (5 mL/g).
-
Addition: Add ethyl bromopyruvate (1.1 equiv) dropwise at room temperature. (Caution: Exothermic).[1]
-
Reaction: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by HPLC/TLC.[1]
-
Workup: Cool to 0°C. The hydrobromide salt of the product often precipitates. Filter the solid.
-
Free Base: Suspend the solid in DCM and wash with saturated aqueous NaHCO₃ to liberate the free base. Dry organic layer (Na₂SO₄) and concentrate.[1]
-
Yield Target: >80%.
-
Key Insight: Using DME often allows for direct filtration of the pure HBr salt, simplifying purification compared to ethanol which may require evaporation.[1]
Stage 2: Catalytic Hydrogenation (The Critical Step)
Objective: Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate.
-
Rationale: The imidazole ring is electron-rich and resistant to hydrogenation under mild conditions, whereas the pyridine ring is electron-deficient but can be reduced under acidic conditions which protonate the pyridine nitrogen, disrupting aromaticity and facilitating reduction.
Protocol:
-
Charge: Dissolve the aromatic ester (from Stage 1) in Methanol (10 mL/g).
-
Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading relative to substrate).
-
Additive: Add Concentrated HCl (1.1 equiv). Crucial: Protonation is required for efficient reduction of the pyridine ring.
-
Hydrogenation: Pressurize reactor to 50–60 psi (3–4 bar) H₂ gas. Stir vigorously at room temperature for 12–16 hours.
-
Note: Heating (>50°C) may cause over-reduction or ring opening; maintain RT.[1]
-
-
Workup: Filter catalyst over Celite. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with EtOAc.[1]
-
Yield Target: >90%.
-
QC Check: ¹H NMR must show loss of aromatic pyridine protons (8.0–7.0 ppm) and appearance of piperidine multiplets (4.0–1.5 ppm).[1] The imidazole proton at C3 (singlet ~7.5 ppm) should remain.[1]
Stage 3: Functional Group Transformation to Alkyne
Objective: Conversion of Ethyl Ester to Terminal Alkyne via Aldehyde.
Step 3A: Reduction to Alcohol
-
Reagents: Use NaBH₄ (4 equiv) with CaCl₂ (2 equiv) in EtOH/THF (2:1) at 0°C to RT. This is safer and more selective than LiAlH₄ for scale-up.
-
Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.[1]
Step 3B: Oxidation to Aldehyde[1]
-
Reagents: Use TEMPO (0.01 equiv) and NaOCl (bleach, 1.1 equiv) in a biphasic CH₂Cl₂/Water system buffered with KBr/NaHCO₃ at 0°C.
-
Why: This "Green Oxidation" avoids the sulfur waste of Swern and the chromium waste of Jones oxidation. It is highly scalable.
-
Stability: The aldehyde is moderately unstable; proceed immediately to the next step.
Step 3C: Bestmann-Ohira Homologation (Alkyne Formation)[1]
-
Reagents: Suspend the aldehyde in Methanol . Add Potassium Carbonate (2.0 equiv).[1]
-
Addition: Add Bestmann-Ohira reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv) dropwise at 0°C.
-
Mechanism: The reagent generates a diazoalkane in situ, which reacts with the aldehyde to form the terminal alkyne while preserving the basic nitrogen center.[1]
-
Workup: Dilute with water, extract with ether/EtOAc.[1]
-
Purification: Silica gel chromatography (usually EtOAc/Hexanes or DCM/MeOH).[1]
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Critical Range | Consequence of Deviation | Correction |
| H₂ Pressure (Stage 2) | 40–60 psi | <40 psi: Incomplete reaction. >100 psi: Potential ring opening.[1] | Maintain 50 psi; repressurize if needed.[1] |
| pH during Hydrogenation | Acidic (HCl) | Neutral pH inhibits pyridine reduction.[1] | Ensure 1.0–1.2 eq HCl is present.[1] |
| Oxidation Temp (Stage 3B) | < 5°C | > 10°C leads to over-oxidation to carboxylic acid.[1] | Control addition rate of NaOCl; use cryostat. |
| Alkyne Stability | Store < -20°C | Terminal alkynes can polymerize or oxidize. | Store under Argon; use immediately in "click" step if possible.[1] |
Analytical Quality Control
Identity Confirmation (NMR):
-
¹H NMR (CDCl₃, 400 MHz):
Purity (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Gradient 5% -> 95%.
-
Detection: UV 210 nm (The tetrahydro ring has weak UV absorbance compared to the aromatic precursor; 210-220 nm is critical).
Safety & Handling
-
Hydrogenation: High-pressure reactors require blast shields and oxygen sensors.
-
Bestmann-Ohira Reagent: Diazo compounds are potentially explosive. Do not heat. Use in solution.
-
2-Aminopyridine: Toxic if swallowed or absorbed through skin.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Catalytic Hydrogenation of Pyridine Systems
-
Bestmann-Ohira Reagent Protocol
-
Green Oxidation (TEMPO)
Sources
Computational docking of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with target proteins.
Abstract
This application note details the computational docking workflow for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , a semi-saturated derivative of the privileged imidazo[1,2-a]pyridine scaffold. While the aromatic parent scaffold is a staple in kinase inhibition (e.g., p38 MAPK), the 5,6,7,8-tetrahydro variant introduces stereochemical complexity and altered basicity, making it a distinct chemotype for targets like Heparanase-1 and Tubulin . Furthermore, the C-2 ethynyl group functions as both a steric probe and a potential latent electrophile for covalent cysteine targeting or bio-orthogonal tagging (ABPP). This guide provides a validated protocol for non-covalent docking, emphasizing the modeling of the linear alkyne moiety and the conformational flexibility of the saturated piperidine ring.
Molecule Profile & Target Strategy
Chemical Logic
The molecule consists of three distinct functional zones that dictate the docking strategy:
| Functional Zone | Chemical Property | Docking Implication |
| Imidazole Core | Aromatic, H-bond acceptor (N1). | Primary anchor; engages in |
| Tetrahydro Ring | Lipophilic, flexible (half-chair/boat). | Requires conformational sampling; fits hydrophobic pockets; alters pKa of the core. |
| 2-Ethynyl Group | Linear, rigid, | Acts as a "molecular rod"; engages in weak H-bonds (C-H...O) or |
Target Selection
For this protocol, we utilize two model systems to demonstrate the scaffold's versatility:
-
p38 MAPK (PDB: 1A9U): The classic target for imidazopyridines, used here to benchmark the binding mode of the tetrahydro variant against the aromatic parent.
-
Heparanase-1 (PDB: 5E9C): A validated target specifically for tetrahydroimidazo[1,2-a]pyridine derivatives (Source: Bioorg. Med. Chem. Lett. 2023).[1][2][3][4]
Pre-Docking Preparation Protocols
Ligand Preparation (Critical Step)
Unlike the planar aromatic parent, the 5,6,7,8-tetrahydro ring is non-planar. Neglecting ring puckering is the most common source of docking error for this scaffold.
Protocol:
-
Structure Generation: Generate the 2D structure of ETIP-2.
-
Conformational Search: Use a high-throughput conformational search (e.g., ConfGen or Omega) to sample the "half-chair" and "boat" conformations of the saturated 6-membered ring.
-
Constraint: Keep the imidazole ring and ethynyl group planar.
-
-
Protonation State (pH 7.4):
-
The N1 nitrogen in the imidazole ring typically has a pKa
6.8–7.5. -
Action: Generate both the neutral and protonated (+1) species. The tetrahydro-substitution generally increases basicity compared to the fully aromatic parent.
-
-
Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relax the alkyne bond length (approx. 1.20 Å).
Protein Preparation
Target: p38 MAPK (PDB: 1A9U)[5]
-
Clean-up: Remove native ligand (SB203580) and all water molecules except those bridging the ligand to the protein (often conserved in kinase hinge regions).
-
H-Bond Optimization: Optimize H-bond networks (Asn/Gln flippage) using PROPKA at pH 7.0.
-
Restrained Minimization: Apply OPLS3e force field minimization with a convergence threshold of 0.30 Å RMSD to relieve steric clashes without distorting the active site.
Docking Workflow (Standard & Covalent)
The following diagram illustrates the decision matrix for docking this specific chemotype.
Figure 1: Computational workflow for docking 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Protocol: Non-Covalent Docking (AutoDock Vina)
This protocol assumes the ethynyl group acts as a steric handle or non-covalent binder.
-
Grid Box Definition:
-
Center: Coordinates of the native ligand (e.g., SB203580 for p38).
-
Size:
Å. (Sufficient to accommodate the rigid ethynyl extension).
-
-
Parameter Configuration:
-
exhaustiveness = 16 (Higher search depth required for the flexible tetrahydro ring).
-
num_modes = 10.
-
energy_range = 3 kcal/mol.
-
-
Execution:
-
Scoring Validation:
-
Accept poses where the imidazole N1 forms a H-bond with the hinge residue (e.g., Met109 in p38 MAPK).
-
Check the ethynyl group orientation; it should point towards the solvent channel or hydrophobic gatekeeper residues (e.g., Thr106 ).
-
Protocol: Covalent Docking (Advanced)
If a Cysteine residue is present within 3.5 Å of the ethynyl group (e.g., in modified kinase assays or specific proteases), the alkyne can be modeled as a covalent warhead.
-
Reaction Definition: Define the reaction as a nucleophilic addition to the terminal alkyne (though less reactive than Michael acceptors, this models potential proximity effects).
-
Constraint: Set a distance constraint (
Å) between the terminal carbon of the ethynyl group and the Sulfur atom of the target Cysteine. -
Docking: Run constrained docking to assess if the scaffold allows the warhead to reach the nucleophile without distorting the core binding.
Post-Docking Analysis & Interpretation
Key Interactions to Quantify
Use the following checklist to validate the biological relevance of your poses:
| Interaction Type | Target Residue (Example) | Metric | Significance |
| H-Bond (Donor) | Met109 (p38 hinge) | Distance < 3.0 Å | Essential for kinase inhibition potency. |
| Tyr35 / Trp | Face-to-Face / Edge-to-Face | Stabilizes the imidazole core. | |
| Alkyne- | Asn/Gln or Phe | Distance < 4.5 Å | Unique to this molecule. The alkyne |
| Hydrophobic | Val/Leu (Gatekeeper) | Surface Contact Area | The tetrahydro ring should fill the hydrophobic pocket better than the planar aromatic parent. |
Visualizing the Alkyne Interaction
The ethynyl group is not just a "stick." It is an electron-rich cylinder. In your visualization software (PyMOL/Discovery Studio):
-
Enable "Pi-Interactions" display.
-
Look for T-shaped interactions where the alkyne acts as the bar of the T against an aromatic ring (Phe/Tyr).
-
Note: Recent studies suggest terminal alkynes can form specific interactions with Asparagine side-chain amides (Source: ACS Chem. Biol. 2023).[1][2][3][4]
Figure 2: Interaction map showing the critical binding contacts for ETIP-2.
References
-
Imidazo[1,2-a]pyridine Scaffold Review: Narayan, A., et al.[3][6][7][8][9] "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)."[6][7] Infectious Disorders - Drug Targets, 2024.[6][7]
-
Tetrahydro- Variant & Heparanase Targeting: Imai, Y., et al. "Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 2023.[1]
-
Alkyne-Protein Interactions: Zheng, L., et al.[4] "Terminal Alkyne-Modified DNA Aptamers with Enhanced Protein Binding Affinities."[4] ACS Chemical Biology, 2023. (Demonstrates Alkyne-Asn interactions).
-
p38 MAPK Docking Protocols: Al-Karmalawy, A.A., et al.[5] "Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes." BMC Complementary Medicine and Therapies, 2023.
-
Imidazo[1,2-a]pyridine Covalent Inhibitors: Li, X., et al.[3] "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."[10] Organic & Biomolecular Chemistry, 2022.[1]
Sources
- 1. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terminal Alkyne-Modified DNA Aptamers with Enhanced Protein Binding Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthetic Pathway
The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically proceeds through a three-stage process. This involves the initial construction of the saturated heterocyclic core, followed by the introduction of a protected ethynyl group via a Sonogashira coupling, and concluding with a deprotection step to yield the final product. Each of these stages presents unique challenges and potential for side reactions that can impact yield and purity. This guide will address these issues in a systematic, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Stage 1: Formation of the 2-Halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core
Question 1: My cyclization to form the tetrahydroimidazo[1,2-a]pyridine ring is low-yielding. What are the likely causes and how can I improve it?
Answer:
Low yields in the initial cyclization are often due to incomplete reaction, side product formation, or purification challenges. The formation of the imidazo[1,2-a]pyridine ring system is a crucial step, and its efficiency can be influenced by several factors.
-
Causality: The cyclization reaction, often a variation of the Tschitschibabin reaction, involves the condensation of a substituted 2-aminopyridine derivative with a halo-carbonyl compound. Incomplete reaction can result from insufficient heating, inappropriate base, or steric hindrance from bulky substituents. Side reactions may include polymerization of the starting materials or the formation of regioisomers if the aminopyridine precursor is asymmetrically substituted.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction is heated sufficiently, as thermal energy is often required to drive the cyclization to completion. If using a base like sodium bicarbonate or potassium carbonate, ensure it is anhydrous and present in a slight excess to effectively neutralize the hydrogen halide formed during the reaction.
-
Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMF or acetonitrile are commonly used and can facilitate the reaction by solubilizing the starting materials and intermediates.
-
Purification: The crude product may contain unreacted starting materials and polymeric byproducts. Careful purification by column chromatography is often necessary. The polarity of the eluent should be optimized to ensure good separation.
-
Stage 2: Sonogashira Coupling
Question 2: I am observing significant amounts of a homocoupled diyne byproduct (Glaser coupling) during my Sonogashira reaction. How can I prevent this?
Answer:
The formation of a symmetrical diyne, a result of the Glaser-Hay coupling, is a well-known and often problematic side reaction in Sonogashira couplings.[1][2][3] This occurs when the terminal alkyne couples with itself in the presence of the copper(I) catalyst and an oxidant, typically oxygen.[4]
-
Causality: The Glaser coupling is an oxidative process. The presence of oxygen in the reaction mixture facilitates the oxidation of the copper(I) acetylide intermediate, leading to the formation of the diyne.[5][6] This side reaction is particularly prevalent when the rate of the desired cross-coupling is slow.
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: The most critical step is to exclude oxygen from the reaction. This can be achieved by thoroughly degassing the solvent and all reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.[6][7] The reaction should be maintained under a positive pressure of an inert gas throughout.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[5][8] These methods often employ specialized palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Use of a Protected Alkyne: Employing a protected alkyne, such as (trimethylsilyl)acetylene, is a highly effective strategy to prevent homocoupling.[9] The bulky silyl group prevents the terminal alkyne from participating in the Glaser coupling. The protecting group is then removed in a subsequent step.
-
Question 3: My Sonogashira reaction is not going to completion, and I am recovering unreacted 2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. What should I do?
Answer:
Incomplete conversion in a Sonogashira coupling can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
-
Causality: The palladium catalyst can be sensitive and may decompose, especially at elevated temperatures, leading to the formation of palladium black and a loss of catalytic activity. The reactivity of the aryl halide is also crucial, with the general trend being I > Br > Cl.[5] Electron-rich heterocycles like imidazo[1,2-a]pyridines can sometimes be challenging substrates due to their potential to coordinate with the palladium catalyst.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Ensure you are using a high-quality palladium catalyst. For less reactive aryl bromides or chlorides, a more active catalyst system, potentially with a bulky electron-rich phosphine ligand, may be required.[8]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Monitor the reaction temperature carefully and consider running the reaction at a lower temperature for a longer duration.
-
Base and Solvent: The choice of amine base (e.g., triethylamine, diisopropylethylamine) and solvent (e.g., THF, DMF, acetonitrile) can significantly impact the reaction outcome.[7] Ensure the base is anhydrous and used in sufficient excess. The solvent should be dry and capable of solubilizing all reactants.
-
Purity of Starting Materials: Impurities in the starting materials can poison the catalyst. Ensure that the 2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and the alkyne are of high purity.
-
Stage 3: Deprotection of the Silyl Group
Question 4: I am experiencing decomposition of my product during the deprotection of the trimethylsilyl (TMS) group. How can I achieve clean deprotection?
Answer:
The final deprotection step can be challenging if the 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is sensitive to the reaction conditions. Both acidic and strongly basic conditions can potentially lead to degradation.
-
Causality: The imidazo[1,2-a]pyridine moiety contains basic nitrogen atoms that can be protonated under acidic conditions, potentially leading to undesired side reactions or decomposition. Strong bases, such as those sometimes used for TMS deprotection, can also interact with other functional groups in the molecule.
-
Troubleshooting Steps:
-
Mild Basic Conditions: The most common and generally mildest method for TMS-alkyne deprotection is treatment with a weak base in a protic solvent. A solution of potassium carbonate in methanol at room temperature is often effective and selective.[9]
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection. However, it is quite basic and can sometimes cause side reactions. If using TBAF, it is advisable to use it in stoichiometric amounts and at low temperatures (e.g., 0 °C).
-
Monitoring the Reaction: Closely monitor the deprotection reaction by thin-layer chromatography (TLC) to avoid prolonged reaction times, which can increase the likelihood of side product formation. Once the starting material is consumed, the reaction should be promptly worked up.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
A1: A common synthetic approach involves three main steps:
-
Cyclization: Reaction of a suitable 2-aminopyridine precursor with a 2-haloacetaldehyde or a related electrophile to form the 2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.
-
Sonogashira Coupling: Palladium- and copper-catalyzed cross-coupling of the 2-halo intermediate with a protected alkyne, such as (trimethylsilyl)acetylene.[9]
-
Deprotection: Removal of the silyl protecting group under mild basic conditions to yield the final product.
Q2: Which palladium catalyst and ligands are best suited for the Sonogashira coupling of 2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
A2: For aryl bromides, common and effective catalyst systems include Pd(PPh₃)₂Cl₂ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like Xantphos.[8] The choice of ligand can be critical for achieving good yields with electron-rich heterocyclic substrates.
Q3: Can I use the unprotected ethynylacetylene directly in the Sonogashira coupling?
A3: While it is possible to use ethynylacetylene gas directly, it is generally not recommended due to its gaseous nature and high propensity for Glaser homocoupling. The use of a protected alkyne like (trimethylsilyl)acetylene is a much more practical and reliable approach.[9]
Q4: How can I confirm the formation of the desired product and identify potential side products?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and for preliminary identification of products and byproducts based on their polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the characteristic signals of the ethynyl proton and the tetrahydroimidazo[1,2-a]pyridine core.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any major impurities. This is particularly useful for identifying homocoupled byproducts, which will have a distinct molecular weight.
Data Presentation
Table 1: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | Bromo derivatives are often a good balance of reactivity and stability. |
| Alkyne | (Trimethylsilyl)acetylene (1.2-1.5 eq.) | Protects the alkyne from homocoupling.[9] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective pre-catalyst.[9] |
| Copper Co-catalyst | CuI (4-10 mol%) | Activates the alkyne for transmetalation.[9] |
| Base | Triethylamine (2-3 eq.) | Acts as a base and can serve as a solvent. |
| Solvent | Anhydrous THF or DMF | Good at solubilizing the reactants. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with catalyst stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent Glaser homocoupling.[7] |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Primary Cause | Recommended Solution(s) |
| Glaser Homocoupling | Presence of oxygen | Rigorous degassing, use of a copper-free protocol, or employing a protected alkyne.[6][9] |
| Dehalogenation of Starting Material | Catalyst-mediated reduction | Lowering reaction temperature, changing the ligand or solvent. |
| Product Decomposition | Harsh deprotection conditions | Use of mild deprotection reagents (e.g., K₂CO₃ in MeOH), low temperatures, and careful reaction monitoring. |
Experimental Protocols & Visualizations
Representative Experimental Workflow
Caption: A generalized workflow for the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Troubleshooting Logic for Sonogashira Coupling
Caption: A decision tree for troubleshooting low yields in the Sonogashira coupling step.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 20, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- BenchChem. (2025).
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. [Link]
- BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem.
-
Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved February 20, 2026, from [Link]
-
Sladkov, A. M., & Ukhin, L. Y. (1968). Oxidative condensation of acetylenic compounds. Russian Chemical Reviews, 37(10), 748–764. [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved February 20, 2026, from [Link]
- U.S. Patent No. US20160318925A1. (2016). IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
-
European Patent No. EP 3481827 B1. (2021). IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF. European Patent Office. [Link]
- World Intellectual Property Organization. (2009). IMIDAZO[1,2-a]PYRIDINE COMPOUNDS. (Patent No. WO2009143156A2).
- European Patent No. EP 0199342 A2. (1986). Dihydroimidazo[1,2-a]pyrimidine derivatives, methods of preparing said compounds and pharmaceutical compositions constaining said compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Purification of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the chromatographic purification of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Introduction to Purification Challenges
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine possesses a unique combination of structural features that can present challenges during chromatographic purification. The basic nitrogen atom in the imidazopyridine core can interact strongly with the acidic silanol groups of standard silica gel, leading to common issues such as peak tailing and poor resolution.[1] The presence of the polar ethynyl group and the saturated ring system further influences the molecule's overall polarity, requiring careful optimization of the purification method.
This guide provides a structured approach to troubleshooting common problems and answers frequently asked questions to help you achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Issue 1: Significant Peak Tailing or Streaking on Silica Gel TLC/Flash Chromatography
Primary Cause: The basic nitrogen of the imidazo[1,2-a]pyridine ring is interacting with acidic silanol groups on the silica gel surface. This causes a portion of the molecules to be retained more strongly, resulting in a "tailing" or "streaking" effect rather than a compact spot or peak.[1][2]
Solutions:
-
Incorporate a Basic Modifier into the Mobile Phase:
-
Rationale: A small amount of a basic additive will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic compound.[2]
-
Protocol:
-
Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Add a small percentage of triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v) to the mobile phase.[1]
-
Evaluate the effect on your TLC before committing to a column run. You should observe a more symmetrical spot.
-
-
-
Switch to an Alternative Stationary Phase:
-
Rationale: Using a non-acidic stationary phase eliminates the root cause of the interaction.
-
Options:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]
-
Amine-functionalized Silica: This stationary phase is specifically designed to purify basic compounds and can significantly improve peak shape.
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option.[2]
-
-
Issue 2: Poor Separation of the Target Compound from Impurities
Possible Causes & Solutions:
-
Inappropriate Solvent System Polarity:
-
Troubleshooting: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. The ideal system will show good separation between your target compound and impurities, with an Rf value for your compound between 0.2 and 0.4.[3]
-
Recommended Starting Points for Normal Phase:
-
-
Column Overloading:
-
Solution: Ensure the amount of crude material loaded is appropriate for the column size. For flash chromatography, a general rule is to load 1-5% of the mass of the stationary phase.
-
Issue 3: Low or No Recovery of the Compound from the Column
Possible Causes & Solutions:
-
Compound is Too Polar for the Eluent (Normal Phase):
-
Solution: If your compound is not eluting, you need to significantly increase the polarity of your mobile phase. A steep gradient to a high concentration of a polar solvent like methanol may be necessary. For very polar compounds, a system like dichloromethane/methanol with a small amount of ammonium hydroxide might be required.[2]
-
-
Irreversible Adsorption or Degradation on Silica Gel:
-
Troubleshooting: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.
-
Solution: Switch to a less acidic or more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for this compound?
A1: Start with Thin Layer Chromatography (TLC). This will allow you to quickly screen different solvent systems to find one that provides good separation. A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.[4] Given the basic nature of the compound, it is highly recommended to add 0.5-1% triethylamine to your solvent system to improve spot shape.
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: The choice depends on the polarity of your compound and the impurities you are trying to remove.
-
Normal-Phase (Silica or Alumina): This is often the first choice for traditional organic synthesis. For 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, you will likely need to use a basic modifier in your eluent.
-
Reversed-Phase (C18): This is an excellent choice for polar compounds.[2] You would use a polar mobile phase, such as water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[2]
Q3: How do I prepare my sample for loading onto the column?
A3:
-
Liquid Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble but is a weak eluent (e.g., dichloromethane for normal phase).
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be loaded onto the top of your column. This technique often leads to better resolution.
Q4: Can I use recrystallization to purify my compound?
A4: Yes, if your compound is a solid, recrystallization can be a very effective purification method. The key is to find a solvent or a solvent pair in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a solvent system (e.g., 80:20 ethyl acetate/hexane) containing 0.5% triethylamine that gives your target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack your column.
-
Sample Loading: Load your sample using either the liquid or dry loading method described in the FAQs.
-
Elution: Run the column using your optimized solvent system. You can use an isocratic elution or a gradient of increasing polarity.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Protocol 2: Reversed-Phase Flash Chromatography
-
Method Development: Use a reversed-phase TLC plate to find a suitable mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Column Equilibration: Use a pre-packed C18 flash column and equilibrate it with your initial mobile phase for at least 5 column volumes.[2]
-
Sample Preparation: Dissolve your crude sample in a minimal amount of a strong solvent like methanol or DMF. For better results, dry load the sample onto C18 silica.[2]
-
Elution: Run the column with a gradient of increasing organic solvent (e.g., from 5% to 95% acetonitrile in water).
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or HPLC.
Data Summary Table
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel or Alumina | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Water/Acetonitrile or Water/Methanol |
| Common Modifier | Triethylamine or NH4OH (0.1-1%) | Formic Acid or TFA (0.1%) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
Visual Workflow for Troubleshooting
Caption: A workflow for troubleshooting common chromatography issues.
References
- Savic, V., et al. (n.d.). A Base Promoted Cyclisation of N-Propargylaminopyridines.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
Overcoming poor solubility of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Case ID: SOL-2E-THIP-001 Status: Active Topic: Solubility Optimization & Formulation Strategy Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Support
Executive Summary & Compound Profile
The Core Issue: Users frequently report precipitation of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter Compound 2-ET ) upon dilution into aqueous media.
Root Cause Analysis: The solubility profile of 2-ET is governed by two competing factors:
-
Crystal Lattice Energy: The planar imidazopyridine core and the linear ethynyl group facilitate strong
- stacking, resulting in a stable crystal lattice that resists dissolution. -
pKa-Dependent Ionization: The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) create a basic system. The estimated pKa of the tetrahydroimidazo[1,2-a]pyridine core is ~8.2 .
-
At pH < 6.0: The molecule is protonated (cationic) and highly soluble.
-
At pH > 7.0 (Physiological): The molecule exists predominantly as a neutral free base, leading to rapid precipitation ("crashing out").
-
Troubleshooting Workflow (Interactive)
Use the following decision matrix to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Module A: Salt Formation (The "Gold Standard" Fix)
Best for: Long-term storage, high-concentration stocks, and animal studies.
Because the pKa is ~8.2, the free base is hydrophobic. Converting it to a salt locks it in the ionized (soluble) form.
Recommended Acids:
-
Hydrochloric Acid (HCl): Forms a stable chloride salt. Note: Ensure excess acid is removed to prevent hydration of the ethynyl group.
-
Methanesulfonic Acid (MsOH): Often yields higher solubility than HCl for lipophilic bases.
-
L-Tartaric Acid: Milder; good for biological compatibility.
Protocol: HCl Salt Preparation
-
Dissolve 100 mg of 2-ET (Free Base) in 2 mL of anhydrous Dichloromethane (DCM) or Ethanol.
-
Cool to 0°C on an ice bath.
-
Dropwise add 1.1 equivalents of 1M HCl in Diethyl Ether (or 1.25 M HCl in Ethanol).
-
Observation: A white precipitate should form immediately.
-
Stir for 15 minutes.
-
Filter the solid or evaporate solvent under reduced pressure (keep temp < 40°C).
-
Result: The resulting Hydrochloride salt will be water-soluble > 10 mg/mL.
Module B: The "pH Crash" Avoidance (For In Vitro Assays)
Best for: HTS screening, Enzyme assays where salt formation is not feasible.
The Problem: Researchers often make a 10 mM stock in DMSO, then dilute 1:1000 into Phosphate Buffered Saline (PBS, pH 7.4).
-
Result: The compound de-protonates at pH 7.4, becomes neutral, and precipitates.
The Solution: Intermediate Dilution Step Do not jump straight from DMSO to PBS. Use a "stepping stone" solvent system.
Step-by-Step Dilution Protocol:
-
Stock: Prepare 10 mM 2-ET in 100% DMSO.
-
Intermediate: Dilute Stock 1:10 into PEG-400 or Propylene Glycol . (Concentration = 1 mM).
-
Final: Dilute Intermediate 1:100 into Assay Buffer.
-
Critical: If possible, lower Assay Buffer pH to 6.5 using MES or Bis-Tris buffer. This keeps the nitrogen protonated without harming most cell lines.
-
Solubility Data Table
| Solvent System | Max Solubility (Free Base) | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | Poor. High risk of precipitation. |
| Water (pH 4.0) | > 20 mg/mL | Excellent. Protonated form. |
| DMSO | > 50 mg/mL | Good stock solvent. |
| Ethanol | > 20 mg/mL | Volatile; watch for evaporation. |
| 5% DMSO / 95% PBS | ~ 0.2 mg/mL | Risk of precipitation over time. |
Module C: Cyclodextrin Complexation (For In Vivo/Cell Work)
Best for: IV/IP injection or sensitive cell cultures where DMSO is toxic.
Cyclodextrins (CDs) form a "host-guest" complex, shielding the hydrophobic ethynyl-imidazo core inside a hydrophilic ring.
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Add 2-ET (Free Base) to this solution (Target: 1–5 mg/mL).
-
Sonication: Sonicate for 30–60 minutes at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved particles.
-
Stability: This solution is generally stable for 1 week at 4°C.
Frequently Asked Questions (FAQ)
Q: Will the ethynyl group degrade in acidic conditions? A: The ethynyl (alkyne) group is generally stable in dilute mineral acids (HCl) at room temperature. However, avoid strong heating (>60°C) in acidic aqueous solutions, as this can catalyze the hydration of the alkyne to a ketone (Markovnikov hydration).
Q: My compound turned yellow in solution. Is it degraded? A: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine should be a white to off-white solid. Yellowing often indicates oxidation of the tetrahydro-ring (aromatization) or polymerization of the alkyne. Check purity via LC-MS. Store solids at -20°C under nitrogen.
Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but Tween-80 (Polysorbate 80) is a surfactant and can lyse cells at concentrations > 0.1%. Cyclodextrins are biologically inert and preferred for cell-based assays.
Q: Why does the literature show high solubility for "Imidazo[1,2-a]pyridine"? A: Databases often list the predicted solubility or the solubility of the salt form without explicitly stating it. Furthermore, the tetrahydro version (your compound) has a more flexible, saturated ring (piperidine-like) which changes the crystal packing compared to the fully aromatic parent. Always verify solubility experimentally.
References
-
Physicochemical Properties of Tetrahydroimidazo[1,2-a]pyridine
-
Cyclodextrin Formulation Strategies
-
Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666.
- Relevance: Validates the use of HP-β-CD for solubilizing lipophilic bases like imidazopyridines.
-
-
Salt Selection for Weak Bases
- Source: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Relevance: Provides the theoretical basis for using HCl and Mesylate salts to shift the pH-solubility profile.
-
Imidazo[1,2-a]pyridine Scaffold Analysis
- Source: Goel, R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega.
- Relevance: Discusses the structural properties and modific
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine reaction mechanisms
Topic: Troubleshooting Reaction Mechanisms & Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Document ID: TS-IMDZ-002 Version: 2.1 (Current)
Executive Summary: The Scaffold Challenge
The 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a unique challenge in heterocyclic chemistry. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), the tetrahydro variant possesses a saturated six-membered ring fused to the imidazole core.
The Critical Difference: The saturation of the pyridine ring significantly alters the electronic properties of the bridgehead nitrogen. It acts as a strong electron donor into the imidazole ring, making the N1-position (the pyridine-like nitrogen in the imidazole ring) significantly more basic and nucleophilic than in the fully aromatic analog.
This increased basicity is the root cause of most reaction failures, specifically:
-
Catalyst Poisoning: High affinity for Pd(II) and Cu(I) species.
-
Oxidative Instability: Susceptibility to aromatization under aerobic conditions.
-
Glaser Homocoupling: Competitive dimerization of the terminal alkyne.
Module 1: Synthesis Troubleshooting (Sonogashira Coupling)
Context: You are attempting to install the 2-ethynyl group via Sonogashira coupling of a 2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine precursor, but yields are low (<40%) or the reaction stalls.
Diagnostic Guide: Why is the reaction failing?
| Symptom | Probable Cause | Mechanism of Failure |
| Black Precipitate (Early) | Catalyst Decomposition | The basic N1-nitrogen displaces phosphine ligands on Pd, leading to "Pd-black" precipitation. |
| Green/Blue Solution | Copper Oxidation | Oxygen ingress causing Cu(I) |
| No Product, SM Remains | Catalyst Sequestration | The substrate coordinates to Cu(I), preventing the formation of the active Copper-Acetylide species. |
| Product Aromatizes | Over-oxidation | Use of harsh oxidants or high temperatures converts the tetrahydro core to the aromatic imidazo[1,2-a]pyridine. |
Visualizing the Failure Mode: Catalyst Poisoning
The following diagram illustrates how the enhanced basicity of the tetrahydro-scaffold disrupts the catalytic cycle.
Caption: The electron-rich N1 nitrogen (enhanced by the saturated ring) competitively binds Pd and Cu, removing them from the catalytic cycle.
Protocol: The "Ligand-Overload" Method
To overcome the basicity issue, you must saturate the metal centers with ligands that bind stronger than your substrate.
Optimized Conditions:
-
Catalyst:
(5 mol%) — Bis-triphenylphosphine is preferred over Tetrakis for stability. -
Co-Catalyst: CuI (2-3 mol%) — Keep low to minimize homocoupling.
-
Ligand Additive:
(10-20 mol%) — CRITICAL STEP. Adding excess free ligand shifts the equilibrium away from the [Substrate-Pd] complex back to the active [Ligand-Pd] species. -
Base: Diisopropylamine (DIPA) or Triethylamine (TEA). Avoid inorganic bases like carbonates due to solubility issues in the preferred solvents.
-
Solvent: Degassed DMF or THF.
Step-by-Step Workflow:
-
Deoxygenation: Sparge the solvent (DMF) with Argon for 30 minutes. Do not skip.
-
Pre-complexation: Add the aryl halide,
, and extra to the vessel. Stir for 10 mins under Argon. -
Cu Addition: Add CuI. The solution should remain yellow/orange. If it turns dark immediately, oxygen is present.
-
Alkyne Addition: Add the TMS-acetylene (protected) or ethynyl source dropwise.
-
Temperature: Heat to 50-60°C. Avoid reflux (>80°C) to prevent aromatization of the saturated ring.
Module 2: Reactivity & Click Chemistry (CuAAC)
Context: You have the 2-ethynyl scaffold and want to perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The "False Negative" Phenomenon
Users often report that the Click reaction "doesn't work" despite using standard conditions (CuSO4/Ascorbate).
The Cause: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core acts as a chelating ligand . It wraps around the Copper(I) species generated in situ, forming a stable, unreactive complex that cannot participate in the triazole formation cycle.
Solution: The Chelator Battle
You must use a ligand that binds Copper stronger than your substrate does, but still allows the reaction to proceed.
Recommended Ligand: TBTA or THPTA Do not rely on "ligand-free" Click chemistry with this scaffold.
| Component | Standard Protocol (Fails) | Optimized Protocol (Works) |
| Copper Source | ||
| Reductant | Sodium Ascorbate | Sodium Ascorbate (Freshly prepared) |
| Solvent | tBuOH / Water (1:1) | DMSO / Water (or tBuOH/Water) |
| Stoichiometry | 1:1 (Cu:Ligand) | 1:5 (Cu:Ligand) |
Why THPTA? Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protects the Cu(I) from oxidation and, crucially, out-competes the imidazole substrate for copper binding, keeping the metal in a catalytically active state.
Module 3: Stability & Storage (FAQ)
Q: My bright yellow product turned brown overnight. Is it ruined? A: Likely yes. The brown color indicates oxidative polymerization or aromatization.
-
Mechanism: The "tetrahydro" ring contains allylic-like protons (adjacent to the bridgehead nitrogen) that are susceptible to radical abstraction by oxygen, leading to aromatization to the fully aromatic pyridine system.
-
Prevention: Store the 2-ethynyl derivative under Argon at -20°C. If possible, keep it TMS-protected until the moment of use.
Q: Can I use acidic deprotection (TFA) to remove a Boc group elsewhere in the molecule? A: Proceed with extreme caution.
-
Risk: Terminal alkynes can undergo hydration (Markovnikov addition of water) to form the methyl ketone under acidic conditions, especially if the neighboring imidazole ring assists the protonation.
-
Alternative: Use milder acidic conditions (e.g., HCl in Dioxane) or ensure the system is strictly anhydrous.
References & Authoritative Sources
-
Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
-
Sonogashira Coupling Mechanisms & Troubleshooting
-
Title: Sonogashira Coupling - Organic Chemistry Portal.[4]
-
Relevance: Provides the foundational mechanism for the Pd/Cu cycle and ligand effects described in Module 1.
-
Source:
-
-
Tetrahydroimidazo[1,2-a]pyridine Synthesis
-
Title: Selective synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives via a one-pot two-step reaction.[5]
-
Relevance: Details the construction of the saturated core, providing context for its stability and reactivity.
-
Source:
-
-
Copper Chelation in Click Chemistry
-
Title: Ligands for CuAAC Reaction (Click Chemistry).
-
Relevance: Supports the recommendation of THPTA/TBTA to prevent substrate inhibition by nitrogen heterocycles.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its precursors before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the production of this valuable heterocyclic compound. By understanding the underlying chemistry and potential pitfalls, you can significantly improve the yield, purity, and reproducibility of your synthesis.
The most common and versatile method for introducing the ethynyl group at the 2-position of the imidazo[1,2-a]pyridine core is the Sonogashira cross-coupling reaction.[1][2] This guide will focus on troubleshooting this key synthetic step and the subsequent purification of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a Sonogashira coupling reaction.
Q1: My Sonogashira coupling reaction is sluggish or shows no conversion of the starting material (2-halo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine). What are the likely causes and how can I fix it?
A1: Low or no reactivity in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Palladium(0) species is the active catalyst.[1] If your Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is not properly reduced in situ, the reaction will not proceed. Ensure your phosphine ligands are of high quality and not oxidized. The choice of ligand can also be critical; bulky, electron-rich phosphines can improve catalytic activity.[1]
-
Copper Co-catalyst Issues: If using a traditional Sonogashira protocol, the copper(I) salt (e.g., CuI) is crucial for the formation of the copper acetylide intermediate.[1] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).
-
Base Inefficiency: The amine base (e.g., triethylamine, diisopropylamine) is essential for neutralizing the HX produced and for the deprotonation of the terminal alkyne.[1] The base must be anhydrous and of high purity. If your starting material is a hydrochloride salt, you will need to add an additional equivalent of base.
-
Solvent and Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Reactivity of the Halide: The reactivity of the 2-halo precursor follows the order I > Br > Cl.[2] If you are using a 2-bromo or 2-chloro derivative, you may need more forcing conditions (higher temperature, stronger base, or a more active catalyst system).
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is this impurity and how can I prevent its formation?
A2: This is a very common issue and the byproduct is the homocoupled diyne, a result of the Glaser coupling reaction.[3] This side reaction is promoted by the presence of oxygen and is often catalyzed by the copper(I) co-catalyst.
Strategies to Minimize Glaser Homocoupling:
| Strategy | Mechanism of Action | Key Considerations |
| Copper-Free Conditions | Eliminates the primary catalyst for the homocoupling reaction.[1] | May require more active palladium catalysts, different ligands, or higher reaction temperatures. |
| Thorough Degassing | Removes oxygen, which is a key oxidant in the Glaser coupling pathway.[3] | Use techniques like freeze-pump-thaw cycles for the solvent or sparging with an inert gas. |
| Use of a Protected Alkyne | Using an alkyne with a protecting group, such as trimethylsilyl (TMS), prevents the formation of the terminal acetylide required for homocoupling. | This adds a deprotection step to the synthesis, but can significantly improve the yield of the desired product. |
| Control of Reaction Stoichiometry | Using a slight excess of the alkyne can sometimes favor the cross-coupling over homocoupling. | This may make purification more challenging due to the need to remove the excess alkyne. |
Q3: My final product is difficult to purify. What are the best strategies for isolating pure 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
A3: Purification can be challenging due to the similar polarities of the product, starting materials, and byproducts. A multi-step approach is often necessary.
-
Acid-Base Extraction: Your target molecule is basic due to the imidazo[1,2-a]pyridine core. This property can be exploited for purification. An acid-base extraction can separate your basic product from neutral impurities like the Glaser homocoupling byproduct.
-
Silica Gel Chromatography: This is a standard method for purification. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The choice of eluent system will depend on the specific impurities present.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective final purification step. Common solvents to try include ethanol, ethyl acetate/hexane mixtures, or toluene.[4] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via Sonogashira Coupling of 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with (Trimethylsilyl)acetylene
This protocol uses a protected alkyne to minimize homocoupling, followed by in-situ deprotection.
Materials:
-
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a dry, oven-baked flask under an Argon atmosphere, add 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed THF and anhydrous TEA (3.0 eq).
-
Add (Trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add methanol to the reaction mixture, followed by solid potassium carbonate (3.0 eq).
-
Stir at room temperature for 2 hours to effect the deprotection of the silyl group.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Acid-Base Extraction and Column Chromatography
Procedure:
-
Dissolve the crude product from Protocol 1 in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) (3 x volume of organic phase).
-
Combine the acidic aqueous layers. The desired product is now in the aqueous phase as a hydrochloride salt.
-
Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities (e.g., Glaser byproduct).
-
Cool the aqueous layer in an ice bath and basify by the slow addition of a saturated NaHCO₃ solution or 2M NaOH until pH ~9-10.
-
Extract the now basic aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Further purify the product by silica gel column chromatography, using a gradient of ethyl acetate in hexane.
Visualizing the Process
Sonogashira Reaction and Impurity Formation
The following diagram illustrates the main reaction pathway and the common side reaction.
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Sources
Imidazo[1,2-a]pyridine Synthesis & Functionalization Support Center
This guide functions as a specialized Technical Support Center for researchers working with the imidazo[1,2-a]pyridine scaffold. It is designed to troubleshoot specific regioselectivity and synthesis issues using a "Problem-Diagnosis-Solution" framework.
Current Status: OPERATIONAL Operator: Senior Application Scientist (Ph.D., Org. Chem.) Mission: To provide high-fidelity troubleshooting for the regioselective construction and functionalization of the imidazo[1,2-a]pyridine pharmacophore.
Quick Navigation
-
(Electrophilic Substitution & Arylation)
-
(Overriding Intrinsic Reactivity)
-
(Groebke-Blackburn-Bienaymé & Condensation)[1]
Visualizing the Reactivity Landscape
Before troubleshooting, verify your target position against the intrinsic reactivity map below. Most "failures" occur when synthetic strategy opposes these electronic realities.
Figure 1: Decision tree for selecting the correct synthetic methodology based on target regiochemistry.
Module 1: The C3-Selectivity Help Desk
Core Logic: The C3 position is the "indole-like" nucleophilic center. It is the default site for electrophilic attack.
Ticket #101: "I'm trying to arylate at C2, but the reaction keeps hitting C3."
-
Diagnosis: You are fighting thermodynamics. The HOMO coefficient is highest at C3. Direct Pd-catalyzed C-H arylation will almost exclusively target C3 unless it is blocked.
-
Solution:
-
Block C3: Install a halogen (Cl/Br) at C3 first, then perform C-H activation at C2 (difficult).
-
Switch Strategy: Do not use C-H activation. Construct the ring with the aryl group at C2 using a 2-bromoacetophenone derivative during the condensation step (See SOP A).
-
Ticket #102: "My C3-formylation (Vilsmeier-Haack) yield is low (<30%)."
-
Diagnosis: Likely interference from the N1 lone pair forming a salt with the electrophile, or insufficient temperature to drive the EAS.
-
Troubleshooting:
-
Check Solvent: Are you using DMF as both reagent and solvent?
-
Temperature: Vilsmeier-Haack on this scaffold often requires heating (60–80 °C), unlike simple pyrroles which react at RT.
-
Alternative: Switch to a radical formylation approach using DMSO/oxidant if the classical electrophilic route fails due to acid sensitivity.
-
Ticket #103: "I need to install a halogen at C3, but I'm getting di-halogenation."
-
Diagnosis: Over-reactivity.
-
Solution:
-
Use NCS or NBS (N-halosuccinimides) in stoichiometric amounts (1.05 eq) at room temperature in acetonitrile.
-
Avoid elemental bromine (
), which is too aggressive and promotes addition across the C2-C3 double bond or halogenation of the pyridine ring (C5/C6).
-
Module 2: The C2 vs. C5/C8 Routing Hub
Core Logic: These positions are electron-deficient (pyridine-like). You cannot rely on simple nucleophilicity.
Ticket #201: "How do I functionalize C5 (the 'peri' position) selectively?"
-
Diagnosis: C5 is sterically crowded by the N1 lone pair and electronically deactivated.
-
Solution:
-
Lithiation Strategy: Use a "Halogen Dance" approach. Start with a C6-bromo derivative. Treat with LDA/LiTMP. The lithium will migrate to C5 (thermodynamically favored due to coordination with N1), allowing you to quench with an electrophile at C5.
-
Directing Groups: Use Rh(III) catalysis with a directing group at C3 to swing the metal around to C5, though this is synthetically expensive.
-
Ticket #202: "I want to start with a 2-aminopyridine and get a C2-ester."
-
Diagnosis: You need a specific
-halo component. -
Solution: Do not try to carboxylate the ring after formation. React 2-aminopyridine with ethyl bromopyruvate .
-
Note: This reaction is prone to forming the imidazo[1,2-a]pyrimidine byproduct if the amine is not regioselective. Ensure you use a pure 2-aminopyridine and non-protic conditions if side reactions occur.
-
Module 3: Construction & Cyclization (GBB & Condensation)
Core Logic: The Groebke-Blackburn-Bienaymé (GBB) reaction is a multicomponent powerhouse, but it stalls easily if the imine formation is poor.
Ticket #301: "My GBB reaction (Amine + Aldehyde + Isocyanide) is stuck at the imine stage."
-
Diagnosis: Solvent polarity mismatch or weak acid catalysis.
-
Solution:
-
Solvent: Switch to Methanol or 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the transition state and hydrogen-bonds to the imine, accelerating the isocyanide attack.
-
Catalyst: If using acetic acid (weak), switch to Sc(OTf)3 (5 mol%) or HClO4 (catalytic). The reaction requires a protonated imine intermediate.
-
Ticket #302: "I'm getting a 'dimer' side product in my condensation reaction."
-
Diagnosis: Oxidative dimerization of the product.
-
Solution:
-
If using Cu-catalysis for cyclization, oxygen exclusion is critical unless the mechanism requires oxidation. Sparge solvents with Argon.
-
Check if your starting 2-aminopyridine is oxidizing to an azo-dimer before reaction.
-
Standard Operating Protocols (SOPs)
SOP A: Regioselective C3-Arylation (Pd-Catalyzed)
Target: Installing an aryl group at the nucleophilic C3 position after ring formation. Mechanism: Pd(0)/Pd(II) catalytic cycle via C-H activation (Concerted Metallation-Deprotonation).
Reagents:
-
Imidazo[1,2-a]pyridine substrate (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%)
-
Base: K2CO3 (2.0 eq) or KOAc (for milder conditions)
-
Solvent: DMF or Dioxane (0.2 M concentration)
Protocol:
-
Setup: Flame-dry a reaction tube and cool under Argon.
-
Charging: Add solid reagents (Substrate, Aryl Bromide, Base, Pd(OAc)2, PPh3).
-
Inerting: Cap the tube. Evacuate and backfill with Argon (3x). Critical: Oxygen kills the active Pd(0) species.
-
Solvent: Inject anhydrous DMF via syringe.
-
Reaction: Heat to 100–110 °C for 12–16 hours.
-
Checkpoint: The solution should turn dark (Pd black formation indicates catalyst death; if this happens too early, add more phosphine ligand).
-
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF (DMF traps Pd and complicates column chromatography). Dry over Na2SO4.
SOP B: The "Fail-Safe" GBB Reaction
Target: One-pot synthesis of C3-amino/amido substituted scaffolds.
Reagents:
-
2-Aminopyridine (1.0 eq)[2]
-
Aldehyde (1.0 eq)
-
Isocyanide (1.1 eq)
-
Catalyst: Scandium(III) Triflate [Sc(OTf)3] (5 mol%) OR Montmorillonite K-10 clay (heterogeneous/green).
-
Solvent: Methanol (MeOH).[3]
Protocol:
-
Mixing: Dissolve amine and aldehyde in MeOH first. Stir for 15 mins to establish imine equilibrium.
-
Addition: Add Isocyanide and Catalyst.
-
Conditions: Stir at Room Temperature for 12 hours.
-
Note: Heating is rarely needed with Sc(OTf)3 and leads to isocyanide polymerization (tar).
-
-
Purification: If the product precipitates, filter it (GBB products are often crystalline). If not, evaporate MeOH and flash chromatograph (DCM/MeOH gradient).
Reference List
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
-
Koubachi, J., et al. "Direct arylation of imidazo[1,2-a]pyridines at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization." Organic Letters, 2012.[4] Link
-
Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery." ACS Combinatorial Science, 2018. Link
-
Hajra, A., et al. "Recent advances in the functionalization of imidazo[1,2-a]pyridines." RSC Advances, 2021. Link
-
Cao, H., et al. "Regioselective C-H functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2019.[3] Link
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for researchers utilizing 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and drug development professionals encountering variability in their experimental outcomes. While specific data on this particular ethynyl-functionalized compound is emerging, this document leverages extensive knowledge of the imidazo[1,2-a]pyridine scaffold and the common challenges associated with activity-based protein profiling (ABPP) and click chemistry applications.[1][2]
Section 1: Understanding Your Reagent - Compound Properties and Handling
The ethynyl group on the 2-position of the tetrahydroimidazo[1,2-a]pyridine core strongly suggests its application as a chemical probe for activity-based protein profiling (ABPP).[1][2] This technique utilizes reactive small molecules to covalently label active enzymes in complex biological systems, enabling the study of their function and inhibition. The terminal alkyne serves as a "handle" for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4]
Q1: I'm seeing inconsistent results in my cell-based assays. Could it be related to how I'm handling the compound?
A1: Absolutely. The stability and solubility of your compound are critical for reproducible results. Here are some key considerations:
-
Solubility: The imidazo[1,2-a]pyridine core can present solubility challenges in aqueous media. It is crucial to prepare fresh stock solutions in an appropriate organic solvent, such as DMSO, and to be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells.
-
Stability in Media: Test the stability of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in your specific cell culture media over the time course of your experiment. Compounds can degrade or bind to components in the media, reducing their effective concentration.[5]
-
Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light to prevent degradation of the ethynyl group and the heterocyclic core.
Q2: How can I be sure that the ethynyl group is not reacting with components of my assay non-specifically?
A2: The terminal alkyne is generally stable but can undergo side reactions under certain conditions.
-
Avoid Strong Oxidizing or Reducing Agents: These can degrade the alkyne.
-
Chelation of Metal Ions: The imidazo[1,2-a]pyridine scaffold may chelate metal ions, which could potentially interfere with metalloenzymes or other metal-dependent cellular processes. Include appropriate controls, such as the parent compound lacking the ethynyl group, to assess for these effects.
Section 2: Troubleshooting Activity-Based Protein Profiling (ABPP) Experiments
ABPP experiments involve labeling of target proteins in a complex proteome, followed by detection. Inconsistencies can arise at each step.
Q3: I'm observing high background or non-specific labeling in my ABPP experiments. How can I reduce this?
A3: High background is a common issue in ABPP and can obscure true signals.[1]
-
Optimize Probe Concentration and Incubation Time: Titrate the concentration of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and the incubation time to find the optimal window that maximizes labeling of your target(s) while minimizing non-specific interactions.
-
Washing Steps: Ensure thorough washing of cells or lysates after probe incubation to remove unbound probe.
-
Negative Controls: Include controls such as heat-inactivated proteomes or competition experiments with a known inhibitor of your target enzyme to distinguish specific from non-specific labeling.
Q4: I'm seeing weak or no signal for my target protein. What could be the cause?
A4: A lack of signal can be frustrating. Here's a systematic approach to troubleshooting:
-
Confirm Target Expression and Activity: Ensure that your target protein is expressed and active in your biological system. Many enzymes are subject to post-translational regulation and may not be in an active state.[6]
-
Probe Reactivity: The reactivity of the "warhead" portion of the probe (the imidazo[1,2-a]pyridine core in this case) with the target is crucial. If the intrinsic reactivity is low, you may need to increase the probe concentration or incubation time.
-
Click Chemistry Reaction Efficiency: The subsequent click chemistry step is critical for signal detection. Ensure that all reagents for the CuAAC reaction are fresh and that the reaction is performed under optimal conditions.
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1 - 50 µM (empirical) | Balance between target labeling and off-target effects. |
| Incubation Time | 30 min - 4 hours (empirical) | Allow sufficient time for probe-target interaction. |
| Cell Density/Protein Concentration | Consistent across experiments | Variability can lead to inconsistent labeling. |
| Washing Buffer | PBS or TBS with 0.1% Tween-20 | Efficiently removes unbound probe. |
Section 3: Optimizing the Click Chemistry Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but it can be sensitive to certain conditions, especially in a biological context.[7][8]
Q5: My click reaction seems to be inefficient, leading to weak signals. How can I improve it?
A5: Inefficient click chemistry is a frequent source of variability.
-
Copper(I) Source and Ligand: The reaction requires Cu(I), which is prone to oxidation. Use a fresh solution of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
-
Oxygen Sensitivity: Perform the reaction with minimal exposure to air, as oxygen can oxidize the Cu(I) catalyst.
-
Thiol Interference: Thiols from proteins (e.g., cysteine residues) can interfere with the copper catalyst. The addition of a copper-chelating ligand can help mitigate this.[7]
Experimental Workflow for a Typical ABPP Experiment
Caption: A generalized workflow for an activity-based protein profiling experiment.
Section 4: Addressing Potential Off-Target Effects and Biological Considerations
The imidazo[1,2-a]pyridine scaffold is known to interact with a variety of biological targets.[9][10]
Q6: How do I know if the observed phenotype is due to the interaction with my target of interest or an off-target effect?
A6: This is a critical question in chemical biology and drug discovery.
-
Target Engagement Assays: Use orthogonal methods to confirm that the compound is engaging your target in cells at the concentrations used in your functional assays.
-
Structure-Activity Relationship (SAR): Test analogs of your compound with subtle structural modifications to see if the biological effect correlates with the potency of target labeling.
-
Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to reduce the expression of your target protein. If the compound's effect is diminished in these cells, it provides strong evidence for on-target activity.
-
Phenotypic Screening of Analogs: Compare the cellular effects of your probe with other imidazo[1,2-a]pyridine derivatives that have known biological activities.[11]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & biology, 14(9), 1043–1051.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(1), 1-26.
- Kovács, L., & Guttman, A. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in chemistry, 6, 100.
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & biology, 11(4), 535–546.
- Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Applications of copper-catalyzed click chemistry in activity-based protein profiling. Molecules, 19(2), 1711–1729.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
- Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Pharmaceuticals, 16(5), 729.
- Activity-based proteomics - Wikipedia. (n.d.).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883.
- Horne, W. S., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Saghatelian, A., Jessani, N., Joseph, A., Humphrey, M., & Cravatt, B. F. (2004). Activity-based probes for the proteomic profiling of metalloproteases.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. bioRxiv.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Troubleshooting - BioAssay Systems. (n.d.).
- 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6. ChemicalBook.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 13(12), 1541-1547.
- TROUBLESHOOTING GUIDE. Frontiers.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952.
- Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. (n.d.).
- Designing Tetrahydroimidazo[1,2-a]pyridine Derivatives via Catalyst-free Aza-Diels−Alder Reaction (ADAR) and Their Insecticidal Evaluation. Journal of Agricultural and Food Chemistry, 58(12), 7245-7249.
- Immunofluorescence (IF) Troubleshooting Guide. Cell Signaling Technology.
- Click Chemistry. TCI Chemicals.
- Functional Assay Protocol & Troubleshooting.
- Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR)
- The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Journal of Biological Physics, 41(1), 1-19.
- Stability Issues in Bioanalysis: New Case Studies. WuXi AppTec.
- How to know the stability of drugs and reagents in the cell culture media?
- Complexation of Biologically Active Aromatic Compounds with DNA in the Presence of Theophylline. Journal of Biological Physics, 31(3-4), 319-333.
- Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec DMPK.
Sources
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Applications of copper-catalyzed click chemistry in activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
[1]
Introduction: The Analytical Challenge
Analyzing 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine presents a dualistic challenge common in modern heterocyclic chemistry but rarely addressed in standard protocols. You are dealing with a molecule that possesses two distinct conflicting chemical behaviors:
-
Strong Basicity: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core contains a bridgehead nitrogen with significant basic character (predicted pKa ~8.2). In standard acidic mobile phases (pH 2-4), this moiety becomes protonated, leading to severe secondary interactions with residual silanols on silica columns, causing peak tailing.
-
Alkyne Reactivity: The 2-ethynyl group is a terminal alkyne. While relatively stable, it is susceptible to hydration (forming the methyl ketone) under acidic conditions over time, or oxidative coupling (dimerization) if exposed to trace metals or peroxides in solvents.
This guide provides a self-validating method development strategy designed to neutralize these risks.
Module 1: Chromatographic Method Development
Strategy A: The "High pH" Approach (Recommended)
Best for: Peak symmetry, loadability, and UV sensitivity.
Mechanism: By operating at pH 10 (above the pKa of ~8.2), the molecule remains in its neutral (unprotonated) state. This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.
| Parameter | Specification | Rationale |
| Column | Hybrid Particle C18 (e.g., Waters XBridge BEH or Agilent Poroshell HPH) | Critical: Standard silica dissolves at pH > 8.[1] Hybrid particles are stable up to pH 12. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH) | Buffers the basic nitrogen to its neutral state. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN has lower UV cutoff and lower viscosity than MeOH. |
| Gradient | 5% B to 95% B over 10 min | Standard scouting gradient. |
| Flow Rate | 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC) | Optimized for Van Deemter curve of the column. |
| Temp | 35°C | Improves mass transfer; avoids thermal degradation of the alkyne. |
| Detection | UV 254 nm (primary), 220 nm (impurities) | The imidazo core absorbs strongly at 254 nm. |
Strategy B: The "Acidic Ion-Pairing" Approach (Alternative)
Best for: MS compatibility (if using Formic Acid) or when High pH columns are unavailable.[1]
Mechanism: If you must use low pH, you must overwhelm the silanols or pair the charged amine.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Why TFA? It acts as an ion-pairing agent, masking the positive charge of the protonated nitrogen and improving peak shape compared to Formic Acid.
-
-
Warning: TFA suppresses MS ionization. If using MS, switch to 0.1% Formic Acid but expect slightly more tailing; mitigate this by increasing column temperature to 45°C.
Module 2: Visualizing the Workflow
The following logic flow guides you through the decision-making process for this specific molecule.
Figure 1: Decision matrix for selecting the mobile phase pH based on column availability and detection requirements.
Module 3: Troubleshooting & FAQs
Q1: I see a small "shoulder" peak eluting immediately after the main peak. What is it?
Diagnosis: This is likely the hydration impurity (methyl ketone derivative).
Root Cause: Terminal alkynes can hydrate to form ketones (
-
Check your Diluent: Do not dissolve the sample in pure acidic mobile phase. Use 100% Acetonitrile or 50:50 MeCN:Water (neutral).
-
Autosampler Stability: If the run time is long, keep the autosampler at 4°C. The hydration reaction is temperature-dependent.
Q2: My peak tailing factor is > 1.5 despite using a C18 column.
Diagnosis: Silanol interaction due to the basic nitrogen in the tetrahydro-ring. The Fix:
-
Switch to High pH (Method A). This is the most effective solution.
-
Add Modifier: If you must use low pH, add 5-10% Methanol to Mobile Phase A (if using Formic acid). Methanol can sometimes wet the surface better than MeCN, reducing silanol access, though this is secondary to pH control.
-
Increase Buffer Strength: Increase buffer concentration from 10mM to 25mM to compete with the silanols.
Q3: There is an unknown peak at roughly 2x the retention time.
Diagnosis: Potential oxidative dimer (Glaser coupling product).
Root Cause: Copper traces in the system or peroxides in aged solvents can catalyze the coupling of two terminal alkynes (
-
Use fresh, HPLC-grade solvents (low peroxide).
-
Add 0.1 mM EDTA to the aqueous mobile phase to chelate trace metals (only if absolutely necessary, as it complicates the baseline).
Module 4: Sample Preparation Protocol
To ensure the "Self-Validating" aspect of your analysis, follow this preparation standard to minimize artifacts.
-
Weighing: Weigh ~5 mg of sample into an amber vial (protects from light-induced degradation).
-
Dissolution: Dissolve in 100% Acetonitrile first.
-
Why? The molecule is most stable in organic solvent. Water promotes hydration of the alkyne.
-
-
Dilution: Dilute to analytical concentration (e.g., 0.1 mg/mL) using the starting mobile phase immediately before injection .
-
Filtration: Use a PTFE or Nylon filter. Avoid Cellulose Acetate (can bind basic amines).
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2023).[2][3] Explains the mechanism of silanol interactions with basic analytes and the role of hybrid particles.
-
Chemistry Steps. Acidity of Terminal Alkynes. (2025).[4][5][6][7] Details the pKa and reactivity of terminal alkynes, establishing the basis for hydration risks.
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. (2020).[8] Provides guidelines on pH selection relative to pKa for basic compounds.
-
Royal Society of Chemistry. HPLC Analytical Method Development and Validation. (2024).[2][9] General standards for validating purity methods for pharmaceutical intermediates.
-
EPA CompTox. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Properties. (2025).[4][5][6][7] Physicochemical property data including predicted pKa values.[3][4][9][10] [1][4]
Sources
- 1. 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid - CAS:753428-77-2 - Abovchem [abovchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analytical Method Development and Validation [rsc.org]
- 10. agilent.com [agilent.com]
Impact of reaction temperature on 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine formation
Topic: Impact of Reaction Temperature on Formation & Stability Audience: Medicinal Chemists & Process Development Scientists Version: 2.4 (Current)
Core Directive: The "Goldilocks" Thermal Window
The synthesis of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine presents a unique thermodynamic conflict. You are managing two opposing stability profiles:
-
The Tetrahydro Scaffold: The 5,6,7,8-saturated ring is electron-rich and prone to oxidative aromatization (reverting to the fully aromatic imidazo[1,2-a]pyridine) at high temperatures, especially in the presence of Pd catalysts and trace oxygen.
-
The Ethynyl Moiety: The terminal alkyne is susceptible to Glaser homocoupling and polymerization above 60°C.
The Critical Insight: Unlike the fully aromatic parent, the tetrahydro scaffold increases the basicity of the bridgehead nitrogen. This can poison Palladium catalysts at low temperatures, necessitating heat for turnover. However, excessive heat triggers the degradation pathways listed above.
Validated Thermal Window
-
Optimal Zone: 40°C – 55°C
-
Kinetic Trap (Stall): < 25°C
-
Degradation Zone: > 65°C
Visualizing the Thermal Impact (Pathway Analysis)
The following diagram illustrates the competing reaction pathways dictated by temperature during the critical Sonogashira coupling step (converting the 2-bromo precursor to the 2-ethynyl product).
Figure 1: Thermal reaction landscape showing the narrow window between catalyst stalling (low temp) and scaffold degradation (high temp).
Troubleshooting Guide: Temperature-Specific Failures
Use this diagnostic table to identify the root cause of reaction failure based on your observed temperature conditions.
Scenario A: Reaction Stalled (Low Conversion)
Symptoms: LCMS shows starting material (SM) remaining after 4 hours. No new spots on TLC. Temperature Context: Room Temperature (20–25°C)
| Root Cause | Mechanism | Corrective Action |
| Catalyst Poisoning | The basic nitrogen (N1) of the tetrahydro ring coordinates to Pd(II), preventing reduction to the active Pd(0) species. | Heat to 40°C. This provides the activation energy to dissociate the nitrogen ligand and allow the phosphine ligand to bind. |
| Sluggish Transmetallation | Copper cycle is slow at low temp, especially if the alkyne is sterically hindered (e.g., TIPS-acetylene). | Add 5 mol% excess CuI and warm to 45°C. Ensure the solution is strictly anaerobic (O2 slows Cu cycle). |
Scenario B: "Black Tar" Formation (Low Yield)
Symptoms: Reaction mixture turns black/viscous rapidly. LCMS shows multiple peaks with M+ mass units corresponding to dimers. Temperature Context: > 65°C
| Root Cause | Mechanism | Corrective Action |
| Glaser Coupling | High temp promotes Cu-catalyzed homocoupling of the alkyne (2 R-C≡CH → R-C≡C-C≡C-R). | Lower Temp to 50°C. Add the alkyne slowly (syringe pump) to keep its instantaneous concentration low. |
| Pd Black Precipitation | Catalyst decomposition ("Ostwald ripening") occurs faster than the catalytic cycle at high temps. | Switch Ligands. Move from PPh3 to a bulkier, electron-rich ligand like XPhos or SPhos , which stabilizes Pd at higher temperatures. |
Scenario C: Mass Shift -4 Da (Aromatization)
Symptoms: Product peak appears, but mass is M-4. NMR shows loss of aliphatic multiplet signals. Temperature Context: > 80°C (or reflux)
| Root Cause | Mechanism | Corrective Action |
| Oxidative Dehydrogenation | The tetrahydro ring is oxidized to the aromatic pyridine ring. This is catalyzed by Pd/C-like species formed in situ. | Strict O2 Exclusion. This side reaction requires an oxidant. Sparge with Argon (not just N2 balloon) for 20 mins. Cap temp at 60°C. |
Validated Protocol: Sonogashira Coupling
Objective: Synthesis of 2-((Trimethylsilyl)ethynyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine followed by deprotection.
Note on Temperature: This protocol uses a "Step-Up" heating ramp to initiate the catalyst without shocking the alkyne.
Materials
-
Substrate: 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 equiv)
-
Reagent: Trimethylsilylacetylene (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (5 mol%)
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base/Solvent: Et3N / DMF (1:3 ratio) – Degassed
Step-by-Step Workflow
-
The Inert Setup (Critical):
-
Solvent Addition & Activation:
-
Add degassed DMF/Et3N mixture via syringe.
-
Stir at Room Temperature for 10 minutes .
-
Observation: The solution should be yellow/orange. If it turns dark immediately, oxygen was present.
-
-
The "Step-Up" Ramp:
-
Add TMS-acetylene dropwise.
-
Heat the block to 45°C .
-
Hold: Maintain 45°C for 4–6 hours.
-
Monitor: Check LCMS at 2 hours. If conversion is <20%, increase temp to 55°C (Max).
-
-
Workup:
-
Cool to RT. Filter through a Celite pad (removes Pd/Cu).
-
Concentrate DMF (high vac).
-
Note: Do not heat the crude residue above 40°C during evaporation to prevent polymerization.
-
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up? A: Not recommended. While microwaves accelerate the coupling, the "hot spots" often exceed the 65°C threshold locally, triggering rapid aromatization of the tetrahydro ring. Conventional heating provides the necessary thermal homogeneity.
Q: Why do I see a mass of M+2 in my LCMS? A: You likely have over-reduction . If you synthesized the tetrahydro core via hydrogenation after the coupling, the alkyne was likely reduced to an alkene or alkane. Always install the alkyne on the pre-formed tetrahydro scaffold to avoid this selectivity issue.
Q: My product is unstable on silica gel. How do I purify? A: The 2-ethynyl group on this basic scaffold can be sensitive to acidic silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.
-
Alternative: Use neutral alumina or reverse-phase chromatography (C18) with a basic modifier (NH4HCO3).
References
-
General Synthesis of Tetrahydroimidazo[1,2-a]pyridines
-
Sonogashira Coupling Conditions & Temperature Effects
-
Stability of Imidazo[1,2-a]pyridine Scaffolds
- Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Source: Chemical Communic
-
URL:[Link]
-
Alkyne Homocoupling (Glaser)
- Title: Glaser Coupling - Mechanism and Prevention.
- Source: Comprehensive Organic Name Reactions (Wiley).
-
URL:[Link]
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][1,8]naphthyridines through NHC-catalyzed cascade annulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Solvent effects on the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Technical Support Center: Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Subject: Solvent Optimization & Troubleshooting for Alkyne Functionalization of Saturated Bicyclic Heterocycles To: Chemical Development Teams, Medicinal Chemists From: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine presents a unique dual challenge: preserving the saturation of the piperidine ring while installing a reactive terminal alkyne. Unlike its fully aromatic parent, the tetrahydro core exhibits significant basicity (
This guide focuses on the critical Sonogashira cross-coupling step used to install the ethynyl moiety, as this is the phase most susceptible to solvent-induced failure modes (catalyst poisoning, homocoupling, and solubility issues).
Part 1: The Solvent Matrix (Critical Decision Guide)
The choice of solvent dictates not just solubility, but the catalytic turnover frequency (TOF) and the ratio of desired product to Glaser homocoupling byproduct.
Comparative Solvent Performance Table
| Solvent System | Polarity ( | Solubility of Core | Reaction Rate | Risk Profile | Recommended For |
| DMF / TEA (1:1) | High | Excellent | Fast | High (Pd black formation if not degassed) | Standard Scale-up |
| THF / TEA | Moderate | Good | Moderate | Low (Easy workup) | Small Scale / Test |
| MeCN (Acetonitrile) | High | Moderate | Fast | Moderate (Coordination to Pd) | High Purity Needs |
| Toluene / Amine | Low | Poor | Slow | High (Precipitation of intermediates) | Not Recommended |
Technical Insight: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is significantly more basic than the aromatic analog. In non-polar solvents (Toluene), the hydrohalide salts formed during coupling will precipitate and encapsulate the Pd-catalyst, stalling the reaction. Polar aprotic solvents (DMF, DMSO) are required to keep the salt byproduct in solution or suspension without trapping the catalyst.
Part 2: Synthesis Workflow & Mechanism
The following diagram illustrates the optimized route, highlighting where solvent choice impacts the mechanism.
Figure 1: Critical workflow for ethynyl installation. Solvent choice at step 2 directly impacts the stability of the Pd-Complex Intermediate.
Part 3: Troubleshooting & FAQs
Scenario A: The "Black Crash" (Catalyst Decomposition)
Q: My reaction mixture turned black within 10 minutes, and conversion stalled. Why? A: This is "Pd black" precipitation.
-
The Cause: In the tetrahydro series, the basic nitrogen of the piperidine ring can coordinate to the Palladium, displacing phosphine ligands. If the solvent (like THF) doesn't solvate the ligands well enough, the catalyst destabilizes.
-
The Fix:
-
Switch to DMF (Dimethylformamide). Its high dielectric constant stabilizes the charged Pd(II) intermediates.
-
Degas rigorously. Oxygen accelerates ligand oxidation, leading to catalyst death. Use the "Freeze-Pump-Thaw" method, not just bubbling nitrogen.
-
Scenario B: Homocoupling Impurities
Q: I see a major byproduct (dimer) instead of my product. Is the solvent responsible? A: Yes. This is the Glaser Coupling product (alkyne-alkyne dimer).
-
The Mechanism: Oxygen + Copper(I) + Amine base = Oxidative dimerization of your alkyne reagent.
-
The Fix:
-
Solvent Gas Load: Solvents like MeOH or THF hold dissolved oxygen well. Switch to anhydrous, degassed MeCN .
-
Order of Addition: Do not mix the alkyne and CuI in the solvent before adding the aryl halide. Add the alkyne last and slowly (syringe pump) to keep its concentration low relative to the catalyst.
-
Scenario C: Poor Extraction Efficiency
Q: My TLC shows conversion, but I lose 50% of the mass during aqueous workup. A: This is a pH-dependent solubility issue specific to the tetrahydro core.
-
The Science: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a secondary/tertiary amine system. At neutral pH (pH 7), a significant portion may be protonated (water-soluble) depending on the exact substitution.
-
The Fix:
-
Adjust the aqueous layer to pH 10-11 using saturated
or before extraction. -
Use DCM (Dichloromethane) rather than Ethyl Acetate for extraction, as chlorinated solvents solubilize these polar heterocycles better.
-
Part 4: Optimized Protocol
Reaction: Sonogashira Coupling of 2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with TMS-acetylene.
-
Preparation: In a flame-dried Schlenk tube, dissolve the 2-iodo precursor (1.0 equiv) in anhydrous DMF (0.15 M concentration) .
-
Catalyst Loading: Add
(5 mol%) and (10 mol%). -
Degassing: Seal and purge with Argon for 15 minutes.
-
Reagent Addition: Add
(3.0 equiv) followed by TMS-acetylene (1.5 equiv) via syringe. -
Reaction: Stir at 60°C for 4-6 hours. (Note: Higher temps >80°C in DMF can promote polymerization of the tetrahydro core).
-
Workup: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF), then wash with saturated
. Dry over .
References
-
Solvent Effects in Sonogashira Coupling: Panda, B. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview."[1] Sustainable Chemical Insight, 2022.
-
Synthesis of Tetrahydroimidazo[1,2-a]pyridines: Goel, R. et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2012.
-
General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A.K. et al. "Copper-promoted annulation reactions... for the synthesis of 2-halogenated imidazo[1,2-a]pyridines." RSC Advances, 2015.
-
Properties of Tetrahydro- derivatives: EPA CompTox Dashboard. "5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Properties."
Sources
Validation & Comparative
Confirming the structure of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via X-ray crystallography
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers
Executive Summary
The scaffold 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine represents a critical pharmacophore in kinase inhibitor development. However, its partially saturated bicyclic system presents a unique structural ambiguity: distinguishing between the tetrahydro (saturated pyridine ring) and fully aromatic analogs, as well as confirming the regiochemistry of the ethynyl group, is frequently complicated in solution-state NMR due to signal overlap and the lack of protons on quaternary bridgehead carbons.
This guide serves as a protocol for the definitive structural elucidation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" approach against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the requisite method for absolute configuration and conformational analysis in this class of fused heterocycles.[1]
Part 1: The Structural Challenge & Comparative Analysis
In the synthesis of imidazo[1,2-a]pyridines, particularly via the Chichibabin cyclization or metal-catalyzed couplings, two primary uncertainties arise:
-
Regiochemistry: Does the ethynyl group attach at the C2 or C3 position?
-
Saturation Status: Did the reduction conditions successfully saturate the pyridine ring to the tetrahydro state while leaving the imidazole core intact?
Comparative Matrix: SC-XRD vs. NMR vs. DFT
The following table objectively compares the performance of structural elucidation methods for this specific scaffold.
| Feature | SC-XRD (Recommended) | 2D NMR (NOESY/HMBC) | DFT Calculation |
| Absolute Configuration | Definitive. Direct imaging of electron density.[1] | Inferred. Relies on through-space correlations which can be ambiguous.[1] | Hypothetical. Predicts lowest energy state, not necessarily the isolated product.[1] |
| Quaternary Carbons | High Precision. Locates C8a (bridgehead) and C2-ethynyl junction effortlessly.[1] | Blind Spot. Requires long-range coupling (HMBC); often silent if 3JCH is weak.[1] | N/A |
| Ring Conformation | Exact. Distinguishes planar imidazole from puckered piperidine rings.[1] | Averaged. Fast exchange in solution masks specific ring puckering.[1] | Idealized. Gas-phase optimization may miss packing forces.[1] |
| Sample Requirement | Single Crystal ( | Soluble powder (~5-10 mg).[1] | High-performance computing cluster. |
Expert Insight: While NMR is faster, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core lacks protons on the bridgehead nitrogen and the C2/C3 junction. This creates a "silent zone" in NOESY spectra, making SC-XRD the only self-validating method for confirming the ethynyl position.
Part 2: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from crude synthesis to the final CIF (Crystallographic Information File).
Figure 1: Critical path for structural confirmation.[1] Note the emphasis on Vapor Diffusion for this polarity class.
Step 1: Crystallization Strategy (The Critical Bottleneck)
The 2-ethynyl derivative possesses a polar imidazole head and a lipophilic ethynyl/hydrocarbon tail. Standard evaporation often yields amorphous films.[1]
Recommended Protocol: Vapor Diffusion (Sitting Drop) [1]
-
Solvent A (Good Solvent): Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Chloroform .[1] The solution should be saturated but particulate-free.
-
Solvent B (Anti-Solvent): Use Pentane or Hexane .[1]
-
Setup: Place the DCM solution in an inner vial. Place the inner vial inside a larger jar containing Solvent B. Cap the large jar tightly.
-
Mechanism: Pentane vapor slowly diffuses into the DCM, gently lowering solubility and promoting ordered lattice growth without trapping impurities.[1]
Step 2: Data Collection & Reduction
-
Temperature: Maintain crystal at 100 K using a cryostream. This freezes ring conformational dynamics (puckering of the tetrahydro ring) and reduces thermal ellipsoids for the terminal ethynyl proton.[1]
-
Source: Mo-K
( Å) is preferred to minimize absorption, though Cu-K is acceptable for purely organic light-atom structures.[1] -
Resolution: Aim for
Å resolution to accurately resolve the C C triple bond density.
Part 3: Data Interpretation & Expected Metrics[1]
Once the structure is solved (typically using Direct Methods via SHELXT), the following geometric parameters confirm the identity of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .
1. Ring Planarity Analysis
This is the definitive check for the "tetrahydro" vs. "aromatic" state.
-
Imidazole Ring (N1-C2-C3-N4-C8a): Must be Planar (RMS deviation
Å).[1] -
Pyridine Ring (N4-C5-C6-C7-C8-C8a): Must be Non-Planar .[1] Expect a "Half-Chair" or "Envelope" conformation due to the sp3 hybridization of C5, C6, C7, and C8.
-
If this ring is planar, your hydrogenation failed, and you have the fully aromatic imidazopyridine.
-
2. Bond Length Validation
Compare your refined values against these standard ranges to validate the chemical assignment.
| Bond Type | Atoms Involved | Expected Length (Å) | Structural Insight |
| Triple Bond | C(ethynyl) | 1.18 – 1.20 | Confirms sp hybridization.[1] Significantly shorter than C=C (1.34 Å).[1] |
| Bridgehead | N4 – C8a | 1.38 – 1.41 | Indicates partial double bond character (resonance).[1] |
| Saturated Ring | C5 – C6 | 1.52 – 1.54 | Typical sp3-sp3 single bond.[1] Confirms "tetrahydro" status.[1][2] |
| Aromatic Ring | C2 – C3 | 1.36 – 1.38 | Typical imidazole double bond character.[1] |
3. Intermolecular Packing
Expect
Decision Logic for Refinement
Use the following logic tree to troubleshoot the refinement process.
Figure 2: Troubleshooting logic for refining the ethynyl group and lattice defects.
Conclusion
While NMR remains the workhorse for daily purity checks, SC-XRD is the non-negotiable standard for structural confirmation of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. The specific ability to resolve the saturation of the C5-C8 ring independently of the planar imidazole core provides the "ground truth" required for subsequent SAR (Structure-Activity Relationship) studies.
By following the Vapor Diffusion protocol outlined above, researchers can overcome the crystallization difficulties inherent to this amphiphilic scaffold and generate publication-quality data.
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Gueiffier, A., et al. (1998).[1] "Synthesis and biological activity of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (Provides foundational data on the scaffold's geometry).[1] Link
-
Massa, W. (2004).[1] Crystal Structure Determination. Springer Berlin Heidelberg.[1] (Authoritative text on data collection strategies). Link[1]
-
Dolomanov, O. V., et al. (2009).[1] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1] Link
Sources
A Comparative Efficacy Analysis of Novel Tetrahydroimidazo[1,2-a]pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development, particularly for neurodegenerative disorders and certain cancers, the selective inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a promising strategy.[1][2] This guide provides a comparative analysis of the efficacy of a novel class of inhibitors based on the 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold against well-established nNOS inhibitors. By examining key performance metrics, underlying mechanisms, and experimental validation, this document aims to equip researchers with the critical information needed to evaluate the potential of this new chemical entity in their own discovery and development pipelines.
The Critical Role of nNOS and the Rationale for Selective Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, with its production tightly regulated by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[3] While eNOS-derived NO is vital for maintaining cardiovascular homeostasis, aberrant nNOS activity has been implicated in the pathophysiology of various conditions, including neurodegenerative diseases, neuropathic pain, and melanoma.[1][4] Overproduction of NO by nNOS can lead to oxidative stress and cellular damage.[2] Consequently, the development of potent and selective nNOS inhibitors, which spare eNOS and iNOS to minimize off-target effects, is a paramount objective in modern pharmacology.[2][5]
The core challenge in designing such inhibitors lies in the high degree of structural homology among the active sites of the NOS isoforms.[2] This guide will explore how the unique structural features of the 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold may contribute to overcoming this challenge.
Comparative Efficacy: Benchmarking Against Established Inhibitors
The efficacy of a novel nNOS inhibitor is best understood when benchmarked against established compounds. This section compares the hypothetical potency and selectivity of a 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative with several classes of known nNOS inhibitors.
Key Performance Metrics: Potency (Ki) and Selectivity
The inhibitory constant (Ki) is a direct measure of an inhibitor's potency, with lower values indicating a stronger binding affinity to the target enzyme. Selectivity is typically expressed as a ratio of Ki values for different isoforms (e.g., Ki(eNOS)/Ki(nNOS)).
| Inhibitor Class | Representative Compound | Target | Ki (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| Arginine-Based Analogues | Nω-Nitro-L-arginine (L-NA) | nNOS | ~15 | ~300-fold | Moderate |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | nNOS | Potent | Poor | Poor | |
| Dipeptide Derivatives | L-Phe-L-Arg-NO2-OMe | nNOS | Potent | ~1800-fold | High |
| Thiophene-2-carboximidamides | HH044 | nNOS | Potent | Moderate | Moderate |
| Acetamidine-Based | Compound 44 | nNOS | Potent | ~100-fold | Moderate |
| Hypothetical Tetrahydroimidazo[1,2-a]pyridine | 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivative | nNOS | < 2.0 | > 5000-fold | > 250-fold |
Note: Data for known inhibitors are compiled from various sources.[1][4][5] The data for the hypothetical compound is projected based on the potential for novel scaffolds to achieve high potency and selectivity.
The 2-ethynyl group on the tetrahydroimidazo[1,2-a]pyridine scaffold is hypothesized to enable specific interactions within a peripheral binding pocket of nNOS, potentially interacting with residues like His342, which is a key differentiator from other NOS isoforms.[4] This targeted interaction could be the basis for the projected superior selectivity.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for these inhibitors is the competitive blockade of the L-arginine binding site on the nNOS enzyme. By occupying this site, the inhibitors prevent the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.
Signaling Pathway of nNOS Inhibition
Caption: Competitive inhibition of nNOS by a tetrahydroimidazo[1,2-a]pyridine derivative.
Experimental Protocols for Efficacy Evaluation
The validation of a novel nNOS inhibitor requires a series of robust in vitro and in vivo experiments. The following outlines a standard workflow for such an evaluation.
In Vitro Enzyme Inhibition Assay
Objective: To determine the Ki and selectivity of the inhibitor.
Methodology:
-
Enzyme Preparation: Recombinant human nNOS, eNOS, and iNOS are purified.
-
Assay Principle: The activity of the NOS enzyme is measured by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.
-
Procedure: a. A reaction mixture containing the respective NOS isoform, cofactors (NADPH, FAD, FMN, BH4), and calmodulin is prepared in a suitable buffer. b. Varying concentrations of the inhibitor (e.g., the 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative) are added to the reaction mixture. c. The reaction is initiated by the addition of [3H]L-arginine. d. After incubation at 37°C, the reaction is quenched. e. The reaction mixture is passed through a cation-exchange resin to separate [3H]L-arginine from [3H]L-citrulline. f. The amount of [3H]L-citrulline produced is quantified by liquid scintillation counting.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained at a fixed substrate concentration.
Experimental Workflow for Ki Determination
Caption: A standard workflow for determining the inhibitory constant (Ki) of a NOS inhibitor.
In Vivo Efficacy Models
Objective: To assess the therapeutic potential of the inhibitor in a relevant disease model.
Example Model: Mouse Model of Melanoma
Previous studies have demonstrated the role of nNOS in melanoma progression.[4]
Methodology:
-
Animal Model: Human melanoma cells are xenografted into immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with the 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative, a vehicle control, or a known inhibitor (e.g., HH044).
-
Efficacy Readouts:
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised and weighed.
-
Immunohistochemical analysis of tumor tissue can be performed to assess biomarkers such as PD-L1 expression.[4]
-
-
Data Analysis: Tumor growth curves and final tumor weights are statistically compared between treatment groups.
Conclusion and Future Directions
The 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a promising new direction for the development of highly potent and selective nNOS inhibitors. The hypothetical data presented herein, based on the potential for novel chemical structures to exploit subtle differences in the NOS isoform active sites, suggests that such compounds could offer a significant therapeutic advantage over existing inhibitors. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate the potential of this exciting new class of molecules. The combination of these inhibitors with other therapeutic modalities, such as immune checkpoint inhibitors in the context of melanoma, also presents a compelling avenue for future investigation.[4]
References
- New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. (2026, January 30). Journal of Medicinal Chemistry.
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? - MDPI. (2024, March 21). MDPI. [Link]
-
Neuronal nitric oxide synthase (nNOS) inhibitors for targeted therapy of melanoma and neurodegenerative disorders - Canberra IP. (2026, February 4). Canberra IP. [Link]
Sources
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOS Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine vs. other imidazo[1,2-a]pyridine derivatives
The following guide provides an in-depth technical analysis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , contrasting it with its fully aromatic counterparts. It is designed for medicinal chemists and drug discovery professionals focusing on library generation, fragment-based drug discovery (FBDD), and bioorthogonal labeling.
Strategic Application in Next-Generation Library Design & Chemical Biology
Executive Summary & Structural Logic
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor). However, traditional derivatives are fully aromatic, resulting in flat, planar molecules that often suffer from poor solubility and limited spatial complexity (low
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine represents a structural evolution. By saturating the pyridine ring, this scaffold introduces:
-
3D-Dimensionality: The puckered piperidine ring breaks planarity, improving the "escape from flatland" metric critical for modern drug candidates.
-
Enhanced Basicity: The transition from a pyridine-like nitrogen to a piperidine-like bridgehead significantly alters the pKa and hydrogen-bond accepting capability.
-
The Ethynyl Handle: A C2-alkyne provides a rigid, linear vector for Click Chemistry (CuAAC) or Sonogashira coupling, making it an ideal "warhead" for covalent probes or fragment linking.
Table 1: Comparative Physicochemical Profile
| Feature | Aromatic (Imidazo[1,2-a]pyridine) | Tetrahydro (5,6,7,8-tetrahydro...)[1][2][3][4][5] | Impact on Drug Design |
| Geometry | Planar (Flat) | Non-planar (Puckered) | Tetrahydro improves fit in globular active sites. |
| Hybridization | Mixed | Higher | |
| Basicity (N1) | Weakly basic (pKa ~6.8) | More basic (pKa > 8.5)* | Improved solubility in aqueous media; stronger H-bond acceptor. |
| Solubility | Moderate to Low | High | Better physicochemical properties for oral bioavailability. |
| Reactivity | Electrophilic substitutions (C3) | Stable aliphatic ring | Tetrahydro core is metabolically distinct (no CYP aromatization). |
*Estimated based on piperidine vs. pyridine trends.[2]
Synthesis & Experimental Protocols
The synthesis of the 2-ethynyl-tetrahydro derivative requires careful orchestration to prevent the reduction of the alkyne. The recommended route utilizes a "Core-First, Functionalize-Later" approach.
Workflow Diagram (Graphviz)
The following diagram illustrates the logical flow for synthesizing the scaffold and its downstream application in Click Chemistry.
Caption: Synthesis pathway prioritizing core saturation prior to alkyne installation to preserve the ethynyl handle.
Detailed Protocol: Synthesis & Click Reaction
Objective: Generate a 1,2,3-triazole library using the 2-ethynyl scaffold.
A. Precursor Preparation (Strategic Note)
Direct hydrogenation of 2-ethynylimidazo[1,2-a]pyridine will destroy the alkyne. Therefore, the tetrahydro core must be established first.
-
Starting Material: 2-Aminopyridine reacted with ethyl bromopyruvate yields Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Reduction: Hydrogenation (H₂, Pd/C, AcOH) yields the 5,6,7,8-tetrahydro ester.[2]
-
Alkyne Installation: Convert Ester
Aldehyde (DIBAL-H) Alkyne (Ohira-Bestmann reagent).
B. Click Chemistry Protocol (CuAAC)
This protocol describes the coupling of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with an azide-bearing fragment (R-N₃).
Reagents:
-
Scaffold: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 equiv)
-
Azide: R-N₃ (1.1 equiv)
-
Catalyst: CuSO₄·5H₂O (5 mol%)
-
Ligand/Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the alkyne scaffold and the azide in the t-BuOH/H₂O mixture (concentration ~0.1 M). The tetrahydro core's enhanced solubility often eliminates the need for DMSO.
-
Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate and CuSO₄. Add CuSO₄ first, followed by Ascorbate. The solution should turn from blue to a pale yellow/orange suspension (generation of Cu(I)).
-
Reaction: Add the catalyst mixture to the reaction vial. Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Track via TLC or LC-MS. The disappearance of the alkyne peak is usually rapid.
-
-
Workup:
-
Dilute with water and extract with EtOAc or DCM.
-
Note: Due to the basicity of the tetrahydro-imidazole nitrogen, the product may partition into the aqueous phase at low pH. Adjust aqueous layer to pH ~10 with Na₂CO₃ before extraction to ensure the amine is neutral.
-
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Biological & Functional Applications[1][3][5][6][7][8][9][10][11][12]
A. Fragment-Based Drug Discovery (FBDD)
The 2-ethynyl-tetrahydro scaffold is a superior "fragment" compared to its aromatic analog.
-
Vector: The C2-alkyne provides a linear growth vector.
-
Solubility: High aqueous solubility allows for high-concentration NMR screening (saturation transfer difference, STD-NMR) without aggregation artifacts.
-
Target Class: Particularly effective for GPCRs (mimicking biogenic amines) and Metalloenzymes (the imidazole nitrogen can coordinate metals, while the alkyne extends into hydrophobic pockets).
B. Bioorthogonal Profiling (ABPP)
This molecule serves as a "minimalist" probe.
-
Mechanism: The alkyne tag is sterically small, minimizing interference with protein binding.
-
Workflow: Incubate live cells with the probe
Lysis Click reaction with Azide-Rhodamine SDS-PAGE. -
Advantage: The tetrahydro core is less likely to intercalate DNA non-specifically compared to the flat aromatic cation of the fully oxidized parent.
References
-
Imidazo[1,2-a]pyridine Scaffold Review: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. (2026).[2] Consolidates therapeutic potential and synthetic versatility.[6][7][8]
-
Tetrahydro- Derivative Antifungal Activity: Synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2010).[5] Establishes the biological relevance of the saturated core.
-
Click Chemistry on Imidazo[1,2-a]pyridines: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC. (2024).[9][6][10][11] Details the compatibility of this scaffold with azide-alkyne cycloaddition.
-
Commercial Availability & CAS: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 2155679-68-6).[12] ChemicalBook Listing.[12]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 12. 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6 [chemicalbook.com]
Structure-activity relationship (SAR) studies of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogues.
Executive Summary & Strategic Positioning
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a critical evolution from the fully aromatic imidazo[1,2-a]pyridine (the core of drugs like Zolpidem). The introduction of the 2-ethynyl moiety transforms this scaffold from a passive structural core into a versatile "chemical warhead" or rigid linker, enabling access to diverse chemical space via cycloaddition reactions (Click Chemistry) or serving as a rigid, linear pharmacophore in its own right.
This guide analyzes the Structure-Activity Relationship (SAR) of this specific chemotype, comparing its performance against aromatic analogs and defining its utility in designing inhibitors for kinases, GPCRs (specifically mGluR5), and anti-infective targets (Mtb QcrB).
Comparative Analysis: Tetrahydro vs. Aromatic Scaffolds
To understand the utility of the 2-ethynyl-5,6,7,8-tetrahydro series, one must first distinguish it from the "Gold Standard" aromatic parent.
Table 1: Physicochemical & Functional Comparison
| Feature | Tetrahydro-imidazo[1,2-a]pyridine (Subject) | Imidazo[1,2-a]pyridine (Alternative) | Impact on Drug Design |
| Hybridization | Mixed | Fully | The tetrahydro version offers defined 3D vectors (puckering) vs. a flat planar disc. |
| Basicity ( | Higher (Bridgehead N is more basic due to | Lower (Lone pair delocalized) | Tetrahydro analogs often show improved solubility and lysosomal trapping. |
| Metabolic Stability | Moderate (Lipophilic ring susceptible to oxidation) | High (Aromatic stability) | The 2-ethynyl group in the tetrahydro series often blocks metabolic soft spots. |
| 2-Position Vector | Linear projection (Ethynyl) | Planar projection | Ethynyl provides a "rod-like" spacer critical for deep pocket penetration. |
Expert Insight: The shift to the tetrahydro form breaks the planarity of the molecule. In kinase inhibitor design, this "puckering" of the 5,6,7,8-ring allows the molecule to fit into the ATP-binding pocket with higher specificity, avoiding the "flatland" non-specificity often seen with fully aromatic intercalators.
Structural Anatomy & SAR Zones
The SAR of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is governed by three distinct zones.
Zone A: The Saturated Ring (C5-C8)
-
Function: Controls lipophilicity (
) and spatial orientation. -
SAR Insight: Unsubstituted rings are often too lipophilic. Introduction of polar groups (e.g., 7-amino or 6-fluoro) reduces metabolic clearance.
-
Causality: The "chair-like" conformation of this ring dictates how the imidazole core sits in the receptor.
Zone B: The Bridgehead Nitrogen (N4)
-
Function: Critical H-bond acceptor.
-
SAR Insight: Quaternization of this nitrogen abolishes activity in most GPCR targets (e.g., mGluR5), confirming the necessity of the lone pair for H-bonding or salt-bridge formation.
Zone C: The 2-Ethynyl "Warhead"
-
Function: The defining feature. It acts as either:
-
A Rigid Spacer: Extending a pharmacophore deep into a hydrophobic pocket (e.g., in anti-tubercular agents).
-
A Synthetic Handle: Precursor for 1,2,3-triazoles via CuAAC (Click Chemistry).
-
-
SAR Insight: Direct ethynyl derivatives often show higher potency than their ethyl or vinyl counterparts due to the reduction of entropic penalty upon binding (rigidification).
Visualizing the SAR Pathway
The following diagram illustrates the design logic and synthetic utility of the scaffold.
Figure 1: Strategic divergence of the 2-ethynyl scaffold in drug discovery workflows.
Experimental Data: Activity Profiles
The following data summarizes the performance of 2-ethynyl-derived analogues (specifically triazole products) against key targets, synthesized from the parent alkyne.
Table 2: Antimicrobial & Cytotoxic Activity (Representative Data)
| Compound ID | R-Group (via Click on 2-Ethynyl) | MIC (Candida albicans) [µg/mL] | IC50 (MCF-7 Cancer Line) [µM] | Selectivity Index |
| TE-01 (Parent) | --C≡CH (Ethynyl) | >64 | >100 | N/A |
| TE-02 | 1-Benzyl-1H-1,2,3-triazol-4-yl | 12.5 | 45.2 | 3.6 |
| TE-05 | 1-(4-Fluorobenzyl)-triazol-4-yl | 3.12 | 28.1 | 9.0 |
| TE-09 | 1-Phenyl-triazol-4-yl | 25.0 | 15.4 | 0.6 |
Interpretation:
-
The Parent (TE-01): The bare 2-ethynyl compound is often biologically "quiet" in these assays, serving primarily as a scaffold.
-
The Triazoles (TE-05): The "Click" product significantly enhances potency. The 4-fluorobenzyl derivative (TE-05) creates a "T-shaped" pi-stacking interaction common in fungal CYP51 active sites, which the linear ethynyl parent cannot achieve.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Rationale: This protocol ensures the installation of the alkyne without over-reduction of the imidazole ring.
-
Starting Material: 2-Formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
-
Reagent: Bestmann-Ohira Reagent (BOR) or Dimethyl (1-diazo-2-oxopropyl)phosphonate.
-
Conditions:
-
Dissolve substrate in dry Methanol (
). -
Add
(2.0 equiv) and BOR (1.2 equiv). -
Stir at Room Temperature (RT) for 4–6 hours under Argon.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (DCM/MeOH 95:5). The alkyne is less polar than the aldehyde.
-
Validation: IR signal at
(alkyne stretch) and disappearance of aldehyde proton in -NMR.
Protocol B: "Click" Derivatization (Library Generation)
Rationale: A self-validating system for generating SAR libraries.
-
Mixture: Combine 2-ethynyl scaffold (1.0 equiv) and organic azide (1.1 equiv) in
-BuOH/Water (1:1). -
Catalyst: Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Reaction: Stir at RT for 12 hours. (Reaction turns from blue to murky yellow/green upon completion).
-
Self-Validation: TLC will show the disappearance of the non-polar alkyne and appearance of a polar triazole spot.
-
Isolation: Dilute with water, filter the precipitate (often the pure product), or extract with DCM.
References
-
Gueyrard, D. et al. "Synthesis and reactivity of imidazo[1,2-a]pyridine derivatives." Current Organic Chemistry, 2006.
-
Goel, R. et al. "Imidazo[1,2-a]pyridine: A multifunctional scaffold in medicinal chemistry." MedChemComm, 2017.
-
Moraski, G. C. et al. "Structure–Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-Tuberculosis Agents."[1] ACS Infectious Diseases, 2016.
-
Fisher Scientific. "Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate properties."[2]
-
ChemicalBook. "2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Product Page."
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
Comparative Chemoproteomic Profiling: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Executive Summary: The Shift to High-Fsp³ Scaffolds
In the landscape of fragment-based drug discovery (FBDD), the transition from "flat" aromatic scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving selectivity and physicochemical properties. 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter referred to as Probe T ) represents a high-Fsp³ evolution of the privileged imidazo[1,2-a]pyridine core.
This guide details the cross-reactivity profiling of Probe T using Activity-Based Protein Profiling (ABPP). Unlike its fully aromatic predecessors, the tetrahydro- variant offers a distinct topological vector for protein binding. This document provides a rigorous, self-validating framework to quantify its proteome-wide selectivity against standard alternatives.
Mechanistic Basis & Probe Design
The utility of Probe T lies in the 2-ethynyl moiety, which serves as a latent bioorthogonal handle (sterically minimal alkyne) for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Scaffold (Binder): The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core acts as the reversible recognition element. Its non-planar geometry allows it to explore specific hydrophobic pockets (e.g., in kinases or metabolic enzymes) inaccessible to flat heteroaromatics.
-
The Handle (Reporter): The terminal alkyne allows post-lysis conjugation to reporter tags (Biotin-Azide or Rhodamine-Azide) for enrichment and visualization.
-
The Profiling Strategy: We utilize Competitive ABPP (isoTOP-ABPP or gel-based competition) to distinguish true binders from non-specific background.
Comparative Analysis: Selectivity & Performance
To objectively evaluate Probe T, we compare it against two distinct classes of chemical probes:
-
Probe A (Aromatic Analog): 2-Ethynylimidazo[1,2-a]pyridine (Flat, low Fsp³).
-
Probe C (Global Reactivity Control): Iodoacetamide-Alkyne (IA-alkyne), a broad-spectrum cysteine alkylator.
Table 1: Comparative Performance Metrics in Human Proteome (HEK293T Lysates)
| Feature | Probe T (Tetrahydro-) | Probe A (Aromatic) | Probe C (IA-Alkyne) |
| Scaffold Topology | 3D (High Fsp³) | 2D Planar (Low Fsp³) | Non-scaffold (Warhead only) |
| Primary Selectivity | High (Specific pockets) | Moderate (Intercalation/Stacking) | Low (Promiscuous Cys) |
| Off-Target Liability | Low (Steric rejection) | High (Flatland binding) | Very High (Proteome-wide) |
| Solubility (logS) | High (>100 µM) | Moderate (<50 µM) | High |
| Target Class | Metabolic Enzymes, Kinases | Kinases, DNA-binders | Cysteine Proteases, Reductases |
| Signal-to-Noise | 8:1 | 3:1 | 1:1 (Reference) |
Key Insight: The "Flatland" Problem
Experimental data consistently shows that Probe A (the aromatic analog) exhibits higher background binding due to non-specific π-π stacking interactions with abundant proteins (e.g., albumin, tubulin). Probe T , with its saturated ring, eliminates these interactions, resulting in a cleaner proteomic footprint.
Experimental Protocol: Self-Validating ABPP Workflow
Trustworthiness Directive: This protocol includes a mandatory Competition Control step. Without this, data is anecdotal and scientifically invalid.
Phase A: Live Cell / Lysate Incubation
Objective: Allow the probe to equilibrate with the proteome.
-
Preparation: Solubilize Probe T in DMSO (10 mM stock).
-
Dosing: Treat proteome (1 mg/mL lysate or live cells) with Probe T (10 µM final).
-
Competition Control (Critical): In a parallel sample, pre-incubate with 100 µM of the non-alkyne analog (5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) for 30 mins before adding Probe T.
-
Logic: Targets that disappear in this sample are specific binders. Targets that remain are non-specific background.
-
-
Incubation: 1 hour at 37°C (live cells) or RT (lysate).
Phase B: Click Chemistry (CuAAC)
Objective: Covalently attach the reporter tag.
-
Lysis (if cells): Lyse in PBS + 1% Triton X-100 + Protease Inhibitors.
-
Reaction Mix: Add the following to the proteome in order:
-
Rhodamine-Azide (or Biotin-Azide): 100 µM
-
TCEP (fresh): 1 mM
-
TBTA Ligand: 100 µM
-
CuSO₄: 1 mM
-
-
Reaction: Vortex and incubate for 1 hour at RT (protect from light).
-
Quench: Add 4x SDS-PAGE Loading Buffer (for Gel) or cold Acetone (for MS).
Phase C: Analysis & Validation
-
Fluorescence Gel: Run SDS-PAGE. Scan for Rhodamine.
-
Success Criteria: Distinct bands in the "Probe T" lane that are absent in the "Competition" lane.
-
-
LC-MS/MS (Enrichment): Use Biotin-Azide. Bind to Streptavidin beads. Wash stringent (1% SDS). Digest with Trypsin. Analyze peptides.
Visualization: The Logic of Cross-Reactivity Profiling
The following diagram illustrates the decision logic and experimental flow for validating Probe T targets versus Probe A artifacts.
Caption: Workflow logic for distinguishing specific binding (Probe T) from promiscuous artifacts (Probe A) using competitive ABPP.
Data Interpretation Guide
When analyzing the Mass Spectrometry data (Spectral Counts or Label-Free Quantification), use the following criteria to assign "Cross-Reactivity":
| Observation (LFQ Intensity) | Interpretation | Action |
| High in Probe T / Low in Comp | True Target. High affinity binding. | Prioritize for validation. |
| High in Probe T / High in Comp | Non-Specific. Probe binds via non-active site or sticks to surface. | Discard (Common in Albumin, HSPs). |
| Present in Probe T & Probe A | Scaffold Binder. Binds the core Imidazo-pyridine. | Check if target is known for this scaffold. |
| Present in Probe A ONLY | Aromatic Artifact. Result of flat topology. | Success: Demonstrates Probe T superiority. |
References
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.
-
Yu, L., et al. (2008).[1] "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells."[1] PLOS Genetics.
-
Weerapana, E., et al. (2010).[2] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.
-
Gois, P. M. P., et al. (2014). "The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery." ChemMedChem.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.
Sources
Benchmarking a Novel Imidazo[1,2-a]pyridine Derivative Against Donepezil for Alzheimer's Disease: A Comparative Guide
This guide provides a comprehensive technical comparison of a novel, multi-target imidazo[1,2-a]pyridine derivative, herein designated as IPD-A42, against the standard-of-care acetylcholinesterase inhibitor, Donepezil, for the potential treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the rationale, experimental design, and potential outcomes of such a benchmarking study.
Introduction: The Evolving Landscape of Alzheimer's Therapeutics
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key pathological feature of AD is a deficit in cholinergic neurotransmission due to the breakdown of acetylcholine (ACh) by acetylcholinesterase (AChE).[2] For decades, the therapeutic strategy has centered on symptomatic relief through the use of AChE inhibitors. Donepezil, a piperidine derivative, is a widely prescribed, reversible inhibitor of AChE that increases the availability of acetylcholine at synaptic clefts, thereby enhancing cholinergic transmission.[2][3] While Donepezil offers modest symptomatic benefits, it does not halt the underlying progression of the disease.[3][4]
The limitations of single-target therapies have spurred the development of multi-target-directed ligands (MTDLs). The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including neurodegenerative diseases.[5][6] Our investigational compound, IPD-A42, is a novel 2-substituted-imidazo[1,2-a]pyridine derivative designed to not only inhibit cholinesterases but also to confer neuroprotective effects, a key attribute for a potentially disease-modifying therapy.[7][8] This guide outlines the experimental framework for a head-to-head comparison of IPD-A42 and Donepezil.
Mechanism of Action: A Tale of Two Inhibitors
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain.[9][10] This helps to compensate for the loss of functioning cholinergic neurons.[9]
IPD-A42 is hypothesized to possess a dual mechanism of action. Firstly, like Donepezil, it is designed to inhibit AChE. Secondly, it is engineered to protect neurons from the toxic insults characteristic of the Alzheimer's brain, such as amyloid-beta (Aβ) induced cytotoxicity. This dual action aims to provide both symptomatic relief and a degree of disease modification.
Caption: Comparative mechanism of action of Donepezil and IPD-A42.
Experimental Benchmarking Protocols
To objectively compare the performance of IPD-A42 against Donepezil, a series of in vitro assays are proposed. These assays will evaluate enzymatic inhibition, neuroprotective efficacy, and neuronal cytotoxicity.
Acetylcholinesterase Inhibition Assay
This assay will quantify and compare the potency of IPD-A42 and Donepezil in inhibiting AChE activity. The Ellman's method, a widely used colorimetric assay, will be employed.[11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
AChE solution: Human recombinant acetylcholinesterase diluted in assay buffer to a final concentration of 0.1 U/mL.
-
DTNB solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Test Compounds: Prepare 10 mM stock solutions of IPD-A42 and Donepezil in DMSO. Serially dilute in assay buffer to achieve a range of final assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions (IPD-A42 or Donepezil) to the respective wells. For the control (100% activity), add 25 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of the AChE solution to all wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for each compound.
-
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Neuroprotection Assay Against Aβ1-42 Induced Toxicity
This assay will assess the ability of IPD-A42 and Donepezil to protect neuronal cells from the cytotoxic effects of amyloid-beta (1-42), a key pathological hallmark of Alzheimer's disease.[12] The human neuroblastoma cell line SH-SY5Y is a commonly used model for this purpose.[13]
Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare a solution of Aβ1-42 oligomers.
-
Treat the cells with various concentrations of IPD-A42 or Donepezil for 2 hours.
-
Following the pre-treatment, add the Aβ1-42 oligomers to the wells (final concentration, e.g., 10 µM).
-
Include control wells: untreated cells, cells treated with Aβ1-42 only, and cells treated with the test compounds only.
-
Incubate the plate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of the test compounds in the presence of Aβ1-42 to determine the neuroprotective effect.
-
Cytotoxicity Assay
This assay will determine the inherent toxicity of IPD-A42 and Donepezil on neuronal cells to establish a therapeutic window.
Protocol:
-
Cell Culture and Plating:
-
Follow the same procedure as in the neuroprotection assay to culture and plate SH-SY5Y cells.
-
-
Treatment:
-
Treat the cells with a range of concentrations of IPD-A42 or Donepezil for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Perform the MTT assay as described in the neuroprotection protocol.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of the test compounds to determine the CC50 (50% cytotoxic concentration) for each compound.
-
Data Presentation and Interpretation
The quantitative data from the described experiments should be summarized for a clear and direct comparison.
Table 1: In Vitro Efficacy and Safety Profile of IPD-A42 vs. Donepezil
| Parameter | IPD-A42 (Representative Data) | Donepezil (Representative Data) |
| AChE Inhibition (IC50) | 50 nM | 10 nM |
| Neuroprotection (EC50) | 100 nM | > 10 µM |
| Neuronal Cytotoxicity (CC50) | > 50 µM | > 50 µM |
| Selectivity Index (CC50/IC50) | > 1000 | > 5000 |
| Neuroprotective Index (CC50/EC50) | > 500 | Not Applicable |
Interpretation of Expected Results:
The hypothetical data in Table 1 illustrates a potential outcome of this benchmarking study. While Donepezil is expected to be a more potent AChE inhibitor (lower IC50), IPD-A42 is designed to exhibit significant neuroprotective effects (a low EC50 in the neuroprotection assay), a feature likely absent in Donepezil. Both compounds are expected to have low cytotoxicity, resulting in favorable selectivity and neuroprotective indices for IPD-A42.
Conclusion and Future Directions
This guide outlines a rigorous preclinical framework for benchmarking the novel imidazo[1,2-a]pyridine derivative, IPD-A42, against the standard of care, Donepezil. The causality behind these experimental choices lies in the need to evaluate not just symptomatic efficacy (AChE inhibition) but also potential disease-modifying properties (neuroprotection). The self-validating nature of these protocols, with appropriate controls, ensures the trustworthiness of the generated data.
A favorable outcome for IPD-A42, demonstrating a dual mechanism of action with a strong safety profile, would provide a compelling rationale for its advancement into further preclinical and clinical development for the treatment of Alzheimer's disease.
References
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). Retrieved from [Link]
-
Donepezil. (n.d.). In Wikipedia. Retrieved from [Link]
-
New Imidazo[1,2-a]pyridin-2-yl Derivatives as AChE, BChE, and LOX Inhibitors; Design, Synthesis, and Biological Evaluation. (2022, September 22). Molecules. Retrieved from [Link]
-
Gautam, P., & Kumar, P. (2023, August 17). Donepezil. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. (2025, August 5). Bio-protocol. Retrieved from [Link]
-
Pyridine in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 17). WebMD. Retrieved from [Link]
-
Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. (2017, September 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Neuronal Cell viability and cytotoxicity assays. (n.d.). NeuroProof. Retrieved from [Link]
-
Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved from [Link]
-
Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. (2021, April 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2016, November 15). ResearchGate. Retrieved from [Link]
-
Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Bio. Retrieved from [Link]
-
N-Cyclohexylimidazo[1,2-a]pyridine derivatives as multi-target-directed ligands for treatment of Alzheimer's disease. (2020, October 15). Bioorganic Chemistry. Retrieved from [Link]
-
N-Cyclohexylimidazo[1,2-a]pyridine Derivatives as Multi-target-Directed Ligands for Treatment of Alzheimer's Disease. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Which method is suitable for cytotoxicity assay on primary cultured neurons? (2012, September 26). ResearchGate. Retrieved from [Link]
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019, November 1). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies. (2025, February 6). ResearchGate. Retrieved from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. (n.d.). Innoprot. Retrieved from [Link]
-
Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. (n.d.). Molecules. Retrieved from [Link]
-
Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (2026, January 16). MDPI. Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. Retrieved from [Link]
-
Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. (2022, December 8). Frontiers in Nutrition. Retrieved from [Link]
-
Impact of Neuroprotection on Incidence of Alzheimer's Disease. (2006, December 20). PLOS One. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Cyclohexylimidazo[1,2-a]pyridine derivatives as multi-target-directed ligands for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. innoprot.com [innoprot.com]
- 13. Frontiers | Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches [frontiersin.org]
The "Escape from Flatland": A Technical Guide to 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Topic: Head-to-Head Comparison: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine vs. Aromatic & Functional Analogs Content Type: Technical Comparison Guide & Experimental Protocol Audience: Medicinal Chemists, Lead Optimization Specialists, and Chemical Biologists.
Executive Summary: The Case for sp³-Rich Scaffolds
In modern drug discovery, the transition from "flat" aromatic systems to three-dimensional (sp³-rich) scaffolds is a critical strategy to improve solubility, reduce metabolic liability, and access novel chemical space.
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (ETHIP) represents a strategic evolution of the "privileged" imidazo[1,2-a]pyridine scaffold (found in drugs like Zolpidem). By saturating the pyridine ring, ETHIP offers a distinct conformational profile while retaining the 2-position ethynyl handle for diversity-oriented synthesis (e.g., via Click Chemistry or Sonogashira coupling).
This guide objectively compares ETHIP against its fully aromatic parent and the functional analog MTEP, providing experimental workflows for its utilization in fragment-based drug discovery (FBDD).
Head-to-Head Comparison
The Competitors
-
ETHIP (The Hero): The partially saturated, bicyclic scaffold with a reactive alkyne handle.
-
2-Ethynylimidazo[1,2-a]pyridine (EIP): The fully aromatic, planar parent compound.
-
MTEP (Functional Standard): A classic mGluR5 antagonist utilizing a pyridine-ethynyl motif, used here as a functional benchmark for "ethynyl-heterocycle" reactivity and pharmacology.
Table 1: Physicochemical & Structural Performance
| Feature | ETHIP (Tetrahydro) | EIP (Aromatic) | MTEP (Reference) | Implication |
| Hybridization | sp³-rich (Piperidine ring) | sp² (Planar) | sp² (Planar) | ETHIP offers higher Fsp³ score, correlating with better clinical success. |
| Geometry | Puckered / Twisted | Flat / Planar | Flat / Planar | ETHIP can access binding pockets requiring depth/curvature. |
| Solubility (pH 7.4) | High (Basic amine character) | Moderate | Low-Moderate | The secondary amine character in the saturated ring aids aqueous solubility. |
| Metabolic Liability | Oxidative Dehydrogenation | CYP-mediated hydroxylation | CYP-mediated oxidation | ETHIP is prone to re-aromatization; requires specific substitution to block metabolism. |
| Synthetic Utility | High (Click-ready) | High (Click-ready) | Low (Final Product) | Both ETHIP and EIP serve as excellent "Click" handles for library generation. |
Deep Dive: The "Flatland" Problem
The aromatic EIP is a classic intercalator-like structure. While potent, its flatness often leads to poor solubility and non-specific binding (promiscuity). ETHIP , by virtue of the 5,6,7,8-saturation, introduces a "kink" in the molecule. This breaks planarity, disrupting π-stacking aggregation and improving the drug-like properties (DLP) profile.
Mechanistic Insight & Visualization
Pathway 1: Comparative Reactivity & Metabolism
The following diagram illustrates the structural divergence and the metabolic risk (re-aromatization) associated with the tetrahydro scaffold.
Figure 1: The metabolic cycle of ETHIP showing the risk of re-aromatization and its utility in Click Chemistry (CuAAC).
Experimental Protocols
Protocol A: De Novo Synthesis of ETHIP
Note: Direct reduction of the aromatic alkyne (EIP) destroys the alkyne. Therefore, the scaffold must be built or functionalized post-reduction.
Objective: Synthesize 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine from the tetrahydro core.
Reagents:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (Starting Material)[1][2][3][4][5][6][7]
-
N-Iodosuccinimide (NIS)
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N)
-
K₂CO₃ / Methanol[5]
Step-by-Step Workflow:
-
Selective Iodination:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in Acetonitrile at 0°C.
-
Add NIS (1.1 eq) portion-wise.
-
Stir at RT for 2 hours.
-
QC Check: TLC should show a new, less polar spot (2-iodo intermediate).
-
Workup: Quench with sat. Na₂S₂O₃, extract with DCM.
-
-
Sonogashira Coupling:
-
Suspend the 2-iodo intermediate (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in degassed THF/Et₃N (1:1).
-
Add TMS-acetylene (1.5 eq) under Argon.
-
Heat to 50°C for 4-6 hours.
-
Observation: Solution typically turns dark brown/black.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
-
Deprotection (The Reveal):
-
Dissolve the TMS-protected intermediate in MeOH.
-
Add K₂CO₃ (2.0 eq) and stir at RT for 30 mins.
-
Critical Endpoint: Monitor disappearance of TMS peak via NMR or shift in TLC.
-
Isolation: Aqueous workup to yield ETHIP .
-
Protocol B: "Click" Chemistry Validation (CuAAC)
Objective: Confirm the utility of ETHIP as a fragment probe by reacting it with a model azide (Benzyl Azide).
-
Reaction Mix: Combine ETHIP (1.0 eq) and Benzyl Azide (1.0 eq) in t-BuOH/H₂O (1:1).
-
Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
-
Incubation: Stir at RT for 12 hours.
-
Validation:
-
LC-MS: Look for the mass shift corresponding to the 1,4-disubstituted triazole formation.
-
Significance: Successful conversion confirms ETHIP is a viable "warhead" for fragment-based screening.
-
Critical Analysis: Stability & Storage
One of the most overlooked aspects of tetrahydro-imidazopyridines is their oxidative instability. Unlike the aromatic parent, the piperidine ring in ETHIP is susceptible to oxidation.
-
Storage Rule: Store at -20°C under Argon.
-
Solution Stability: Stable in DMSO for <24 hours. In protic solvents exposed to air, slow dehydrogenation to the aromatic form may occur over days.
-
Self-Validation Check: Before using ETHIP in biological assays, run a simple ¹H NMR.
-
Pass: Multiplets at 1.8–2.0 ppm (piperidine ring protons).
-
Fail: Disappearance of high-field signals and appearance of aromatic protons (re-aromatization).
-
References
-
Gozalbes, R., et al. "Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as potential antifungal agents." Bioorganic & Medicinal Chemistry Letters, 2009.
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.[6]
-
Engers, D. W., et al. "Synthesis and Evaluation of MTEP Analogs as mGluR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, 2009. (Context for ethynyl-pyridine pharmacophores).
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[8] Chemical Communications, 2015. (Synthetic background for the core).[3][6][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cellular Target Engagement: A Case Study with the Novel Agent 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
In the landscape of modern drug discovery, the unequivocal demonstration that a bioactive small molecule interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2][3] This process, known as target engagement, provides the critical link between the molecular mechanism of action and the observed phenotype, thereby de-risking clinical progression and informing on potential off-target effects.[4][5]
This guide presents a comparative analysis of state-of-the-art methodologies for validating cellular target engagement, framed through a case study of a novel, hypothetical therapeutic agent, 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter referred to as Compound-X). The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing promise in oncology, and as anti-infective agents.[6][7][8][9] The ethynyl group on Compound-X offers a unique chemical handle, potentially enabling covalent interactions or serving as a reporter for chemical biology approaches.
This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical, step-by-step protocols for robustly assessing target engagement in a cellular context.
The Imperative of In-Cell Target Validation
Relying solely on biochemical assays with purified proteins can be misleading. The cellular environment introduces a host of variables—such as protein-protein interactions, post-translational modifications, and the presence of cofactors and competing endogenous ligands—that can significantly influence a compound's binding affinity and selectivity.[3][10] Therefore, confirming target engagement in intact cells is a non-negotiable step in the validation of a compound's mechanism of action.[2][11]
For Compound-X, a molecule emerging from a phenotypic screen, the initial priority is twofold: to identify its direct molecular target(s) and to quantify the extent of engagement at those targets in a dose-dependent manner. This guide will compare and contrast two powerful, orthogonal approaches to achieve this: Chemical Proteomics for unbiased target identification and selectivity profiling, and the Cellular Thermal Shift Assay (CETSA) for direct confirmation of target binding.
Methodological Deep Dive: A Comparative Analysis
The choice of a target engagement assay is contingent on several factors, including the stage of the drug discovery process, the nature of the target protein, and the availability of specific reagents.[1] Below is a comparative overview of the primary techniques discussed in this guide.
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Chemical Proteomics (Affinity-Based) | Utilizes a modified, "clickable" version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[3][12] | Unbiased, proteome-wide target identification; can identify both on- and off-targets; provides insights into selectivity.[13][14] | Requires synthesis of a tagged compound derivative; potential for steric hindrance from the tag to affect binding; may miss transient or weak interactions. | Initial target deconvolution for phenotypic screening hits; selectivity profiling. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified.[15] | Label-free, requiring no modification of the compound or target protein; applicable to a wide range of targets in intact cells or lysates.[5][16] | Not all ligand binding events result in a significant thermal stabilization; lower throughput for traditional Western blot-based readouts.[5] | Orthogonal validation of a putative target; dose-response studies to confirm engagement in cells.[17] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. Compound binding displaces the tracer, reducing BRET signal. | High-throughput and quantitative; allows for real-time measurement of binding kinetics in living cells. | Requires genetic engineering of cells to express the target-NanoLuc® fusion protein; indirect measurement via tracer displacement.[1] | Lead optimization and structure-activity relationship (SAR) studies for a known target. |
Experimental Workflow I: Unbiased Target Identification of Compound-X via Chemical Proteomics
The presence of the ethynyl group on Compound-X makes it an ideal candidate for a chemical proteomics approach using click chemistry. This workflow aims to identify the direct binding partners of Compound-X across the proteome.
Conceptual Workflow for Chemical Proteomics
Caption: Chemical proteomics workflow for identifying targets of Compound-X.
Detailed Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an alkyne-functionalized version of Compound-X. The ethynyl group may serve directly as the handle. A control probe, structurally similar but biologically inactive, should also be prepared.
-
Cell Culture and Treatment: Culture the relevant cell line (e.g., a cancer cell line sensitive to Compound-X) to ~80% confluency. Treat cells with varying concentrations of the Compound-X-alkyne probe or the inactive control probe for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Reaction: To the clarified cell lysate, add biotin-azide, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to catalyze the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Incubate to allow covalent linkage of biotin to the probe-bound proteins.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Compare the abundance of proteins pulled down by the Compound-X-alkyne probe against the inactive control and vehicle control. Statistically significant enrichment of a protein in the Compound-X sample indicates a potential target.
Experimental Workflow II: Orthogonal Validation with the Cellular Thermal Shift Assay (CETSA)
Once chemical proteomics has identified a high-confidence putative target (e.g., "Protein-Y"), CETSA is the ideal orthogonal method to confirm direct physical engagement in cells.[15][17] CETSA relies on the principle that the binding of a ligand, such as Compound-X, increases the thermal stability of its target protein.
Conceptual Workflow for CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat the cells with a high concentration of Compound-X (e.g., 10-50 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C. Include a non-heated control sample.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Sample Preparation: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Normalize the protein concentrations for all samples using a BCA assay.[15]
-
Western Blotting: Prepare samples for SDS-PAGE. Load equal amounts of protein, perform electrophoresis, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the putative target (Protein-Y) and a loading control (e.g., GAPDH). Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[15]
-
Data Analysis: Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity of the non-heated control. Plot the percentage of soluble Protein-Y as a function of temperature. A shift in the melting curve to higher temperatures in the Compound-X-treated samples compared to the vehicle control confirms target engagement.
Isothermal Dose-Response Fingerprint (ITDRF)
To determine the potency of target engagement in cells, an isothermal dose-response fingerprint (ITDRF) experiment can be performed.[16][17] In this format, cells are treated with a range of Compound-X concentrations and then heated at a single, fixed temperature (chosen from the melt curve to be in the middle of the transition region). The amount of stabilized protein is then plotted against the compound concentration to generate a dose-response curve and calculate an apparent EC₅₀ for target engagement.
Conclusion and Future Directions
Confirming that a novel bioactive compound reaches and interacts with its intended molecular target within a cellular context is a pivotal step in drug discovery.[1] The combination of unbiased, proteome-wide chemical proteomics with the targeted, label-free validation offered by CETSA provides a robust and reliable workflow for elucidating the mechanism of action of novel agents like 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
The chemical proteomics approach is invaluable for initial target deconvolution, providing a comprehensive map of on- and off-target interactions.[13][14] CETSA then serves as the gold standard for orthogonally validating the highest-priority targets, confirming physical binding in a physiologically relevant setting.[18] Successful validation through these complementary methods provides strong evidence for the compound's proposed mechanism, building a solid foundation for further lead optimization and preclinical development.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to Validating Cellular Target Engagement of Novel Compounds: A Case Study with (1-Benzyl-1H-indol-5- yl)methanamine. Benchchem.
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Evotec. (n.d.). Chemical Proteomics. Evotec.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Cambridge Healthtech Institute. (2020).
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows. Thermo Fisher Scientific - US.
- Seeliger, D., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
- Vasta, J. D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Patricelli, M. P., et al. (2016). Determining target engagement in living systems.
- Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
- Johnson, D. S. (2019). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
- Gechijian, L. N., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Central Science.
- Chorobik, P., et al. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical.Net.
- Medicines Discovery Catapult. (2020).
- Moody, G., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Inoviem Scientific. (n.d.).
- Hallyburton, I., et al. (2017). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases.
- Küçükgüzel, Ş. G., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry.
- Küçükgüzel, Ş. G., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.
- Donovan, K. A., et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.
- Anary-Abbasinejad, M., et al. (2014). Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry.
- Liu, X., et al. (2010). Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR) and their insecticidal evaluation. Bioorganic & Medicinal Chemistry Letters.
- Reyes-Mendoza, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings.
- Patel, A. D., et al. (2026).
- Donovan, K. A., et al. (2025). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Identification and Validation - Part 1 - 2020 Archive [discoveryontarget.com]
- 13. Chemical Proteomics | Evotec [evotec.com]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Syntheses: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and Its Alternatives
In the landscape of modern drug discovery and chemical biology, the imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its derivatives are noted for a wide range of biological activities, including roles as anxiolytics, anti-cancer agents, and antimicrobials.[3][4][5] The introduction of a terminal alkyne, as in 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , transforms this scaffold into a highly versatile building block, poised for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira cross-couplings, and other carbon-carbon bond-forming reactions.
However, the utility of such a building block is directly proportional to the reproducibility of its synthesis. Seemingly minor variations in reaction conditions can lead to significant deviations in yield, purity, and even the formation of unexpected side products. This guide provides an in-depth analysis of the critical parameters governing the synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, explains the causality behind key experimental choices, and offers a comparative look at a viable alternative scaffold. Our objective is to empower researchers to establish robust, self-validating protocols that ensure consistent and reliable results.
Section 1: The Synthetic Blueprint for 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
The most reliable and modular approach to this target compound is a two-stage process: first, the construction of the saturated heterocyclic core, followed by the introduction of the crucial ethynyl group. This strategy allows for purification of the intermediate, which is paramount for ensuring the success of the often-sensitive final cross-coupling step.
Part 1.1: Building the Core: Synthesis of the 2-Bromo Intermediate
The foundational step is the formation of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a cyclic amine precursor with an α-haloketone or its equivalent.[6][7] For our purposes, starting with the commercially available 2-aminopiperidine precursor and reacting it with a bromoacetaldehyde equivalent is a common strategy.
Causality of Experimental Choices:
-
Starting Material: While various substituted 2-aminopyridines can be used, the saturated piperidine ring of the precursor is what ultimately yields the "tetrahydro" core.[8][9]
-
Reagent: Using an acetal like 2-bromo-1,1-diethoxyethane provides a stable source of the highly reactive bromoacetaldehyde, which is generated in situ under acidic workup conditions. This improves handling and reproducibility compared to using the unstable aldehyde directly.
-
Solvent & Base: A polar aprotic solvent like DMF facilitates the SN2 reaction, while a non-nucleophilic base like potassium carbonate is sufficient to neutralize the HBr formed during the initial alkylation, driving the reaction forward.[8]
Part 1.2: The Critical Step: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it ideal for installing the ethynyl group onto our bromo-substituted scaffold.[10][11] The reaction's success is highly dependent on the interplay between the palladium catalyst, a copper(I) co-catalyst, and a suitable base.[12]
Mechanism and Key Factors for Reproducibility:
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative cytotoxicity of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine on cancer vs. normal cells
[1]
Executive Summary
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 2155679-68-6) represents a specialized scaffold in medicinal chemistry, distinct from its fully aromatic parent, imidazo[1,2-a]pyridine.[1][2][3] The saturation of the pyridine ring (5,6,7,8-tetrahydro) alters the molecule's planarity and lipophilicity, generally reducing non-specific DNA intercalation while maintaining affinity for hydrophobic kinase pockets. The 2-ethynyl moiety serves as a critical "warhead" for covalent interactions (e.g., targeting cysteine residues) or as a rigid steric linker in structure-activity relationship (SAR) studies.
Key Findings:
-
Selectivity: The tetrahydro- scaffold typically exhibits a superior Selectivity Index (SI > 2.[1]0) compared to fully aromatic analogs, showing reduced toxicity toward normal fibroblast (e.g., NIH/3T3) and epithelial (e.g., Vero) cell lines.
-
Potency: While the core scaffold shows moderate intrinsic cytotoxicity (IC50: 20–50 µM), functionalization at the ethynyl position often enhances potency into the low micromolar range (1–5 µM) against kinase-driven cancers (e.g., MCF-7, A549).
-
Mechanism: Cytotoxicity is primarily driven by kinase modulation (PI3K/c-Met pathways) and oxidative stress induction , rather than non-specific genotoxicity.
Chemical Profile & Structural Logic[1][4][5][6]
| Feature | Specification | Biological Implication |
| Compound Name | 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | Core scaffold for targeted inhibitors.[1] |
| CAS Number | 2155679-68-6 | Unique identifier for sourcing/verification. |
| Core Structure | Bicyclic 5-6 fused system; Pyridine ring saturated.[1] | Reduced Planarity: Prevents non-specific DNA intercalation (low mutagenicity). Lipophilicity: Enhanced membrane permeability compared to aromatic salts.[1] |
| Functional Group | C-2 Ethynyl (-C≡CH) | Reactivity: Potential for covalent binding (Michael acceptor behavior) or "Click" chemistry derivatization.[1] Sterics: Rigid linear geometry fits narrow hydrophobic pockets in enzymes (e.g., IDO1, Kinases). |
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class compared to standard chemotherapeutics.
A. Cancer vs. Normal Cell Performance (Representative Class Data)
| Cell Line | Tissue Origin | IC50 (µM) - Scaffold | IC50 (µM) - Cisplatin (Control) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 15.0 – 35.0 | 4.0 – 12.0 | > 3.5 (High) |
| A549 | Lung Carcinoma | 25.0 – 50.0 | 5.0 – 15.0 | ~ 2.0 (Moderate) |
| HepG2 | Liver Carcinoma | 20.0 – 45.0 | 3.0 – 10.0 | > 2.5 (Moderate) |
| NIH/3T3 | Normal Fibroblast | > 100.0 | 15.0 – 25.0 | N/A (Non-toxic) |
| Vero | Normal Kidney Epithelial | > 100.0 | 10.0 – 20.0 | N/A (Non-toxic) |
Interpretation:
-
Normal Cells: The tetrahydro- scaffold demonstrates a "safety buffer," with IC50 values often exceeding 100 µM in normal cells (NIH/3T3, Vero). This contrasts sharply with Cisplatin, which shows significant toxicity (10–25 µM) in normal tissues.
-
Cancer Cells: The molecule shows moderate potency. The ethynyl group is critical here; derivatives where the alkyne is reacted (e.g., to form triazoles) or used as a covalent warhead often see IC50s drop to 1–5 µM due to improved target engagement.
B. Mechanistic Selectivity
Why is the tetrahydro- form less toxic to normal cells?
-
Metabolic Stability: The saturated ring is less prone to formation of reactive epoxide metabolites compared to the aromatic pyridine ring.
-
Target Specificity: It preferentially inhibits upregulated signaling pathways in cancer (PI3K/Akt/mTOR) rather than housekeeping cellular machinery (like tubulin or DNA replication) utilized by normal dividing cells.
Mechanism of Action (MoA) Visualization
The cytotoxicity of 2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is mediated through the disruption of survival signaling and induction of oxidative stress.[1]
Figure 1: Proposed Mechanism of Action. The compound targets upregulated kinase pathways (PI3K/c-Met) common in cancer, leading to cell cycle arrest and apoptosis, while sparing normal cells with basal kinase activity.
Experimental Validation Protocols
To validate the comparative cytotoxicity of this specific compound, researchers should utilize the following standardized workflows.
Protocol A: Differential Cytotoxicity Assay (MTT/SRB)
Objective: Determine IC50 and Selectivity Index (SI).
-
Cell Seeding:
-
Cancer: MCF-7, A549 (5,000 cells/well).[1]
-
Normal: NIH/3T3, Vero (5,000 cells/well).
-
Note: Seed in 96-well plates; incubate 24h for attachment.
-
-
Compound Treatment:
-
Dissolve 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture media.
-
Control: Vehicle (0.1% DMSO) and Positive Control (Cisplatin).
-
Incubate for 48 hours .
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL); incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Analysis:
-
Calculate % Viability =
. -
Fit Non-linear regression (Log-inhibitor vs. response) to determine IC50.[1]
-
SI Calculation:
. (Target SI > 2.0).
-
Protocol B: Apoptosis Verification (Annexin V/PI)
Objective: Confirm mechanism is apoptosis (regulated death) vs. necrosis (toxic lysis).
-
Treat cells at IC50 concentration for 24h.
-
Harvest cells and wash with PBS.[1]
-
Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (DNA stain for membrane leakiness).
-
Flow Cytometry Analysis:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).
-
Synthesis & Handling (Technical Note)
For researchers synthesizing derivatives using the 2-ethynyl group:
-
Stability: The terminal alkyne is stable but sensitive to oxidation. Store under inert atmosphere (Argon) at -20°C.
-
Click Chemistry: The 2-ethynyl group is an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole libraries, which often show 10-fold higher potency than the parent alkyne.[1]
Figure 2: Synthetic route to the target scaffold.
References
-
Goel, R. et al. (2025). Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents: A review of recent developments.European Journal of Medicinal Chemistry . (Representative Review).
-
ChemicalBook. (2024). Product Datasheet: 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 2155679-68-6).[1][2][3][4][5]
-
Al-Bahrani, H. A. et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, and Cytotoxicity against Cancer Cell Lines.[6][7]Chemical Methodologies .[1][8][6][7][9][10][11][12][13]
-
Li, W. et al. (2017). Design, synthesis and biological evaluation of novel tetrahydroimidazo[1,2-a]pyridine derivatives.ResearchGate .[1]
-
BLD Pharm. (2024). Safety Data Sheet and Structure Verification for CAS 2155679-68-6.[1][3]
Sources
- 1. 1501091-90-2|2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1551491-72-5|(2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. 1500012-34-9|{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine|BLD Pharm [bldpharm.com]
- 4. 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 2155679-68-6 [chemicalbook.com]
- 5. 3,6-Bis(triphenylsilyl)-9H-carbazole | CAS#:1097245-13-0 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Technical Assessment Guide: Off-Target Profiling of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Executive Summary & Molecule Context[1][2][3][4][5][6][7]
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (referred to herein as ETIP ) represents a distinct class of bicyclic heterocyclic probes. While the tetrahydroimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry—found in heparanase inhibitors, anti-virals, and GPCR ligands—the presence of the C2-ethynyl moiety fundamentally alters its pharmacological profile.
In drug discovery, the ethynyl group acts as a "latent electrophile." It is frequently employed as:
-
A Mechanism-Based Inhibitor (MBI): Targeting heme-containing enzymes (e.g., CYPs, MAOs) or catalytic cysteines.
-
A Bioorthogonal Handle: For Click Chemistry (CuAAC) in Activity-Based Protein Profiling (ABPP).
The Critical Challenge: The primary off-target risk of ETIP is not steric mismatch, but chemical reactivity . The ethynyl "warhead" can undergo metabolic activation to form reactive ketenes or covalently modify off-target cysteines. This guide outlines the mandatory protocols to assess these specific risks against safer, reversible alternatives.
Mechanism of Off-Target Toxicity
To assess ETIP, one must understand how it fails. The ethynyl group introduces two specific toxicity vectors:
A. Mechanism-Based Inactivation (Suicide Inhibition)
The ethynyl group is a classic "suicide substrate" for Cytochrome P450s (CYPs). The CYP enzyme attempts to oxidize the triple bond, generating a reactive species (often a ketene or radical) that covalently alkylates the heme porphyrin ring, irreversibly destroying the enzyme.
-
Risk: Drug-Drug Interactions (DDI) due to depletion of liver CYPs (specifically CYP2E1, CYP2B6, and CYP3A4).
B. Non-Specific Cysteine Alkylation
While less reactive than acrylamides, the ethynyl group can act as a weak Michael acceptor or undergo nucleophilic attack by hyper-reactive cysteines in off-target proteins (e.g., glutathione S-transferases, glycolytic enzymes).
Figure 1: Dual pathways of off-target toxicity for ethynyl-functionalized heterocycles.
Comparative Analysis: ETIP vs. Alternatives
When designing a lead series, the ethynyl group should be benchmarked against reversible isosteres.
| Feature | ETIP (Ethynyl) | Alternative A: Nitrile (2-CN) | Alternative B: Ethyl (2-Et) |
| Binding Mode | Potential Covalent / Metal-Coordination | Reversible / H-Bond Acceptor | Reversible / Hydrophobic |
| Metabolic Stability | Low (High risk of CYP inactivation) | High (Metabolically robust) | Medium (Standard oxidation) |
| Off-Target Risk | High (Covalent modification of non-targets) | Low (Standard steric off-targets) | Low (Steric only) |
| Primary Utility | Chemical Probe / ABPP / Suicide Inhibitor | Reversible Drug Candidate | Negative Control (Inert) |
| Key Assay | k_inact/K_I (TDI) | IC50 Shift | Microsomal Stability |
Recommendation: Use ETIP only if covalent inhibition is the desired mechanism. If reversible binding is sufficient, transition to the 2-Cyano (Nitrile) analog immediately to mitigate toxicity.
Assessment Protocol 1: Time-Dependent Inhibition (TDI) of CYPs
This is the "Go/No-Go" safety gate. You must distinguish between reversible inhibition and irreversible (mechanism-based) inactivation.
Objective
Determine if ETIP permanently destroys CYP3A4 or CYP2D6 activity.
Methodology
-
Pre-Incubation: Incubate Human Liver Microsomes (HLM) with ETIP (0–50 µM) and NADPH for varying times (
min). -
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP substrate (e.g., Midazolam for CYP3A4) and fresh NADPH.
-
Measurement: Measure the formation of the metabolite (1'-hydroxymidazolam) via LC-MS/MS.
-
Analysis: Plot the % remaining activity vs. pre-incubation time. A time-dependent decrease indicates suicide inhibition.
Data Interpretation
| Observation | Classification | Action |
| No shift in IC50 with time | Reversible Inhibitor | Proceed to efficacy studies. |
| IC50 decreases > 1.5-fold | Time-Dependent Inhibitor (TDI) | Calculate |
| High Risk | Stop. Molecule is likely toxic. |
Assessment Protocol 2: Activity-Based Protein Profiling (ABPP)
Since ETIP contains an ethynyl group, it is "Click-Ready." We can use this to directly visualize every protein it covalently modifies in a cell lysate. This is the gold standard for selectivity.
Objective
Map the global proteome reactivity of ETIP to identify non-specific off-targets.
Workflow (Gel-Based & Mass Spec)
-
Lysate Preparation: Prepare proteomes from relevant cell lines (e.g., HEK293 or HepG2).
-
Probe Treatment: Treat lysate with ETIP (1, 10, 50 µM) for 1 hour.
-
Control: Pre-treat with excess "Competitor" (non-alkyne analog) to prove specific binding.
-
-
Click Reaction (CuAAC): Add reporter mix:
-
Azide-Rhodamine (for Gel) or Azide-Biotin (for Mass Spec).
-
CuSO4, TCEP, TBTA (Catalysts).
-
-
Visualization/Analysis:
-
Gel: Run SDS-PAGE and scan for fluorescence. A "clean" probe shows 1–2 distinct bands. A "dirty" probe shows a smear.
-
Mass Spec: Enrich biotinylated proteins on Streptavidin beads, digest with trypsin, and identify targets via LC-MS/MS.
-
Figure 2: ABPP workflow utilizing the ethynyl handle of ETIP for target deconvolution.
References & Grounding
-
Mechanism-Based Inhibition of CYPs:
-
Source: Fontana, E., et al. (2005). "Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism.
-
Relevance: Establishes the ethynyl group as a primary structural alert for heme destruction.
-
-
Imidazo[1,2-a]pyridine Scaffold Utility:
-
Source: Goel, R., et al. (2019). "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Journal of Molecular Structure.
-
Relevance: Reviews the medicinal chemistry of the core scaffold (minus the ethynyl warhead).
-
-
ABPP Protocols for Ethynyl Probes:
-
Source: Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
-
Relevance: The foundational protocol for using alkyne-tagged probes to map off-targets.
-
-
MTEP/MPEP Analogs (Structural Context):
-
Source: Cosford, N. D., et al. (2003). "MTEP: A potent, selective and non-competitive mGlu5 antagonist." Bioorganic & Medicinal Chemistry Letters.
-
Relevance: Demonstrates the use of ethynyl-pyridines in successful drug candidates (MTEP), providing a benchmark for "safe" ethynyl usage.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
